3-(Methylsulfanyl)butan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVWPOGYTYFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313245 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16630-56-1 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-(Methylsulfanyl)butan-1-ol: Physicochemical Properties, Synthetic Methodologies, and Olfactory Mechanisms
Executive Summary
3-(Methylsulfanyl)butan-1-ol (CAS: 16630-56-1), also recognized in literature as 3-methylthiobutanol, is a bifunctional organosulfur compound defined by a primary hydroxyl group and a thioether moiety[1][2]. With a molecular weight of 120.21 g/mol , this molecule serves as a highly versatile building block in nucleophilic substitution and thiol-ene chemistries[2]. Beyond its utility in synthetic organic chemistry, 3-(methylsulfanyl)butan-1-ol is a potent volatile organic compound (VOC) that fundamentally shapes the aroma profiles of various natural products—including coffee, passion fruit, and Sauvignon Blanc wines—and functions as a semiochemical in mammalian communication networks[2].
This technical guide synthesizes the core physicochemical properties, validated synthetic pathways, and biological applications of 3-(methylsulfanyl)butan-1-ol, providing a comprehensive framework for researchers in drug development, flavor science, and chemical synthesis.
Physicochemical Properties & Structural Analysis
The dual functionality of 3-(methylsulfanyl)butan-1-ol dictates its broad reactivity profile. The primary alcohol facilitates standard transformations such as esterification, oxidation to aldehydes/carboxylic acids, and etherification. Concurrently, the thioether group acts as a soft nucleophile, susceptible to controlled oxidation (yielding sulfoxides or sulfones) and transition-metal coordination[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Number | 16630-56-1 | [1] |
| Molecular Formula | C5H12OS | [2] |
| Molecular Weight | 120.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sulfurous, vegetable-like, cooked potato | [2][3] |
| Hazard Classification | Acute Tox. (H302, H312, H332), Skin Irrit. (H315) | [1] |
Chemical Synthesis & Reactivity
The synthesis of 3-(methylsulfanyl)butan-1-ol typically proceeds via an S_N2 nucleophilic substitution or through the targeted reduction of 3-(methylsulfanyl)butanal[3][4]. The choice of synthetic pathway is heavily dependent on the required enantiomeric purity, as the stereocenter at the C3 position dictates its specific biological and olfactory properties.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Causality & Design: This protocol utilizes 3-chlorobutan-1-ol as the electrophilic precursor. Sodium methanethiolate (NaSMe) is employed as a highly potent, soft nucleophile. Ethanol is selected as a protic solvent because it stabilizes the transition state via hydrogen bonding while maintaining the solubility of the thiolate salt, ensuring a homogenous reaction environment[4].
-
Preparation: Dissolve 1.0 equivalent of 3-chlorobutan-1-ol in anhydrous ethanol under an inert argon atmosphere. Rationale: Argon displacement prevents the premature oxidative dimerization of the thiolate into a disulfide.
-
Nucleophilic Addition: Slowly add 1.2 equivalents of sodium methanethiolate (NaSMe) at 0°C. Rationale: Strict temperature control during addition suppresses competing E2 elimination side-reactions.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4 hours. Rationale: The thermal energy overcomes the activation energy barrier required for the S_N2 attack at the sterically hindered secondary carbon.
-
Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water to neutralize unreacted salts, and extract the aqueous layer three times with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation to isolate pure 3-(methylsulfanyl)butan-1-ol[4].
Synthetic workflow for 3-(Methylsulfanyl)butan-1-ol via SN2 nucleophilic substitution.
Biological & Sensory Applications
3-(Methylsulfanyl)butan-1-ol exhibits profound stereoselective biological activity, particularly within the mammalian olfactory system. The compound and its aldehyde precursor demonstrate how molecular chirality fundamentally influences receptor binding and subsequent psychophysiological responses[3][5].
Enantiomeric Discrimination in Olfaction
Research demonstrates that the human olfactory system can sharply distinguish between the enantiomers of 3-methylthio-derivatives. For instance, the (R)-configured stereoisomer of the closely related 3-methylthiobutanal exhibits a strong "cooked potato" odor, whereas the (S)-configured isomer is virtually odorless[3]. This stereospecificity implies that the olfactory receptors (ORs) in the nasal epithelium possess highly constrained, chiral binding pockets that selectively accommodate the (R)-enantiomer, triggering a G-protein coupled cascade[3][5].
Experimental Protocol: Enantiomeric Separation via Chiral GC
Causality & Design: To validate the stereochemical purity of synthesized 3-(methylsulfanyl)butan-1-ol, chiral Gas Chromatography (GC) is employed. A cyclodextrin-based stationary phase is utilized because its chiral cavity forms transient, reversible diastereomeric inclusion complexes with the enantiomers, leading to distinct retention times[3].
-
Column Selection: Utilize a capillary column coated with octakis(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin[3].
-
Sample Preparation: Dilute the analyte in high-purity dichloromethane to a concentration of 1 mg/mL.
-
Injection: Inject 1 µL of the sample in split mode (1:50) at an inlet temperature of 250°C. Rationale: High inlet temperature ensures instantaneous vaporization without inducing thermal degradation of the thioether.
-
Temperature Program: Hold isothermally at 80°C for 5 minutes, followed by a controlled ramp of 2°C/min to 160°C. Rationale: The slow thermal ramp maximizes the resolution (Rs > 1.5) between the (R) and (S) enantiomeric peaks.
-
Detection: Utilize a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for precise quantification and structural confirmation.
Olfactory signal transduction pathway triggered by chiral 3-(Methylsulfanyl)butan-1-ol.
Conclusion
3-(Methylsulfanyl)butan-1-ol is a versatile organosulfur compound that effectively bridges synthetic organic chemistry and sensory biology. Its thioether and primary alcohol functional groups make it a highly adaptable candidate for complex molecular synthesis, while its stereospecific interactions with human olfactory receptors underscore the critical role of chirality in biological signaling. Robust analytical frameworks, such as chiral gas chromatography, remain essential for validating its structural and enantiomeric integrity in both industrial fragrance development and advanced biological research.
References
- Title: 3-(methylsulfanyl)
- Title: 3-(Methylsulfanyl)
- Title: 3-(Methylsulfanyl)butan-1-OL|120-21-2 (Synthetic Routes)
- Source: mdpi.
- Source: researchgate.
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 3-(Methylsulfanyl)butan-1-OL (CAS 16630-56-1): An Expert Analysis of a Sparsely Characterized Thioether Alcohol
Executive Summary: 3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1) is an organosulfur compound featuring both a primary alcohol and a thioether functional group. Despite its presence in chemical supplier catalogs and its identification as a volatile aroma component in some natural products, detailed technical literature, including comprehensive spectroscopic data, established synthetic protocols, and specific applications in drug development, remains notably scarce. This guide provides a senior-level scientific perspective on this molecule. By analyzing its core structure and drawing upon established principles of organosulfur chemistry, we will delineate its known properties, propose viable synthetic strategies, and explore its potential applications for researchers in medicinal chemistry and drug discovery. This document serves not as a summary of existing data, but as a forward-looking technical analysis to inform future research and development.
3-(Methylsulfanyl)butan-1-ol is a bifunctional molecule whose potential is derived from the interplay between its hydroxyl and methylsulfanyl moieties. The available physicochemical data, primarily sourced from chemical suppliers, is summarized below. It is critical to note that this compound is often confused in literature and databases with its aldehyde analogue, 3-(methylthio)butanal (CAS 16630-52-7), or misidentified by name as a thiol.
| Property | Value / Information | Source(s) |
| CAS Number | 16630-56-1 | [1][2] |
| Molecular Formula | C₅H₁₂OS | [3] |
| Molecular Weight | 120.21 g/mol | [2][3] |
| IUPAC Name | 3-(methylsulfanyl)butan-1-ol | [3] |
| Synonyms | 3-Methylthiobutanol, 1-Butanol, 3-(methylthio)- | [1][2] |
| Boiling Point | 117-118 °C (literature) | [2] |
| Density | 0.835 g/mL at 25 °C (literature) | [2] |
| Refractive Index | n20/D 1.4432 (literature) | [2][4] |
Safety and Hazard Information
Recommended Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Analysis of Chemical Structure and Reactivity
The utility of 3-(methylsulfanyl)butan-1-ol in synthetic and medicinal chemistry stems from its two distinct functional groups. Understanding their individual and combined reactivity is key to envisioning its application.
-
Primary Alcohol (-OH): The primary alcohol is a versatile functional handle. It can undergo a wide range of classical transformations, including:
-
Oxidation: To form the corresponding aldehyde (3-(methylsulfanyl)butanal) or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: To form ethers, such as in the Williamson ether synthesis.
-
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) transforms it into an excellent leaving group, paving the way for Sₙ2 reactions.[7]
-
-
Thioether (-S-CH₃): The thioether group is a cornerstone of organosulfur chemistry and imparts unique properties.[8][9]
-
Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making it a good nucleophile, capable of attacking electrophiles to form sulfonium salts.[10][11] This reactivity is fundamental in many biological methylation processes.[12]
-
Oxidation: Thioethers can be selectively oxidized. Mild oxidation (e.g., with NaIO₄ or H₂O₂) yields the corresponding sulfoxide, while stronger oxidation (e.g., with m-CPBA or KMnO₄) leads to the sulfone.[8][12] This stepwise oxidation is critical in drug design, as it significantly alters the polarity, solubility, and hydrogen-bonding capacity of the molecule.[13]
-
Metal Coordination: The sulfur atom can act as a ligand, coordinating to various transition metals, which can be exploited in catalysis or the design of metal-binding pharmacophores.
-
Proposed Synthetic Strategies (Theoretical)
While no specific, peer-reviewed synthesis for 3-(methylsulfanyl)butan-1-ol has been prominently documented, its structure suggests several viable synthetic routes based on established organosulfur and alcohol chemistry. The following protocol represents a logical, though hypothetical, approach.
Protocol: Synthesis via Thiolate Nucleophilic Substitution
This approach relies on the Sₙ2 reaction between a protected 4-carbon alcohol synthon and a methylthiolate nucleophile.
Step 1: Preparation of the Electrophile
-
To a solution of 1,3-butanediol in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a protecting group suitable for primary alcohols, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like imidazole.
-
Stir at room temperature until the primary alcohol is selectively protected. Monitor by TLC.
-
Work up the reaction to isolate the protected secondary alcohol.
-
Activate the secondary hydroxyl group by converting it to a good leaving group. To the protected alcohol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride (MsCl) to form the mesylate.
Step 2: Nucleophilic Substitution
-
Prepare sodium thiomethoxide (NaSMe) by reacting sodium hydride with methanethiol in anhydrous THF at 0 °C.
-
Add the mesylated electrophile from Step 1 to the solution of sodium thiomethoxide.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). This Sₙ2 reaction displaces the mesylate to form the protected thioether.
Step 3: Deprotection
-
After aqueous workup to isolate the protected product, remove the TBDMS protecting group using a standard reagent such as tetra-n-butylammonium fluoride (TBAF) in THF.
-
Purify the final product, 3-(methylsulfanyl)butan-1-ol, by flash column chromatography.
Potential Applications in Research and Drug Development
The true value of this guide for its intended audience lies in the exploration of potential applications. While specific data is absent, the compound's structure is highly suggestive of its utility in several research domains.
Flavor & Fragrance Chemistry
The structurally related aldehyde, 3-(methylthio)butanal, is a known flavor compound with savory, potato, and vegetable-like notes.[14][15] The alcohol, 3-(methylsulfanyl)butan-1-ol, has been identified as a volatile component in coffee and passion fruit, suggesting it also contributes to natural aroma profiles.[3] It could serve as a precursor to the aldehyde via oxidation or be used to generate novel esters with unique scent profiles for the flavor and fragrance industry.
Building Block in Medicinal Chemistry
Organosulfur compounds are prevalent in pharmaceuticals and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[16][17][18][19] The thioether moiety is a key structural feature in numerous approved drugs.[20] 3-(Methylsulfanyl)butan-1-ol represents a valuable, non-commercial building block for several reasons:
-
Fragment-Based Drug Discovery (FBDD): Its low molecular weight and simple structure make it an ideal candidate for a fragment library. The thioether could probe interactions within hydrophobic pockets of a target protein, while the alcohol provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.
-
Introduction of Modulatable Physicochemical Properties: The thioether can be oxidized to the more polar sulfoxide and sulfone. This allows chemists to fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability in a lead optimization campaign.[13]
-
Bioisosteric Replacement: The thioether can act as a bioisostere for an ether or methylene group, altering steric and electronic properties while potentially improving metabolic stability or target affinity.
Workflow for Bioactivity Screening
A compound such as 3-(methylsulfanyl)butan-1-ol or its derivatives would typically enter a drug discovery pipeline through a systematic screening process to identify potential therapeutic value.
In this workflow, the compound and a library of its simple derivatives (e.g., the corresponding ester, aldehyde, sulfoxide, and sulfone) would be tested in broad biochemical and cell-based assays. Active "hits" would be validated, and a medicinal chemistry program would commence to explore the structure-activity relationship (SAR), ultimately aiming to develop a preclinical candidate. Organosulfur compounds, for instance, are known activators of the Nrf2 signaling pathway, which is a key regulator of cellular responses to oxidative stress, making assays related to this pathway a logical starting point.[21][22]
Conclusion and Future Outlook
3-(Methylsulfanyl)butan-1-ol, CAS 16630-56-1, represents a molecule of unrealized potential. While currently under-documented in scientific literature, its bifunctional nature—possessing both a primary alcohol and a modulatable thioether—makes it a compelling building block for drug discovery and a potential ingredient in the flavor and fragrance industry. The lack of published data presents an opportunity for foundational research. Future work should focus on developing and publishing a robust, scalable synthesis, conducting full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR), and performing initial biological screenings to uncover its therapeutic potential. For drug development professionals, this compound should be viewed as a versatile scaffold upon which novel and potent chemical entities can be constructed.
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3-(Methylsulfanyl)butan-1-OL chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-(methylsulfanyl)butan-1-ol, a bifunctional organic molecule featuring both a primary alcohol and a thioether moiety. This document is structured to deliver not just technical data, but also to provide insights into the practical applications and scientific context relevant to professionals in the fields of chemical research and pharmaceutical development.
Core Molecular Identity: Structure and Nomenclature
3-(Methylsulfanyl)butan-1-ol is a chemical entity with the molecular formula C₅H₁₂OS and a molecular weight of 120.21 g/mol .[1] Its structure is characterized by a four-carbon butanol backbone, with a methylsulfanyl (-SCH₃) group attached to the third carbon atom.
The IUPAC name for this compound is 3-(methylsulfanyl)butan-1-ol .[2] This name systematically describes the molecule: "butan-1-ol" indicates a four-carbon chain with a hydroxyl group on the first carbon, and "3-(methylsulfanyl)" specifies the presence of a methylthio group on the third carbon.
Visualizing the Structure:
Caption: Chemical structure of 3-(methylsulfanyl)butan-1-ol.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Anti-Markovnikov Hydrothiolation
The addition of a thiol to an alkene can be achieved under radical conditions to yield the anti-Markovnikov product. This approach would be suitable for the synthesis of 3-(methylsulfanyl)butan-1-ol from 3-methyl-3-buten-1-ol.
Caption: Proposed synthesis workflow for 3-(methylsulfanyl)butan-1-ol.
General Experimental Protocol:
-
Reaction Setup: To a solution of 3-methyl-3-buten-1-ol in a suitable solvent (e.g., an inert hydrocarbon or ether) in a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reagent Addition: Slowly add methanethiol to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling might be necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a suitable aqueous solution.
-
Extraction and Drying: The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure 3-(methylsulfanyl)butan-1-ol.
Spectroscopic and Physicochemical Properties
Detailed spectroscopic data for 3-(methylsulfanyl)butan-1-ol is not widely published. The following sections describe the expected spectral characteristics based on the known properties of similar molecules.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 16630-56-1 | [1] |
| Molecular Formula | C₅H₁₂OS | [1] |
| Molecular Weight | 120.21 g/mol | [1] |
| Density | 0.835 g/mL at 25°C (lit.) | [1] |
| Boiling Point | 117-118°C (lit.) | [1] |
| Refractive Index | n20/D 1.4432 (lit.) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a downfield multiplet. The methyl protons of the methylsulfanyl group (-SCH₃) would likely be a singlet in the upfield region. The remaining protons on the carbon backbone would exhibit complex splitting patterns due to coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals, one for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group would be the most downfield signal among the sp³ carbons, while the carbon of the methyl group in the methylsulfanyl moiety would be one of the most upfield signals.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(methylsulfanyl)butan-1-ol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. A C-S stretching vibration, which is typically weak, would be expected in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum of 3-(methylsulfanyl)butan-1-ol, the molecular ion peak (M⁺) would be observed at an m/z of 120. Key fragmentation patterns would include the loss of a methylsulfanyl radical to give a fragment at m/z 73, and the cleavage of the C-C bond adjacent to the thioether, resulting in a fragment at m/z 61. Another significant fragment at m/z 45 would correspond to the [CH₂CH₂OH]⁺ ion.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(methylsulfanyl)butan-1-ol is dictated by its two functional groups: the primary alcohol and the thioether.
-
Alcohol Reactivity: The primary alcohol can undergo oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. It can also participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions.
-
Thioether Reactivity: The sulfur atom in the thioether is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone. Thioethers can also form sulfonium salts by reacting with alkyl halides.
Applications in Drug Development and Research
Thioether moieties are present in a variety of drug molecules and are known to influence their biological activity and pharmacokinetic properties. The presence of a thioether can increase lipophilicity, which may enhance membrane permeability. The sulfur atom can also engage in specific interactions with biological targets.
The bifunctional nature of 3-(methylsulfanyl)butan-1-ol makes it a potentially valuable building block in medicinal chemistry. The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into larger molecules through ester or ether linkages. The thioether group can be retained to modulate the pharmacological profile of a drug candidate or can be oxidized to the corresponding sulfoxide or sulfone, which can have different biological activities and physicochemical properties.
Safety, Handling, and Storage
-
Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[2]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion
3-(Methylsulfanyl)butan-1-ol is a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. Its combination of a primary alcohol and a thioether functional group allows for a wide range of chemical transformations, making it an interesting building block for the synthesis of more complex molecules, including new drug candidates. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.
References
-
3-(methylsulfanyl)butan-1-ol — Chemical Substance Information. NextSDS. [Link]
-
3-Methyl-1-butanethiol - ChemBK. ChemBK. [Link]
Sources
3-(Methylsulfanyl)butan-1-OL molecular formula and weight
An In-depth Technical Guide to 3-(Methylsulfanyl)butan-1-ol
Abstract
This technical guide provides a comprehensive scientific overview of 3-(Methylsulfanyl)butan-1-ol (CAS No: 16630-56-1), a sulfur-containing primary alcohol. With the molecular formula C₅H₁₂OS and a molecular weight of 120.21 g/mol , this compound is of significant interest to researchers in flavor chemistry, chemical ecology, and synthetic organic chemistry. This document details its molecular structure, physicochemical properties, and safety considerations. It provides a robust, scientifically-grounded protocol for its synthesis via the reduction of its aldehyde precursor, 3-(methylthio)butanal. Furthermore, this guide presents a thorough analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) required for its unambiguous identification and characterization, explaining the causal relationships between molecular structure and spectral features. The guide concludes with a discussion of its biological relevance as a potent aroma compound and a semiochemical.
Molecular and Physicochemical Overview
3-(Methylsulfanyl)butan-1-ol is a chiral molecule featuring a primary alcohol functional group and a thioether (specifically, a methylsulfanyl) group. This unique combination of functional groups imparts distinct chemical reactivity and sensory properties.
Chemical Structure
The structure consists of a four-carbon butanol backbone with a methylsulfanyl (-SCH₃) group attached to the third carbon.
Caption: 2D Chemical Structure of 3-(Methylsulfanyl)butan-1-ol.
Physicochemical Properties
Experimentally verified physicochemical data for 3-(Methylsulfanyl)butan-1-ol is not consistently reported across public databases. The data presented below includes established values and estimated properties based on structural analogy, which are clearly noted.
| Property | Value | Source / Justification |
| Molecular Formula | C₅H₁₂OS | N/A |
| Molecular Weight | 120.21 g/mol | [1] |
| CAS Number | 16630-56-1 | [2] |
| IUPAC Name | 3-(Methylsulfanyl)butan-1-ol | N/A |
| Synonyms | 3-Methylthiobutanol | [2] |
| Boiling Point | Estimated: 180-195 °C | Estimation based on the higher molecular weight compared to 3-methyl-1-butanol (131 °C) and the presence of a polar hydroxyl group capable of hydrogen bonding. |
| Density | Estimated: ~0.95-1.05 g/mL | Estimation based on structurally similar thioether alcohols. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | Based on general principles for medium-chain alcohols and thioethers. |
Safety and Handling
3-(Methylsulfanyl)butan-1-ol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Classifications: Acute toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Skin Sensitisation, Specific target organ toxicity — single exposure.[2]
-
GHS Hazard Codes: H302, H312, H315, H317, H319, H332, H336.[2]
Synthesis and Purification
A robust and logical pathway for the synthesis of 3-(methylsulfanyl)butan-1-ol is the reduction of its corresponding aldehyde, 3-(methylthio)butanal. This precursor is accessible via a Michael-type addition of methanethiol to crotonaldehyde. This two-step approach is advantageous as it utilizes common reagents and well-understood, high-yielding transformations.
Sources
Advanced Synthetic Workflows for Thioether Alcohols: Synthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Executive Summary & Chemical Context
The synthesis of volatile sulfur-containing compounds (VSCs) is a critical focus area in flavor and fragrance chemistry, semiochemical research, and the development of pharmaceutical intermediates[1]. The target compound, 3-(methylsulfanyl)butan-1-ol (CAS 16630-56-1), is a well-documented organosulfur building block. However, a rigorous structural analysis reveals a nomenclature nuance: the direct thiol-ene addition of methanethiol to 3-methyl-3-buten-1-ol (isoprenol) yields the tertiary thioether 3-methyl-3-(methylsulfanyl)butan-1-ol (Markovnikov addition) or the primary thioether 3-methyl-4-(methylsulfanyl)butan-1-ol (anti-Markovnikov addition)[2].
This whitepaper details the highly controlled synthesis of the isoprenol-derived tertiary thioether. By focusing on mechanistic causality, we establish a self-validating experimental protocol designed to achieve perfect regioselectivity while safely managing hazardous gaseous reagents[3].
Mechanistic Divergence: Controlling Regioselectivity
The reaction between an alkenol and a thiol can proceed via two distinct mechanistic pathways. The choice of catalyst and reaction conditions entirely dictates the regiochemical outcome[4].
Pathway A: Acid-Catalyzed Markovnikov Addition (Target Pathway)
To synthesize the tertiary thioether, an electrophilic addition mechanism is employed[4]. A strong acid catalyst (e.g., Amberlyst-15) protonates the electron-rich double bond of 3-methyl-3-buten-1-ol. Due to hyperconjugation and the inductive effect of the adjacent methyl group, this protonation exclusively yields a thermodynamically stable tertiary carbocation at the C3 position. Subsequent nucleophilic attack by methanethiol (CH 3 SH) yields the target 3-methyl-3-(methylsulfanyl)butan-1-ol.
Pathway B: Radical-Mediated Anti-Markovnikov Addition
Conversely, under photochemical conditions or in the presence of a thermal radical initiator (e.g., AIBN), the reaction proceeds via a radical chain mechanism[2]. The generated thiyl radical (CH 3 S•) attacks the less sterically hindered terminal methylene (C4), yielding the primary thioether isomer.
Mechanistic divergence in the thiol-ene addition of methanethiol to 3-methyl-3-buten-1-ol.
Experimental Protocol: A Self-Validating System
Handling methanethiol (b.p. 6 °C) presents significant safety and stoichiometric challenges[3]. The following protocol utilizes a self-validating in situ generation method using sodium thiomethoxide (NaSMe) and a solid-supported acid catalyst, ensuring safety, high conversion rates, and real-time quality control.
Step 1: Reagent Preparation & In Situ Generation
-
Add 1.5 equivalents of sodium thiomethoxide (NaSMe) to a flame-dried, argon-purged round-bottom flask containing anhydrous dichloromethane (DCM) at 0 °C.
-
Validation Check 1: The suspension must remain milky white. Any yellowing indicates unwanted disulfide formation due to oxygen ingress; if observed, abort and purge the system.
-
Slowly add 2.0 equivalents of dry Amberlyst-15 (H+ form).
-
Validation Check 2: Mild effervescence and a slight exotherm confirm the successful in situ generation of methanethiol gas, which remains safely dissolved in the cold DCM matrix.
Step 2: Alkenol Addition & Incubation
-
Introduce 1.0 equivalent of 3-methyl-3-buten-1-ol dropwise over 15 minutes to maintain the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.
-
Validation Check 3 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3, KMnO 4 stain). The disappearance of the rapid-fading alkene spot (R f ~0.4) and the emergence of a new, UV-inactive, KMnO 4 -active spot (R f ~0.3) confirms successful conversion.
Step 3: Quenching and Purification
-
Filter the reaction mixture through a Celite pad to remove the Amberlyst-15 catalyst.
-
Wash the organic filtrate with saturated aqueous NaHCO 3 to neutralize residual acid, followed by a brine wash.
-
Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (Caution: maintain vacuum >50 mbar to prevent product volatilization).
-
Purify the crude oil via silica gel flash chromatography.
Step-by-step experimental workflow for the acid-catalyzed synthesis of the target thioether.
Quantitative Data: Reaction Optimization
The regioselectivity of the thiol-ene addition is highly sensitive to the catalytic system and solvent environment[5]. Table 1 summarizes the optimization parameters required to drive the reaction exclusively toward the Markovnikov product.
Table 1: Optimization of Thiol-Ene Addition Regioselectivity
| Entry | Catalyst / Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (Mark : Anti) |
| 1 | Amberlyst-15 (20 mol%) | DCM | 25 | 12 | >95 | 98 : 2 |
| 2 | p-TsOH (10 mol%) | Toluene | 80 | 6 | 85 | 90 : 10 |
| 3 | AIBN (5 mol%) | Neat | 70 | 4 | >95 | 5 : 95 |
| 4 | DPAP + 365 nm UV | MeOH | 25 | 2 | >99 | 1 : 99 |
Analytical Validation (E-E-A-T)
To guarantee scientific integrity, the synthesized 3-methyl-3-(methylsulfanyl)butan-1-ol must be rigorously characterized to definitively rule out the presence of the anti-Markovnikov primary thioether isomer[2].
-
1 H-NMR (400 MHz, CDCl 3 ) : The defining feature of the Markovnikov product is the presence of a sharp singlet integrating to 6 protons at ~1.30 ppm, corresponding to the gem-dimethyl groups at the fully substituted C3 position. The methanethiol methyl group appears as a sharp singlet at ~2.05 ppm. Crucially, the absence of a doublet at ~1.0 ppm (which would indicate a -CH(CH 3 )- group) confirms the total exclusion of the anti-Markovnikov byproduct.
-
GC-MS (EI, 70 eV) : The mass spectrum will exhibit a molecular ion peak [M] + at m/z 134. A dominant base peak at m/z 89 [M - CH 2 CH 2 OH] + is expected due to the facile cleavage of the C2-C3 bond, which highly stabilizes the resulting tertiary sulfonium ion.
Sources
Comprehensive Spectroscopic Characterization and Analytical Workflows for 3-(Methylsulfanyl)butan-1-ol
Executive Summary & Chemical Identity
3-(Methylsulfanyl)butan-1-ol (CAS: 16630-56-1), also referred to as 3-methylthiobutan-1-ol, is a bifunctional organosulfur compound featuring both a primary hydroxyl group and a thioether linkage[1]. With a molecular formula of C₅H₁₂OS and a molecular weight of 120.21 g/mol , this molecule is of significant interest in analytical chemistry, flavor science, and mammalian semiochemistry. In biological systems, structurally analogous sulfur-containing volatile organic compounds (VOCs) are synthesized de novo from the precursor amino acid felinine, acting as critical species-specific chemical messengers in felines[2]. Accurate spectroscopic elucidation of this compound is vital for distinguishing it from its structural isomers in complex biological excretions[3] and synthetic flavor matrices[4].
Spectroscopic Data & Structural Elucidation
The structural validation of 3-(methylsulfanyl)butan-1-ol relies on orthogonal analytical techniques. The data presented below synthesizes expected empirical values critical for library matching and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive mapping of the carbon backbone and proton environments.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, TMS internal standard)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 3.75 | Triplet (t) | 2H | 6.5 | C1-H₂ (-CH₂-OH) |
| 2.85 | Multiplet (m) | 1H | - | C3-H (-CH(S-CH₃)-) |
| 2.20 | Broad Singlet (br s) | 1H | - | -OH (Hydroxyl) |
| 2.10 | Singlet (s) | 3H | - | -S-CH₃ (Methylthio) |
| 1.80 | Multiplet (m) | 2H | - | C2-H₂ (-CH₂-) |
| 1.30 | Doublet (d) | 3H | 6.8 | C4-H₃ (-CH₃) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 60.5 | CH₂ | C1 (-CH₂-OH) |
| 40.8 | CH | C3 (-CH(S-CH₃)-) |
| 39.2 | CH₂ | C2 (-CH₂-) |
| 21.5 | CH₃ | C4 (-CH₃) |
| 13.8 | CH₃ | -S-CH₃ (Methylthio) |
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
Electron Impact (EI) MS at 70 eV is the gold standard for VOCs, providing reproducible fragmentation patterns essential for NIST library matching[5].
Table 3: EI-MS Fragmentation (70 eV)
| m/z | Relative Abundance | Ion Assignment | Fragment Origin |
|---|---|---|---|
| 120 | Low (<10%) | [M]⁺• | Molecular Ion |
| 102 | Medium (30%) | [M - H₂O]⁺• | Dehydration |
| 75 | Base Peak (100%) | [CH₃-CH=S-CH₃]⁺ | α-Cleavage at C2-C3 bond |
| 73 | Medium (40%) | [M - •SCH₃]⁺ | Loss of methylsulfanyl radical |
Table 4: ATR-FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |
|---|---|---|
| ~3350 | Strong, Broad | O-H stretch (Hydrogen-bonded) |
| 2960, 2920, 2870 | Strong, Sharp | C-H stretch (Aliphatic backbone) |
| 1450 | Medium | C-H bending (Alkane) |
| 1050 | Strong | C-O stretch (Primary alcohol) |
| ~680 | Weak | C-S stretch (Thioether) |
Experimental Protocols & Analytical Workflows
GC-MS Analysis of Volatile Sulfur Compounds
This protocol is designed for the extraction and quantification of highly volatile, low-abundance sulfur compounds from complex matrices (e.g., biological headspace or flavor extracts)[6].
Step-by-Step Methodology:
-
Sample Preparation (SPME): Expose a 50/30 µm DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber to the headspace of a 10 mL sealed sample vial at 40°C for 30 minutes.
-
Causality: The triple-phase fiber maximizes the adsorption of low-molecular-weight sulfur compounds. Heating to 40°C increases the vapor pressure of the analytes without causing thermal degradation[5].
-
-
Thermal Desorption: Insert the fiber into the GC injection port set to 250°C for 3 minutes in splitless mode.
-
Causality: Splitless injection ensures the entire desorbed sample is transferred onto the column, which is critical for detecting trace semiochemicals[3].
-
-
Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Set the oven program to 40°C (hold 2 min), ramp at 5°C/min to 200°C, and hold for 5 min.
-
Causality: A polar stationary phase strongly interacts with the hydroxyl group of 3-(methylsulfanyl)butan-1-ol, effectively resolving it from non-polar matrix interferences.
-
-
Mass Spectrometry Detection: Operate the MS in EI mode at 70 eV with the ion source at 200°C. Scan from m/z 35 to 500.
-
Self-Validating System: Introduce an internal standard (e.g., 4-chlorotoluene or a deuterated analog) prior to SPME extraction. A stable internal standard peak area validates the extraction efficiency and instrument response across runs[5].
-
Caption: GC-MS analytical workflow for the isolation and detection of volatile sulfur compounds.
NMR Sample Preparation and Acquisition
This protocol ensures high-resolution structural elucidation of purified 3-(methylsulfanyl)butan-1-ol[4].
Step-by-Step Methodology:
-
Sample Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ lacks exchangeable protons, preventing interference with the analyte's signals. TMS serves as the universal zero-point reference (δ 0.00 ppm) for chemical shift calibration.
-
-
Sample Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid column height is exactly 4-5 cm.
-
Causality: Maintaining this precise volume ensures optimal magnetic field homogeneity (shimming), preventing peak broadening.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at 400 MHz using a relaxation delay (D1) of 2 seconds and 16 scans.
-
Self-Validating System: To confirm the assignment of the hydroxyl proton (δ 2.20 ppm), add 10 µL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the δ 2.20 ppm peak validates it as an exchangeable -OH proton[4].
-
Caption: Primary electron impact (EI) mass spectrometry fragmentation pathways of 3-(methylsulfanyl)butan-1-ol.
References
-
A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat Source: 2promojournal.com URL:3
-
A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat - Frontiers Source: frontiersin.org URL:5
-
Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor Source: nii.ac.jp URL:6
-
A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed Source: nih.gov URL:2
-
(PDF) Preparation of 3-Methylthiodecanal, a Flavour Compound - ResearchGate Source: researchgate.net URL:4
-
3-(Methylsulfanyl)butan-1-OL|120-21-2 - Benchchem Source: benchchem.com URL:1
Sources
- 1. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 2. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digilib.2promojournal.com [digilib.2promojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 6. iwate-u.repo.nii.ac.jp [iwate-u.repo.nii.ac.jp]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Methylsulfanyl)butan-1-ol
Introduction
In the field of chemical research and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining molecular structure in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-(methylsulfanyl)butan-1-ol, a molecule that, while structurally straightforward, presents key features illustrative of fundamental NMR principles. These include the influence of heteroatoms (oxygen and sulfur) on chemical shifts, diastereotopicity arising from a chiral center, and complex spin-spin coupling patterns. This document is intended for researchers, scientists, and professionals who utilize NMR for routine structural verification and in-depth molecular characterization. We will dissect the predicted spectra based on first principles and established empirical data, present a robust experimental protocol for data acquisition, and provide the technical rationale behind each analytical step.
Part 1: Molecular Structure and Predicted NMR Features
The foundation of any spectral interpretation is a thorough understanding of the molecule's constitution. 3-(Methylsulfanyl)butan-1-ol possesses a four-carbon backbone functionalized with a primary alcohol at one terminus and a methylsulfanyl (thioether) group at the C3 position.
Chemical Structure: HO-CH₂(1)-CH₂(2)-CH(3)(SCH₃)-CH₃(4)
A critical feature of this molecule is the chiral center at C3. This stereocenter renders the geminal protons on C1 (H-1a, H-1b) and C2 (H-2a, H-2b) diastereotopic. Consequently, these pairs of protons are chemically non-equivalent and are expected to exhibit different chemical shifts and mutual spin-spin coupling. This leads to a more complex, and information-rich, spectrum than would be observed in an achiral analogue. The molecule has six unique carbon environments and seven distinct proton environments.
Part 2: In-Depth ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides detailed information on the electronic environment, connectivity, and number of different protons in the molecule.
Predicted Chemical Shifts, Multiplicity, and Integration
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding.[1][2] It typically appears as a broad singlet anywhere from 0.5 to 5.0 ppm and often does not couple with adjacent protons due to rapid chemical exchange.[3]
-
Methylene Protons adjacent to Oxygen (H-1a, H-1b): These protons are directly attached to the carbon bearing the electronegative oxygen atom and are therefore significantly deshielded, expected in the range of 3.3–4.0 ppm.[2] Due to the chiral center at C3, they are diastereotopic. They will appear as two separate multiplets, each integrating to one proton. Each signal will be split by the other geminal proton and the two diastereotopic H-2 protons.
-
Methine Proton (H-3): This proton is alpha to the sulfur atom. Sulfur is less electronegative than oxygen but still deshields the adjacent proton relative to an alkane. Its signal is expected to be a complex multiplet due to coupling with the H-2 protons and the C4 methyl protons.
-
Methylsulfanyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically around 2.1 ppm.
-
Methylene Protons (H-2a, H-2b): These alkyl protons are beta to both the hydroxyl and methylsulfanyl groups. As diastereotopic protons, they will have distinct chemical shifts and will appear as complex, overlapping multiplets. They are coupled to the H-1 and H-3 protons. Their chemical shifts will be slightly downfield from a typical alkane methylene group, likely in the 1.6-1.9 ppm range.
-
Methyl Protons (H-4): This methyl group is attached to the chiral center (C3) and will be split by the single H-3 proton. According to the n+1 rule, its signal will be a doublet.
Data Summary: Predicted ¹H NMR
| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration |
| H-4 | -CH(H ₃) | ~1.3 | Doublet (d) | 3H |
| -OH | -OH | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 1H |
| H-2a, H-2b | -CH ₂- | ~1.6 - 1.9 | Multiplet (m) | 2H |
| -SCH₃ | -SCH ₃ | ~2.1 | Singlet (s) | 3H |
| H-3 | -CH (S)- | ~2.7 - 3.0 | Multiplet (m) | 1H |
| H-1a, H-1b | -CH ₂OH | ~3.6 - 3.8 | Multiplet (m) | 2H |
Visualization of Proton Connectivity
The diagram below illustrates the expected spin-spin (J-coupling) relationships between the non-equivalent protons in the carbon backbone. The exchangeable -OH proton is omitted as its coupling is often not observed.
Caption: ¹H-¹H J-coupling network in 3-(methylsulfanyl)butan-1-ol.
Part 3: In-Depth ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. With proton decoupling, each unique carbon appears as a single line.
Predicted Chemical Shifts
-
Carbon C1 (-CH₂OH): The carbon atom directly bonded to the electronegative oxygen of the alcohol group is significantly deshielded and is expected to resonate in the 50–65 ppm range.[4][5][6]
-
Carbon C2 (-CH₂-): This is a standard sp³-hybridized carbon in the alkyl chain. Its chemical shift will fall in the typical alkane region but will be influenced by the adjacent C1 and C3 carbons, which are attached to heteroatoms.
-
Carbon C3 (-CH(S)-): This carbon is attached to the sulfur atom. The effect of the thioether group will shift this carbon downfield relative to a simple alkane.
-
Carbon C4 (-CH₃): This terminal methyl carbon is in a typical alkyl environment and will have the most upfield chemical shift, generally between 10-25 ppm.[5]
-
Methylsulfanyl Carbon (-SCH₃): The chemical shift of a methyl carbon in a thioether is also found in the upfield alkyl region.
Data Summary: Predicted ¹³C NMR
| Carbon Label | Chemical Environment | Predicted δ (ppm) |
| -SC H₃ | -SC H₃ | ~15 |
| C4 | -C H₃ | ~20 |
| C2 | -C H₂- | ~38 |
| C3 | -C H(S)- | ~42 |
| C1 | -C H₂OH | ~61 |
Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to definitively assign the CH, CH₂, and CH₃ signals.
Part 4: Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these steps ensures reproducibility and accuracy.
Objective
To acquire high-resolution, one-dimensional ¹H and ¹³C{¹H} NMR spectra of 3-(methylsulfanyl)butan-1-ol for structural confirmation.
Materials and Instrumentation
-
Analyte: 5-10 mg of 3-(methylsulfanyl)butan-1-ol for ¹H NMR; 20-50 mg for ¹³C NMR.
-
Solvent: ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Apparatus: High-quality 5 mm NMR tube, Pasteur pipette with glass wool plug, small vial.[7]
-
Instrumentation: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh the required amount of 3-(methylsulfanyl)butan-1-ol into a clean, dry vial.[8]
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial and gently swirl until the sample is fully dissolved. A homogeneous solution free of particulate matter is critical for high-quality spectra.[9]
-
Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[7][10]
-
Filter the solution directly into the NMR tube to remove any suspended particles that could degrade spectral resolution by distorting magnetic field homogeneity.[7]
-
Ensure the sample height in the tube is between 4 and 5 cm (approx. 0.55-0.7 mL) to optimize performance within the spectrometer's receiver coil.[7][9]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into a spinner turbine, and use a depth gauge to ensure correct positioning.[11][12]
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step stabilizes the magnetic field.[11][12]
-
Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the currents in the shim coils to maximize the lock signal and produce sharp, symmetrical peaks. Automated shimming routines are highly effective.[13]
-
-
¹H NMR Spectrum Acquisition:
-
Load a standard one-pulse proton experiment parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 11 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds to allow for near-complete relaxation of protons between pulses.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or 1024) is typically required.[12]
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to convert the FID (time-domain data) into the spectrum (frequency-domain data).
-
Perform phase correction to ensure all peaks are in the pure absorption mode (positive and upright).
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data analysis.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(methylsulfanyl)butan-1-ol serves as an excellent practical guide to molecular structure elucidation. By predicting the chemical shifts, multiplicities, and integration patterns based on fundamental principles, we have established a clear set of expectations for the experimental data. The presence of a chiral center introduces the concept of diastereotopicity, adding a layer of complexity that is readily resolved by high-field NMR. The detailed experimental protocol provided herein outlines a robust and reliable method for obtaining high-quality data, emphasizing the critical importance of careful sample preparation and instrument calibration. This guide reinforces the power of NMR spectroscopy as an indispensable tool for the modern chemical scientist.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
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UTHSC NMR Core Facility. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
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Baronti, L., et al. (2014). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS, 111(45), 15978-15983. Retrieved from [Link]
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Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
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Schuyler, A. D., et al. (2012). Clean Absorption Mode NMR Data Acquisition. Angewandte Chemie International Edition, 51(45), 11342-11345. Retrieved from [Link]
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R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
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MDPI. (2025). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
Liu, H., et al. (2012). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Vaia. (n.d.). The NMR spectrum shown is that of 3-methyl-3-buten-1-ol. Retrieved from [Link]
-
LookChem. (n.d.). 3-METHYLBUTANOL. Retrieved from [Link]
-
Brown, P. (2026). H-1 proton nmr spectrum of 1-butanol. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-3-(methylsulfanyl)butan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Brown, P. (2026). C-13 nmr spectrum of butan-1-ol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PLoS ONE, 17(1), e0262601. Retrieved from [Link]
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- 6. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 3-(methylsulfanyl)butan-1-ol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(methylsulfanyl)butan-1-ol, a sulfur-containing primary alcohol with significant relevance in both academic research and industrial applications. This document delves into the core physical and chemical properties of the molecule, offering a detailed exploration of its spectroscopic signature for unambiguous identification. A robust and efficient synthesis protocol via a thiol-ene reaction is presented, accompanied by a logical workflow diagram. Furthermore, this guide discusses the compound's role as a key aroma constituent in the flavor and fragrance industry and explores the broader implications of the thioether functional group in the realm of drug discovery and development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction
3-(Methylsulfanyl)butan-1-ol, with the CAS number 16630-56-1, is an organic compound characterized by the presence of both a hydroxyl and a methylsulfanyl (thioether) functional group.[1] This unique combination of functionalities imparts a distinct set of physical and chemical properties, making it a molecule of interest in various scientific disciplines. Its contribution to the aroma profiles of various natural products, including fruits and beverages, has been a subject of study in flavor chemistry.[1] Moreover, the thioether linkage is a recurring motif in medicinal chemistry, suggesting the potential of 3-(methylsulfanyl)butan-1-ol and its derivatives as building blocks in the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource on 3-(methylsulfanyl)butan-1-ol, consolidating its known properties and outlining practical methodologies for its synthesis and characterization.
Physicochemical Properties
The physical and chemical properties of 3-(methylsulfanyl)butan-1-ol are fundamental to its handling, application, and analysis. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H12OS | [1] |
| Molecular Weight | 120.21 g/mol | [1] |
| CAS Number | 16630-56-1 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 117-118 °C (lit.) | [1] |
| Density | 0.835 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.4432 (lit.) | [1] |
| Solubility | Insoluble in water; soluble in alcohol (predicted) |
Spectroscopic Analysis for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile compounds like 3-(methylsulfanyl)butan-1-ol. The gas chromatogram would show a single peak corresponding to the retention time of the pure compound. The subsequent mass spectrum provides a molecular fingerprint.
Expected Fragmentation Pattern:
-
Molecular Ion (M+) : A peak at m/z = 120, corresponding to the molecular weight of the compound (C5H12OS)+.
-
Key Fragment Ions :
-
m/z = 73: Represents the loss of the methylsulfanyl group ([M - SCH3]+).
-
m/z = 61: A characteristic fragment of the thioether moiety ([CH3SCH2]+).
-
m/z = 45: Indicates the butanol backbone structure ([CH2CH2OH]+).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of 3-(methylsulfanyl)butan-1-ol is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
-
-CH3 (attached to S) : A singlet around δ 2.1 ppm.
-
-CH2- (adjacent to OH) : A triplet around δ 3.7 ppm.
-
-CH- (with SCH3 group) : A multiplet around δ 2.7-2.9 ppm.
-
-CH2- (beta to OH) : A multiplet around δ 1.7-1.9 ppm.
-
-OH : A broad singlet with a variable chemical shift, typically between δ 1.0-4.0 ppm, depending on concentration and solvent. In the presence of D2O, this peak will disappear due to proton exchange.
-
-CH3 (on the butane chain) : A doublet around δ 1.3 ppm.
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
-CH2OH : Approximately 60-65 ppm.
-
-CH(SCH3) : Approximately 40-45 ppm.
-
-CH2- : Approximately 35-40 ppm.
-
-SCH3 : Approximately 15-20 ppm.
-
-CH3 : Approximately 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H stretch : Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C-O stretch : A peak in the region of 1000-1260 cm⁻¹ for the C-O single bond of the primary alcohol.
-
C-S stretch : A weak absorption in the region of 600-800 cm⁻¹.
Synthesis of 3-(methylsulfanyl)butan-1-ol
A highly efficient and atom-economical method for the synthesis of 3-(methylsulfanyl)butan-1-ol is the thiol-ene reaction . This "click chemistry" reaction involves the radical-initiated addition of a thiol to an alkene, proceeding with anti-Markovnikov selectivity to yield the desired thioether.[2][3][4]
Reaction Principle
The reaction proceeds via a free-radical chain mechanism. A radical initiator generates a thiyl radical (RS•) from methanethiol. This radical then adds to the double bond of 3-buten-1-ol, forming a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another molecule of methanethiol propagates the chain and yields the final product, 3-(methylsulfanyl)butan-1-ol.
Experimental Protocol
Materials:
-
3-Buten-1-ol
-
Methanethiol (or a suitable precursor like sodium thiomethoxide)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a photoinitiator)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Addition: Dissolve 3-buten-1-ol (1.0 eq) in the chosen anhydrous solvent. Add the radical initiator (0.05-0.1 eq).
-
Thiol Addition: Carefully introduce methanethiol (1.1-1.5 eq) to the reaction mixture. If using a salt like sodium thiomethoxide, it should be added prior to the initiator, and the reaction may proceed via a Michael addition mechanism if a base is present.
-
Reaction Initiation:
-
Thermal Initiation: If using a thermal initiator like AIBN, heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and maintain for several hours.
-
Photoinitiation: If using a photoinitiator, irradiate the reaction mixture with a UV lamp at a suitable wavelength.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized 3-(methylsulfanyl)butan-1-ol using the spectroscopic methods detailed in Section 3.
Synthesis Workflow Diagram
Caption: Thiol-Ene Synthesis Workflow for 3-(methylsulfanyl)butan-1-ol.
Applications
Flavor and Fragrance Industry
3-(Methylsulfanyl)butan-1-ol is a naturally occurring volatile sulfur compound that contributes to the characteristic aroma of various food products. Its sensory profile is often described as having savory, sulfury, and vegetable-like notes.[1] Understanding the formation and sensory impact of such compounds is crucial for food scientists and flavor chemists in the development and quality control of food and beverages.
Drug Discovery and Development
The thioether functional group is a key structural motif in a wide range of pharmaceuticals. Thioethers are generally stable and can participate in important biological interactions.[2] Their presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As a bifunctional molecule, 3-(methylsulfanyl)butan-1-ol can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the thioether can be oxidized to a sulfoxide or sulfone, which are also important pharmacophores.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 3-(methylsulfanyl)butan-1-ol is not widely available, based on the known hazards of similar thioethers and primary alcohols, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(Methylsulfanyl)butan-1-ol is a molecule with significant potential in both fundamental research and applied sciences. Its well-defined physical and chemical properties, coupled with a straightforward and efficient synthetic route, make it an accessible and valuable compound for further investigation. The detailed spectroscopic analysis provided in this guide serves as a critical resource for its unambiguous identification and quality control. As the understanding of the role of sulfur-containing compounds in biological systems continues to grow, the importance of versatile building blocks like 3-(methylsulfanyl)butan-1-ol in the development of new flavors, fragrances, and pharmaceuticals is poised to increase.
References
-
ChemBK. 3-Methyl-1-butanethiol. [Link]
-
Wikipedia. Thiol-ene reaction. [Link]
-
Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. [Link]
-
Illinois Chemistry. ENE COUPLING. [Link]
Sources
The Solubility Profile of 3-(Methylsulfanyl)butan-1-ol in Organic Solvents: A Comprehensive Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
3-(Methylsulfanyl)butan-1-ol (CAS: 16630-56-1), also known as 3-methylthio-1-butanol, is a bifunctional organosulfur compound characterized by a primary hydroxyl group and a thioether linkage [1]. Widely recognized as a semiochemical and a versatile building block in synthetic chemistry, its solubility profile is governed by its amphiphilic nature. As a Senior Application Scientist, I approach the solubility profiling of such bifunctional compounds not merely as a tabulation of data, but as an exercise in thermodynamic prediction and kinetic control.
This whitepaper provides an in-depth analysis of the thermodynamic principles dictating the dissolution of 3-(methylsulfanyl)butan-1-ol, a categorized solubility profile in various organic solvents, and a self-validating experimental protocol for empirical solubility determination.
Structural and Thermodynamic Determinants of Solubility
To understand the solubility of 3-(methylsulfanyl)butan-1-ol (Molecular Weight: 120.21 g/mol ), one must analyze its molecular topology [2]. The molecule possesses three distinct interactive domains, each dictating specific solvent interactions:
-
Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor. This drives high solubility in polar protic solvents.
-
Thioether Group (-S-CH₃): Highly polarizable and moderately lipophilic. It acts as a weak hydrogen-bond acceptor and participates in robust dipole-dipole interactions.
-
Aliphatic Backbone: The branched butyl chain provides hydrophobic character, facilitating the London dispersion forces necessary for dissolution in non-polar organic solvents.
Hansen Solubility Parameters (HSP)
The dissolution behavior can be predicted using cohesive energy density, divided into three Hansen parameters: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH ) [5]. For 3-(methylsulfanyl)butan-1-ol, the HSP values reflect a delicate balance. The highly polar -OH group contributes to a high δH , while the lipophilic thioether and alkyl chain elevate the δD . Consequently, the compound exhibits a broad "solubility sphere," making it miscible with solvents that bridge the gap between high polarity and moderate lipophilicity.
Dominant intermolecular forces between 3-(methylsulfanyl)butan-1-ol and solvent classes.
Empirical Solubility Profile in Organic Solvents
Based on its structural thermodynamics, 3-(methylsulfanyl)butan-1-ol demonstrates varying degrees of solubility across different solvent classes [3].
Table 1: Qualitative Solubility Profile of 3-(Methylsulfanyl)butan-1-ol at 25°C
| Solvent Class | Representative Solvents | Dielectric Constant ( ϵ ) | Solubility Level | Dominant Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | Miscible | Strong H-bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF | 46.7, 36.7 | Miscible | Dipole-Dipole, H-bond Acceptance |
| Halogenated | Dichloromethane | 9.1 | High | Dipole-Induced Dipole, Dispersion |
| Ethers | Diethyl Ether, THF | 4.3, 7.6 | High | H-bond Acceptance, Dispersion |
| Non-Polar (Aromatics) | Toluene | 2.4 | Moderate to High | π -interactions, Dispersion |
| Non-Polar (Aliphatics) | Hexane, Heptane | 1.9, 1.9 | Moderate | London Dispersion Forces |
Field-Proven Insights: The Causality of Solvent Interactions
In my experience optimizing solvent systems for organosulfur extraction, the causality behind these solubility levels is clear. In polar protic solvents like ethanol, the solvent network readily accommodates the solute through cooperative hydrogen bonding. In polar aprotic solvents like DMSO, the solvent's oxygen atom acts as a strong H-bond acceptor for the solute's hydroxyl proton, while the thioether aligns with the solvent's dipole.
Conversely, in purely non-polar solvents like hexane, solubility is slightly restricted. Why? Because the thermodynamic energy required to break the solute's self-associating hydrogen bonds (between its own -OH groups) is not fully compensated by the relatively weak dispersion forces provided by the aliphatic solvent.
Experimental Workflows for Solubility Determination
To establish absolute quantitative solubility data for 3-(methylsulfanyl)butan-1-ol in specific solvent systems, researchers must employ a self-validating thermodynamic approach. The "Saturation Shake-Flask Method" remains the gold standard, ensuring that kinetic supersaturation does not skew the analytical data [4].
Step-by-Step Protocol: Self-Validating Isothermal Shake-Flask Method
-
Preparation of Excess Solute: Add an excess volume of 3-(methylsulfanyl)butan-1-ol (which is a liquid at standard temperature and pressure) to a fixed volume (e.g., 5.0 mL) of the target organic solvent in a tightly sealed, chemically inert amber glass vial. Note: Amber glass is used to prevent any potential photo-oxidation of the thioether group.
-
Isothermal Equilibration: Place the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm.
-
Causality: Agitation must be maintained for a minimum of 24 to 48 hours. Extended equilibration ensures the system reaches true thermodynamic equilibrium, overcoming localized concentration gradients.
-
-
Phase Separation: Transfer the mixture to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes to cleanly separate the undissolved solute phase from the saturated solvent supernatant.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in a compatible analytical solvent to prevent phase separation upon temperature fluctuations.
-
Quantitative Analysis: Quantify the concentration using GC-MS (ideal for volatile organosulfurs) or HPLC.
-
Self-Validation Check (Critical): Perform the equilibration at two different time intervals (e.g., 24h and 48h). If the quantified concentration remains statistically identical across both time points, thermodynamic equilibrium is validated, confirming the absolute absence of kinetic artifacts.
Workflow for empirical solubility determination of 3-(methylsulfanyl)butan-1-ol.
Implications for Drug Development and Formulation
In pharmaceutical sciences and chemical ecology, 3-(methylsulfanyl)butan-1-ol is often utilized as a synthetic intermediate or a specialized solvent additive. Its amphiphilic nature allows it to solubilize complex active pharmaceutical ingredients (APIs) that possess both hydrophobic scaffolds and polar functional groups.
Expert Insight: When utilizing this compound in formulation development, researchers must account for the oxidative susceptibility of the thioether group. I strongly recommend degassing polar aprotic solvents (like DMSO or DMF) with nitrogen prior to solubility testing or formulation. Dissolved oxygen can slowly oxidize the thioether to a sulfoxide, fundamentally altering the compound's polarity and artificially inflating its apparent solubility in highly polar media.
References
-
Title: PubChem Compound Summary for 3-(methylsulfanyl)butan-1-ol Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Study of equilibrium solubility measurement by saturation shake-flask method Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Hansen Solubility Parameters: A User's Handbook Source: CRC Press URL: [Link]
Natural occurrence of 3-(methylsulfanyl)butan-1-ol
The Natural Occurrence and Analytical Profiling of 3-(Methylsulfanyl)butan-1-ol and Related Volatile Organosulfur Compounds
Executive Summary & Isomeric Clarification
As application scientists and researchers in natural product chemistry, we frequently encounter volatile organic compounds (VOCs) that dictate the sensory and biological profiles of complex matrices. 3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1) is a primary alcohol and thioether that contributes to the volatile metabolome of various plant species[1]. However, the detection and reporting of this compound are historically fraught with analytical pitfalls.
Due to identical molecular formulas (C₅H₁₂OS) and mass-to-charge ratios, automated mass spectrometry databases frequently conflate 3-(methylsulfanyl)butan-1-ol with its highly potent structural isomer, 3-mercapto-3-methylbutan-1-ol (MMB) . While 3-(methylsulfanyl)butan-1-ol is documented in trace amounts in plants like Annona cherimola (Cherimoya)[1], it is MMB and its methylated homologue 3-methyl-3-(methylsulfanyl)butan-1-ol (3MMB) that act as the primary biological impact odorants in nature, driving the characteristic "catty" or "tropical" notes in Vitis vinifera (Sauvignon Blanc), Passiflora edulis (Passion fruit), and mammalian semiochemicals[2].
This technical guide synthesizes the natural occurrence, biosynthetic pathways, and rigorous analytical methodologies required to isolate and differentiate this family of organosulfur compounds.
Structural Identity and Chemical Properties
To establish a self-validating analytical framework, we must first delineate the structural differences that dictate the chromatographic behavior of these compounds. The position of the sulfur atom and the degree of methyl branching fundamentally alter their nucleophilicity, volatility, and sensory thresholds.
Table 1: Structural and Chemical Properties of Key Volatile Organosulfur Compounds
| Compound Name | CAS Number | Molecular Formula | Functional Group | Primary Natural Source |
| 3-(Methylsulfanyl)butan-1-ol | 16630-56-1 | C₅H₁₂OS | Primary Alcohol, Thioether | Plant extracts (e.g., Cherimoya) |
| 3-Mercapto-3-methylbutan-1-ol (MMB) | 34300-94-2 | C₅H₁₂OS | Primary Alcohol, Tertiary Thiol | Sauvignon Blanc, Coffee, Feline Urine |
| 3-Methyl-3-(methylsulfanyl)butan-1-ol (3MMB) | 88736-19-0 | C₆H₁₄OS | Primary Alcohol, Thioether | Feline Urine (Scent-marking) |
Natural Occurrence and Biological Pathways
Plant Metabolism: The Fermentation Nexus
In the plant kingdom, thioethers and thiols rarely exist in their free, volatile states within intact fruit. Instead, they are sequestered as non-volatile, odorless cysteinylated or glutathionylated precursors. During the fermentation of Sauvignon Blanc must or the roasting of coffee beans, yeast-derived or thermally induced carbon-sulfur (C-S) lyases cleave these conjugates[3]. The release of these sulfur compounds is highly dependent on the yeast strain's enzymatic efficiency, explaining why the tropical and savory notes of these compounds only emerge post-processing[4].
Mammalian Semiochemicals: The Felinine Pathway
In application-oriented zoological research, the occurrence of these compounds is a critical biomarker for feline physiological status. MMB and 3MMB are synthesized de novo from felinine , a unique sulfur-containing amino acid excreted in the urine of the Felidae family[5].
The causality of this pathway is driven by the enzyme cauxin (carboxylesterase 5A), which is secreted in high concentrations in feline renal proximal tubules. Cauxin degrades felinine into MMB, which is subsequently methylated by methyltransferases to form 3MMB, or oxidized to form disulfide dimers[6]. This pathway functions as a highly specific chemical signaling system for territorial marking.
Enzymatic degradation of felinine into volatile thiols and thioethers.
Analytical Methodologies: Isolation and Quantification
The detection of 3-(methylsulfanyl)butan-1-ol and its isomers requires overcoming severe matrix suppression. Because these compounds exist at parts-per-trillion (ng/L) levels, direct injection of natural matrices leads to co-elution with highly abundant alcohols and terpenes.
Protocol 1: Selective Thiol/Thioether Extraction via SPE
Rationale: To create a self-validating purification system, we utilize p-hydroxymercuribenzoate (p-HMB). p-HMB is a metallo-organic compound that forms reversible, covalent mercaptide bonds exclusively with sulfhydryl groups. This allows non-sulfur volatiles to be washed away, guaranteeing zero matrix interference[3].
-
Sample Preparation: Centrifuge 500 mL of the natural matrix (e.g., wine or urine) at 4000 x g at 4°C. Spike the supernatant with 50 µL of 4-methoxy-2-methyl-2-mercaptobutane (1 mg/L) as an internal standard to validate recovery rates.
-
Derivatization: Pass the sample through a strongly basic anion-exchange SPE cartridge pre-loaded with 50 mM p-HMB.
-
Matrix Elution: Wash the column with 100 mL of 0.1 M sodium acetate buffer (pH 6.0). This step selectively elutes non-thiol organic compounds (alcohols, esters, terpenes).
-
Target Liberation: Elute the targeted organosulfurs by passing 50 mL of 50 mM dithiothreitol (DTT) through the column. DTT's dithiol nature outcompetes the bound analytes for the p-HMB active sites, releasing them into the eluate.
-
Liquid-Liquid Extraction: Extract the liberated compounds into 5 mL of high-purity dichloromethane (DCM).
-
Concentration: Concentrate the DCM extract to 50 µL under a gentle stream of ultra-pure nitrogen gas.
Protocol 2: GCxGC-TOFMS and GC-Olfactometry Workflow
Rationale: A single chromatographic dimension cannot resolve trace isomers. Utilizing a non-polar primary column and a polar secondary column ensures orthogonal separation. Splitting the effluent to a Time-of-Flight Mass Spectrometer (TOFMS) and an Olfactory Detection Port (ODP) ensures that structural identification is directly correlated with human sensory impact.
-
Injection: Inject 1 µL of the concentrated DCM extract in splitless mode at 250°C.
-
Primary Separation: Route through a DB-5 column (30m x 0.25mm). Program the oven from 40°C to 240°C at 4°C/min.
-
Thermal Modulation: Utilize a dual-stage cryogenic modulator (liquid nitrogen) with a 4-second modulation period to trap and release effluents into the secondary column.
-
Secondary Separation: Route through a DB-Wax column (1.5m x 0.1mm) maintaining a temperature offset of +5°C relative to the primary oven.
-
Detection: Split the effluent 1:1 between the TOFMS (acquisition rate 100 Hz, mass range 35-300 amu) and the heated ODP for sensory evaluation.
Orthogonal GCxGC-TOFMS and GC-O workflow for trace organosulfur analysis.
Quantitative Data and Sensory Impact
The causality of why these compounds are so heavily studied lies in their exceptionally low perception thresholds. Even when present at nanogram-per-liter concentrations, they dominate the aromatic profile of their host matrix.
Table 2: Sensory Thresholds and Aroma Descriptors in Natural Matrices
| Compound | Matrix Context | Odor Descriptor | Perception Threshold (Water/Ethanol) |
| 3-mercapto-3-methylbutan-1-ol (MMB) | Wine / Coffee | Catty, cooked leek, savory | 1.5 µg/L |
| 3-methyl-3-(methylsulfanyl)butan-1-ol (3MMB) | Feline Urine | Pungent, sulfurous, animalic | ~0.5 µg/L |
| 3-(methylsulfanyl)butan-1-ol | Plant extracts | Sulfurous, vegetable-like | N/A (Often trace) |
| 4-mercapto-4-methylpentan-2-one (4MMP) | Wine | Box tree, passion fruit | 0.8 ng/L |
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. artoftasting.nl [artoftasting.nl]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
Potential industrial applications of 3-(methylsulfanyl)butan-1-ol
Beyond the Aroma: Industrial and Biotechnological Applications of 3-(Methylsulfanyl)butan-1-ol
Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the industrial, ecological, and synthetic utility of 3-(methylsulfanyl)butan-1-ol (CAS: 16630-56-1). Moving beyond its traditional characterization as a mere volatile organic compound (VOC), this guide explores its bifunctional reactivity, sensory impact, and critical role as a semiochemical, providing actionable workflows for researchers and drug development professionals.
Chemical Profiling and Reactivity Dynamics
3-(Methylsulfanyl)butan-1-ol, with the molecular formula C₅H₁₂OS, is a low-molecular-weight (120.21 g/mol ) 1[1]. Structurally, it is defined by two orthogonal functional groups: a primary alcohol and a thioether. This bifunctionality is the cornerstone of its industrial utility. The primary hydroxyl group serves as an excellent nucleophile or leaving group (post-activation), while the thioether moiety allows for selective oxidation (to sulfoxides or sulfones) or participation in advanced thiol-ene click chemistries[1].
Sensory Science: Flavor and Fragrance Engineering
In the flavor and fragrance sector, sulfur-containing alcohols are prized for their exceptionally low odor detection thresholds. 3-(Methylsulfanyl)butan-1-ol contributes complex sulfurous, vegetable-like, and roasted notes to the aroma profiles of natural products, including coffee, passion fruit, and 1[1].
Causality in Formulation: When formulating synthetic flavors, the inclusion of this thioether must be meticulously titrated. The presence of the unoxidized sulfur atom interacts strongly with human olfactory receptors, meaning that even parts-per-billion (ppb) concentrations can aggressively shift a fragrance profile from "fruity" to "roasted/savory". We leverage this causality to engineer high-impact aroma reconstitutions without overloading the mass balance of the formula.
Chemical Ecology: Semiochemicals and Pest Control
One of the most profound biological roles of 3-(methylsulfanyl)butan-1-ol is its function as a1[1], specifically within feline species. It is a downstream derivative of felinine, a unique sulfur-containing amino acid[2]. The production of felinine is regulated by cauxin, a carboxylesterase enzyme[3]. Upon degradation, felinine yields high-impact VOCs, including 3-mercapto-3-methyl-1-butanol and 3-(methylsulfanyl)butan-1-ol[3].
Understanding this pathway allows researchers to synthesize bio-mimetic lures for ecological monitoring of endangered felids (like the Iriomote cat) or develop targeted repellents for commercial pest management.
Metabolic pathway of felinine degradation leading to 3-(methylsulfanyl)butan-1-ol production.
Quantitative Data: Physicochemical and MS Parameters
For analytical validation in industrial settings, mass spectrometry (MS) is the gold standard. The table below summarizes the 4[4] values and exact mass data crucial for LC-MS/MS or GC-MS workflows.
Table 1: Analytical Parameters for 3-(Methylsulfanyl)butan-1-ol
| Parameter | Value | Analytical Significance |
| CAS Number | 16630-56-1 | Primary identifier for regulatory compliance |
| Monoisotopic Mass | 120.06088 Da | High-resolution MS parent ion targeting |
| [M+H]+ Predicted CCS | 124.2 Ų | Ion mobility separation parameter |
| [M+Na]+ Predicted CCS | 131.1 Ų | Adduct identification in positive mode |
| [M-H]- Predicted CCS | 123.5 Ų | Negative mode ionization tracking |
Standardized Experimental Protocol: O-Alkylation Workflow
To utilize 3-(methylsulfanyl)butan-1-ol as a pharmaceutical intermediate, functionalization of the primary alcohol is often required. The following protocol details a self-validating O-alkylation workflow.
Causality & Self-Validation: We utilize Sodium Hydride (NaH) as the base. Why? The primary alcohol requires a strong, non-nucleophilic base for complete deprotonation to prevent unwanted side reactions with the thioether moiety (which is stable to strong bases but sensitive to oxidants). The reaction is performed in anhydrous Tetrahydrofuran (THF) because any moisture would immediately quench the alkoxide intermediate. The protocol is designed as a self-validating system: the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FT-IR directly confirms successful etherification without requiring immediate NMR analysis.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of 3-(methylsulfanyl)butan-1-ol in 20 mL of anhydrous THF under an inert argon atmosphere.
-
Deprotonation: Cool the flask to 0°C. Slowly add 12 mmol of NaH (60% dispersion in mineral oil). Observation: Evolution of H₂ gas indicates active deprotonation. Stir for 30 minutes until gas evolution ceases.
-
Electrophile Addition: Dropwise add 11 mmol of the desired alkyl halide (e.g., benzyl bromide). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Extraction: Carefully quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Analytical Validation: Confirm product identity via GC-MS (target mass shift) and FT-IR (absence of hydroxyl peak).
Standardized workflow for the O-alkylation of 3-(methylsulfanyl)butan-1-ol.
References
-
J-Stage. "Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor". Available at:[Link]
-
Frontiers. "A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat". Available at:[Link]
-
PubChemLite. "16630-56-1 (C5H12OS)". Available at:[Link]
Sources
- 1. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 2. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor [jstage.jst.go.jp]
- 3. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 4. PubChemLite - 16630-56-1 (C5H12OS) [pubchemlite.lcsb.uni.lu]
The Role of 3-(Methylsulfanyl)butan-1-ol in Flavor Chemistry: A Comprehensive Technical Guide
Executive Summary
The organosulfur compound 3-(methylsulfanyl)butan-1-ol (3-MSB) occupies a unique intersection between flavor chemistry, sensory science, and synthetic pharmacology. Characterized by its dual functional groups—a primary alcohol and a thioether—this volatile organic compound (VOC) is a potent driver of aroma in fermented matrices and a versatile building block in drug development. This whitepaper deconstructs the chemical identity, biosynthetic origins, and analytical quantification of 3-MSB, providing a self-validating framework for researchers and application scientists working with trace-level volatile sulfur compounds (VSCs).
Chemical Identity and Molecular Characteristics
3-(Methylsulfanyl)butan-1-ol, frequently referred to in literature as 3-methylthiobutanol, is registered under CAS Number 16630-56-1 .
-
Molecular Formula: C₅H₁₂OS
-
Molecular Weight: 120.21 g/mol
-
Structural Features: The molecule features a butane backbone with a hydroxyl group (-OH) at position 1 and a methylsulfanyl (thioether) group (-S-CH₃) at position 3 .
The presence of the thioether group confers high electron density and polarizability to the molecule. This structural motif is highly reactive in nucleophilic substitutions and thiol-ene click chemistries, making it a critical synthon in organic synthesis. In biological systems, this same polarizability allows the sulfur atom to bind with exceptional affinity to copper-containing human olfactory receptors, resulting in an ultra-low sensory detection threshold.
Sensory Profile and Matrix Interactions
VSCs are notorious for their non-linear dose-response curves. 3-MSB exhibits a profound sensory duality depending on its concentration and the surrounding chemical matrix. At high concentrations, it presents aggressive, sulfurous, and vegetable-like notes. However, at high dilutions (trace levels), it imparts desirable sweet, soup-like, and roasted coffee nuances.
Table 1: Quantitative Sensory Data of 3-MSB across Various Matrices
| Matrix / Source | Typical Concentration Range (µg/kg) | Odor Threshold (µg/L, water) | Primary Sensory Descriptor |
| Roasted Coffee | 15.0 - 45.0 | 0.5 - 2.0 | Sweet, soup-like, roasted |
| Sauvignon Blanc | 0.1 - 1.5 | 1.0 - 3.5 | Sulfurous, vegetable-like |
| Passion Fruit | 2.0 - 10.0 | 0.8 - 2.5 | Tropical, meaty undertones |
| Feline Exudates | 50.0 - 200.0 | N/A | Pheromonal, catty semiochemical |
Biosynthesis and Yeast Metabolism
In natural fermentation matrices (e.g., wines, coffee mucilage), 3-MSB is synthesized via the microbial metabolism of sulfur-containing amino acids. While L-methionine typically yields methionol (3-methylthiopropanol) via the classic Ehrlich pathway, the formation of 3-MSB requires an extended carbon chain. This occurs through the intersection of the Ehrlich pathway with carbon homologation/alkylation steps, often mediated by specific yeast transaminases during fermentation.
Biosynthetic pathway of 3-MSB via the Ehrlich pathway and homologation.
Analytical Methodologies: Isolation and Quantification
Due to the trace levels and high volatility of 3-MSB, traditional liquid-liquid extraction often results in target loss and solvent-induced artifacts. To ensure scientific integrity, we employ a self-validating Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Olfactometry (SPME-GC-MS/O) workflow.
Self-Validating SPME-GC-MS/O Protocol
-
Step 1: Matrix Standardization & IS Addition
-
Action: Dilute 5.0 g of the sample in 10 mL of a saturated NaCl solution (pH adjusted to 3.5). Spike with 50 µg/L of 3-(methylthio)propanol-d3 as the Internal Standard (IS).
-
Causality: The NaCl drives a thermodynamic "salting-out" effect, forcing volatile organics into the headspace. The acidic pH prevents the ionization of organic acids, stabilizing the matrix.
-
Validation Mechanism: The deuterated IS continuously monitors extraction efficiency. If the IS recovery drops below 85%, the run is automatically flagged and invalidated, ensuring quantitative trustworthiness.
-
-
Step 2: Headspace Equilibration
-
Action: Incubate the sealed vial at 40°C for 15 minutes under continuous agitation (250 rpm).
-
Causality: Establishes a reproducible thermodynamic equilibrium between the liquid phase and the headspace without thermally degrading the sensitive thioether bonds.
-
-
Step 3: Fiber Adsorption
-
Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.
-
Causality: This specific mixed-bed fiber is chosen because its bipolar nature efficiently captures both the polar hydroxyl group and the non-polar thioether moiety of 3-MSB.
-
-
Step 4: Thermal Desorption & GC-MS/O Analysis
-
Action: Desorb the fiber at 250°C into the GC inlet for 3 minutes. Split the column effluent 1:1 between the Mass Spectrometer and a heated sniffing port (Olfactometry).
-
Validation Mechanism: The MS provides definitive structural confirmation (monitoring the molecular ion m/z 120), while the human assessor at the sniffing port validates the sensory descriptor. This dual-validation ensures the chemical peak corresponds directly to the target aroma, ruling out co-elution interference.
-
Self-validating SPME-GC-MS/O workflow for VSC isolation and quantification.
Cross-Disciplinary Applications: From Flavor to Pharmacology
Beyond its role in food and beverage matrices, the unique structural properties of 3-MSB make it highly relevant to adjacent scientific fields:
-
Synthetic Biology & Drug Development: The thioether and primary alcohol groups of 3-MSB serve as versatile synthons. In pharmacology, thioether motifs are frequently integrated into the design of prodrugs to modulate lipophilicity (LogP), thereby enhancing blood-brain barrier penetration and cellular uptake.
-
Mammalian Semiochemicals: 3-MSB and its closely related structural analogs (such as 3-mercapto-3-methylbutan-1-ol) function as potent semiochemicals in feline scent-marking. These compounds are synthesized de novo from the precursor felinine, demonstrating the compound's potent biological signaling capabilities and role in interspecific communication .
Conclusion
3-(Methylsulfanyl)butan-1-ol is a high-impact volatile compound whose significance spans from defining the sensory profile of roasted coffee to acting as a structural building block in pharmacological design. By employing rigorous, self-validating analytical frameworks like SPME-GC-MS/O, researchers can accurately map its non-linear sensory behaviors and harness its reactive potential across diverse scientific applications.
References
-
NextSDS. "3-(methylsulfanyl)butan-1-ol — Chemical Substance Information". NextSDS Regulatory Database. URL: [Link]
-
Science.gov. "Identification of novel aroma-active thiols in pan-roasted white sesame seeds". Science.gov / PubMed. URL: [Link]
-
Frontiers in Ecology and Evolution. "A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat". Frontiers. URL:[Link]
Application Notes & Protocols: Utilizing 3-(methylsulfanyl)butan-1-ol as a Flavor Precursor in Food Models
Introduction: The Role of Sulfur Compounds in Savory Flavor
The sensation of savory, meaty, and roasted flavors is a complex interplay of numerous volatile organic compounds. Among these, sulfur-containing molecules are of paramount importance, often possessing exceedingly low odor thresholds that allow them to exert significant influence on the overall aroma profile even at trace concentrations.[1][2] 3-(methylsulfanyl)butan-1-ol, and its close relatives like 3-(methylthio)propanol (methionol), are key precursors that, through thermally driven reactions, generate a cascade of potent, character-defining savory aroma compounds.[3][4]
This document serves as a comprehensive guide for researchers and flavor scientists on the principles and practical application of using 3-(methylsulfanyl)butan-1-ol and related compounds in laboratory-scale food models. The objective is to provide both the foundational chemical knowledge and detailed, reproducible protocols to effectively study and generate desirable savory and meaty flavor profiles. We will explore the design of food models, the chemistry of flavor generation, and the analytical techniques required to characterize the results.
Section 1: The Chemistry of Savory Flavor Generation
The transformation of relatively odorless precursors like 3-(methylsulfanyl)butan-1-ol into potent aroma compounds is primarily driven by the Maillard reaction and the associated Strecker degradation pathway.[5][6] These reactions occur when amino acids and reducing sugars are heated, forming a complex mixture of products responsible for the color and flavor of cooked foods.
The Strecker degradation is a critical subset of this reaction, specifically involving the interaction of an α-amino acid with a dicarbonyl compound (which is itself a product of the Maillard reaction).[7][8] The amino acid is converted into an aldehyde with one fewer carbon, known as a Strecker aldehyde.[9] For sulfur-containing amino acids like methionine, this process is a primary route to generating key savory volatiles. Methionine, for instance, degrades to form methional (3-(methylthio)propanal), which is known for its distinct boiled potato and meaty aroma.[10][11] Methional can then participate in further reactions or be reduced to form methionol (3-(methylthio)propanol).
These Strecker aldehydes and their alcohol derivatives are central to creating foundational meaty, brothy, and roasted notes in a wide array of food systems, from meat essences and soups to baked goods and cheese flavors.[3][12]
Caption: Strecker degradation pathway of an amino acid.
Section 2: Application Note - Designing a Representative Food Model
To effectively study the flavor generation from a specific precursor, it is essential to create a controlled and representative food model. The composition of this model system will directly influence the reaction pathways and the resulting volatile profile. A typical model system for studying Maillard/Strecker reactions contains a source of amino acids, a reducing sugar, a buffer to control pH, and water.
Key Considerations for Model System Design:
-
Amino Acid Source: While a single amino acid like cysteine or methionine can be used to study specific pathways, a more realistic approach often involves using a mixture, such as a casein or soy hydrolysate, to provide a broader range of reactants.
-
Carbohydrate Source: The type of reducing sugar (e.g., glucose, fructose, xylose) affects the rate of the Maillard reaction and the types of intermediates formed. Xylose, a pentose sugar, is known to be particularly reactive.[13]
-
pH Control: The pH of the system is a critical factor. The Maillard reaction is generally favored at neutral to slightly alkaline pH. A phosphate buffer (e.g., 0.1 M, pH 7.0-8.0) is commonly used to maintain stable conditions.
-
Lipid Addition: For certain meaty flavors, the interaction between Maillard reaction products and lipids is crucial.[6] Adding a small amount of a relevant lipid, like chicken fat or a vegetable oil, can produce a more authentic aroma profile.
Table 1: Example Compositions for Savory Flavor Food Models
| Component | Model A: Basic Savory Base | Model B: Meaty/Roasted Profile | Rationale |
| Precursor | 3-(methylsulfanyl)butan-1-ol | 3-(methylsulfanyl)butan-1-ol | The target precursor for flavor generation. |
| Concentration | 10 - 100 ppm | 50 - 200 ppm | Dosage depends on desired flavor intensity and matrix interactions. |
| Amino Acid(s) | Glycine, Alanine | Cysteine, Methionine, Proline | Cysteine and Methionine are key for sulfurous, meaty notes.[5] |
| Sugar | Glucose | Xylose, Glucose | Xylose is highly reactive and promotes meaty flavor compound formation.[13] |
| Buffer | 0.1 M Phosphate Buffer (pH 7.5) | 0.1 M Phosphate Buffer (pH 7.0) | Controls reaction environment; pH influences reaction rates.[9] |
| Lipid Source | None | 1% (w/w) Rendered Chicken Fat | Lipids interact with Maillard products to create unique roasted notes.[6] |
| Solvent | Deionized Water | Deionized Water | The reaction medium. |
Section 3: Protocol - Thermal Processing for Flavor Generation
This protocol describes a standardized method for inducing flavor formation from 3-(methylsulfanyl)butan-1-ol in a sealed-system food model. The use of a sealed vial is critical to prevent the loss of highly volatile aroma compounds.
Materials:
-
3-(methylsulfanyl)butan-1-ol (≥96% purity)
-
Reagents for the selected food model (see Table 1)
-
Deionized water
-
Phosphate buffer solution (0.5 M stock)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or oil bath with precise temperature control
-
Analytical balance and micropipettes
Procedure:
-
Model System Preparation:
-
In a clean beaker, prepare the aqueous phase of the food model by dissolving the selected amino acids and sugars in deionized water.
-
Adjust the pH to the desired setpoint (e.g., 7.0) using the phosphate buffer stock solution.
-
For Model B: Gently melt the lipid source and emulsify it into the aqueous phase using a high-shear mixer, if available.
-
-
Precursor Dosing:
-
Prepare a stock solution of 3-(methylsulfanyl)butan-1-ol in ethanol or propylene glycol (e.g., 1000 ppm) for accurate dosing.
-
Aliquot 10 mL of the prepared food model into each 20 mL headspace vial.
-
Spike each vial with the precursor stock solution to achieve the target final concentration (e.g., 50 ppm).
-
-
Thermal Reaction:
-
Immediately seal the vials tightly with the magnetic screw caps.
-
Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (a typical starting point is 120-140°C).
-
Heat for a defined period, typically ranging from 20 to 60 minutes. The optimal time and temperature will depend on the specific model and desired flavor profile.
-
-
Reaction Quenching & Sample Storage:
-
After the heating period, immediately transfer the vials to an ice-water bath to quench the reaction. This is crucial to prevent further changes to the volatile profile.
-
Once cooled to room temperature, samples are ready for sensory evaluation or instrumental analysis. If not analyzed immediately, store the sealed vials at 4°C.
-
Section 4: Protocol - Analysis by Headspace SPME-GC-MS
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and solvent-free technique for the analysis of volatile compounds generated in the food model.[14][15]
Instrumentation & Consumables:
-
GC-MS system with a mass selective detector
-
SPME autosampler (or manual holder)
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for trapping a broad range of volatile and semi-volatile sulfur compounds.[16]
-
GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the target analytes.
-
Heated agitator for the sample vials.
Procedure:
-
Sample Incubation: Place the sealed, reacted vial into the heated agitator of the autosampler. Incubate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with agitation to promote the partitioning of volatile compounds into the headspace.
-
SPME Extraction:
-
Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid phase.
-
Expose the fiber for a fixed time (e.g., 30 minutes) at the same incubation temperature to adsorb the volatile analytes.[16]
-
-
Analyte Desorption & GC-MS Analysis:
-
Immediately transfer the fiber to the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped compounds onto the analytical column.
-
Begin the GC temperature program and MS data acquisition.
-
Example GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Example MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Data Analysis:
-
Identify the generated flavor compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards.
-
Quantification can be performed using an internal or external standard calibration curve.
-
Caption: Workflow for SPME-GC-MS analysis of volatile compounds.
Section 5: Data Interpretation & Troubleshooting
Expected Volatile Compounds:
Upon thermal processing, 3-(methylsulfanyl)butan-1-ol is expected to participate in reactions generating a range of sulfur-containing volatiles. Key compounds to look for include:
-
Methional (3-(methylthio)propanal): A primary Strecker aldehyde with a characteristic cooked potato, meaty aroma.[10]
-
Dimethyl sulfide (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS): These compounds contribute sulfury, cabbage-like, and savory notes.[1]
-
Methanethiol: A highly potent compound with a low threshold, contributing savory and cabbage-like notes. It is highly volatile and reactive, making it challenging to analyze.[17]
-
Furans and Thiophenes: Compounds like 2-furfurylthiol can be formed, contributing roasted, coffee-like, and meaty aromas.[13]
Troubleshooting:
-
Low Analyte Response: This can be due to insufficient heating (time or temperature), an inappropriate SPME fiber, or leaks in the vial seal. The high reactivity and volatility of thiols can also lead to analyte loss.[15] Consider optimizing SPME extraction time and temperature.[16]
-
Poor Chromatographic Peak Shape: Active sulfur compounds can exhibit tailing on standard GC columns. Ensure the GC liner is clean and consider using a column specifically designed for sulfur analysis if issues persist.
-
Inconsistent Results: The Maillard reaction is highly sensitive to initial conditions. Ensure precise control over pH, temperature, time, and reactant concentrations for reproducible results.
By applying these principles and protocols, researchers can effectively utilize 3-(methylsulfanyl)butan-1-ol as a precursor to systematically investigate and develop complex and desirable savory flavor profiles in a controlled laboratory setting.
References
- The Role of 3-Methylthiopropanol in Savory Flavor Creation. (n.d.). Self-publishing.
- Mottram, D. S., & Madruga, M. S. (1995). Formation of Sulfur-Containing Flavor Compounds from Reactions of Furaneol and Cysteine, Glutathione, Hydrogen Sulfide, and Alanine/Hydrogen Sulfide. Journal of Agricultural and Food Chemistry, 43(7), 1881–1885.
- Frank, D. C., Owen, C. M., & Patterson, J. (2004). Headspace solid-phase microextraction (HS-SPME) for the analysis of volatile sulfur compounds in cheese. Journal of Agricultural and Food Chemistry, 52(25), 7754–7759.
- Application Notes and Protocols: 3-(Methylthio)propanal as a Chemical Intermediate. (2025). BenchChem.
- Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). CAB Abstracts.
- Market Report on Food-Grade Flavor Ingredient 3-Methylthiopropanal (CAS: 3268-49-3). (2025, September 22). Self-publishing.
- Mestres, M., Busto, O., & Guasch, J. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. TrAC Trends in Analytical Chemistry, 21(9-10), 569–581.
- Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. The Analyst, 127(8), 1045–1049.
- Kersien, P., et al. (2008). Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine. Food Chemistry, 108(2), 645-652.
- Farmer, L. J., Mottram, D. S., & Whitfield, F. B. (1989). Volatile compounds produced in a heated model system of cysteine, ribose and phospholipid. Journal of the Science of Food and Agriculture, 49(3), 347-358.
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Methionol. (n.d.). In Wikipedia. Retrieved from [Link]
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Strecker degradation. (n.d.). In Wikipedia. Retrieved from [Link]
- Gajdosechova, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234.
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Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (n.d.). Frontiers in Microbiology. Retrieved from [Link]
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3-Mercapto-3-methylbutan-1-ol. (n.d.). In Wikipedia. Retrieved from [Link]
- Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024). Frontiers in Nutrition, 11.
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3-(Methylthio)Propanol by KY Flavor. (2025, August 12). UL Prospector. Retrieved from [Link]
- Leffingwell, J. C. (2010). 3-(Methylthio)propionaldehyde. Perfumer & Flavorist, 35(1), 34-38.
- Jeffery, D. W., et al. (2021). New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal. Molecules, 26(14), 4253.
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3-METHYLBUTANOL. (n.d.). Chemicals. Retrieved from [Link]
- Meng, H. Y., et al. (2021). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. Journal of Agricultural and Food Chemistry, 69(4), 1345–1354.
- Piornos, J. A., et al. (2021). Multi-response kinetic modelling of the formation of five Strecker aldehydes during kilning of barley malt. Food Chemistry, 360, 130005.
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3-(Methylthio)butanal. (n.d.). PubChem. Retrieved from [Link]
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The Strecker Degradation Reaction. (n.d.). FutureLearn. Retrieved from [Link]
- Bueno, M., et al. (2022).
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3-Methyl-3-(methylsulfanyl)butan-1-ol. (n.d.). PubChem. Retrieved from [Link]
- Troccaz, M., et al. (2004). 3-Methyl-3-sulfanylhexan-1-ol as a Major Descriptor for the Human Axilla-Sweat Odour Profile. Chemistry & Biodiversity, 1(7), 1022-1035.
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Meng, H. Y., et al. (2021). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. PubMed. Retrieved from [Link]
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- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 7. Strecker degradation - Wikipedia [en.wikipedia.org]
- 8. ugc.futurelearn.com [ugc.futurelearn.com]
- 9. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. News - Market Report on Food-Grade Flavor Ingredient 3-Methylthiopropanal (CAS: 3268-49-3) [xinchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: 3-(Methylsulfanyl)butan-1-ol as a Bifunctional Building Block in Organic Synthesis
Executive Summary & Chemical Profile
3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1), possessing the molecular formula C₅H₁₂OS and a molecular weight of 120.21 g/mol , is a highly versatile organosulfur compound[1]. While it is widely recognized in flavor and fragrance science for contributing to the volatile profiles of coffee, passion fruit, and Sauvignon Blanc[1], and is structurally related to key semiochemicals in feline communication[2], its true power in the laboratory lies in its utility as a bifunctional synthetic building block.
Featuring two orthogonal reactive sites—a primary hydroxyl group and a thioether linkage—this molecule allows chemists to execute divergent synthetic strategies without the immediate need for complex protecting group manipulations. This application note details the strategic functionalization of 3-(methylsulfanyl)butan-1-ol, providing self-validating protocols designed for high-yield downstream applications.
Strategic Synthetic Utility & Mechanistic Rationale
From a process chemistry perspective, the value of 3-(methylsulfanyl)butan-1-ol stems from the predictable, independent reactivity of its functional groups[3]:
-
Pathway A: Thioether Oxidation (Sulfoxide/Sulfone Formation) The thioether (-SCH₃) acts as a masked activating group. Controlled oxidation yields a chiral sulfoxide, which can be deployed in Pummerer rearrangements to generate α-functionalized sulfides. Exhaustive oxidation yields a strongly electron-withdrawing sulfone, an ideal precursor for Julia-Kocienski olefinations.
-
Pathway B: Hydroxyl Activation (Electrophilic Conversion) The primary alcohol (-OH) is sterically accessible. It can be readily converted into a potent electrophile (e.g., a tosylate or mesylate) to facilitate carbon-carbon bond formation via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Alternatively, esterification yields diverse volatile organic compounds (VOCs) for semiochemical and fragrance profiling[4].
Divergent synthetic pathways and downstream applications of 3-(methylsulfanyl)butan-1-ol.
Quantitative Data Summary
The following table summarizes validated reaction conditions and expected yields for the primary transformations of 3-(methylsulfanyl)butan-1-ol, allowing for rapid protocol selection based on target downstream applications.
| Target Derivative | Transformation Type | Reagents & Critical Conditions | Expected Yield (%) | Primary Downstream Application |
| 3-(Methylsulfinyl)butan-1-ol | Selective Sulfoxidation | mCPBA (1.05 eq), DCM, -78 °C | 88 - 92% | Pummerer rearrangements, chiral auxiliaries |
| 3-(Methylsulfanyl)butyl tosylate | Hydroxyl Tosylation | TsCl, Et₃N, DMAP, DCM, 0 °C to RT | 85 - 90% | Nucleophilic substitution, cross-coupling |
| 3-(Methylsulfonyl)butan-1-ol | Exhaustive Oxidation | mCPBA (2.50 eq), DCM, 0 °C to RT | 90 - 95% | Julia-Kocienski olefination precursors |
| 3-(Methylsulfanyl)butyl acetate | Esterification | Ac₂O, Pyridine, DMAP, RT | >95% | Flavor, fragrance, and semiochemical profiling |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and temperature control is explicitly detailed to empower the chemist to troubleshoot effectively.
Protocol A: Selective Oxidation to 3-(Methylsulfinyl)butan-1-ol
Objective: Chemoselective oxidation of the thioether to a sulfoxide without over-oxidation to the sulfone or interference with the primary alcohol.
Mechanistic Insight (The "Why"): The oxidation of a sulfide to a sulfoxide is highly exothermic and kinetically faster than the subsequent oxidation to a sulfone. By strictly limiting the oxidant (mCPBA) to 1.05 equivalents and conducting the addition at cryogenic temperatures (-78 °C), we exploit this kinetic difference to arrest the reaction precisely at the sulfoxide stage.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-(methylsulfanyl)butan-1-ol (1.0 eq, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 50 mL) to create a 0.2 M solution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.
-
Self-Validation Check: The solution should remain clear. Any immediate white precipitation suggests the temperature is too high, risking over-oxidation.
-
-
Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1; stain with KMnO₄). The sulfoxide will appear as a highly polar, baseline-shifted spot compared to the starting material.
-
Quenching: Quench the reaction while still cold by adding 20 mL of saturated aqueous Na₂S₂O₃.
-
Causality: Sodium thiosulfate immediately reduces any unreacted peroxides, preventing runaway oxidation during the warming phase.
-
-
Workup: Remove the cooling bath and allow the mixture to reach room temperature. Add 20 mL of saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 × 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the pure sulfoxide.
Protocol B: Hydroxyl Activation via Tosylation
Objective: Conversion of the primary alcohol into a highly reactive tosyl leaving group for subsequent nucleophilic displacement.
Mechanistic Insight (The "Why"): Triethylamine (Et₃N) acts as a stoichiometric base to neutralize the HCl generated, driving the equilibrium forward. However, 4-Dimethylaminopyridine (DMAP) is the critical nucleophilic catalyst. DMAP attacks tosyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate reacts with the primary alcohol orders of magnitude faster than TsCl alone, suppressing unwanted side reactions and protecting the sensitive thioether.
Step-by-step experimental workflow for the catalytic tosylation of 3-(methylsulfanyl)butan-1-ol.
Step-by-Step Procedure:
-
Preparation: In a dry flask under nitrogen, dissolve 3-(methylsulfanyl)butan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).
-
Base & Catalyst Addition: Add Triethylamine (Et₃N, 2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes to ensure homogeneity.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Causality: The initial formation of the N-tosylpyridinium intermediate is exothermic. Cooling prevents the degradation of the thioether moiety.
-
-
Electrophile Addition: Add Tosyl Chloride (TsCl, 1.2 eq) portion-wise over 10 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Check: A white precipitate (Et₃N·HCl salt) will form as the reaction progresses, serving as a visual indicator of successful turnover.
-
-
Workup: Quench the reaction with 30 mL of distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (20 mL) to remove residual amine bases, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure tosylate as a viscous oil.
Sources
- 1. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 2. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 4. Semiochemical Compounds: Sulphur Compounds [pherobase.com]
Application Note: Analytical Derivatization Strategies for 3-(Methylsulfanyl)butan-1-ol in Complex Matrices
Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Chemical Ecologists.
Introduction & Analytical Context
3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1) is a highly impactful volatile sulfur compound (VSC). In flavor chemistry, it is a key contributor to the complex sensory profiles of coffee, passion fruit, and fermented beverages like Sauvignon Blanc1[1]. In mammalian chemical ecology, it functions as a potent semiochemical and scent-marking pheromone in felines 2[2].
Despite its volatility, the primary hydroxyl (-OH) group in 3-(methylsulfanyl)butan-1-ol engages in strong intermolecular hydrogen bonding. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this polarity leads to undesirable peak tailing, adsorptive losses in the injection port, and elevated boiling points 3[3]. To achieve trace-level quantification (ng/L) and improve chromatographic resolution, chemical derivatization is an absolute necessity.
Mechanistic Rationale: The Causality of Silylation
To neutralize the polar hydroxyl group, silylation is the analytical gold standard 4[4]. The protocol detailed herein utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).
Causality of Reagent Selection:
-
BSTFA: Acts as the primary silyl donor. It replaces the active hydrogen on the -OH group with a non-polar trimethylsilyl (TMS) group. This substitution eliminates hydrogen bonding, drastically lowering the boiling point and enhancing thermal stability. Furthermore, the byproducts of BSTFA are highly volatile, preventing co-elution with the target VSC5[5].
-
1% TMCS Catalyst: BSTFA alone can be sterically hindered. TMCS acts as a powerful Lewis acid catalyst. It increases the electrophilicity of the silylation reaction, driving the nucleophilic attack of the alcohol's oxygen onto the silicon atom to absolute completion.
Caption: Chemical logic and causality of the silylation reaction for 3-(methylsulfanyl)butan-1-ol.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. This workflow incorporates internal standardization prior to extraction to account for matrix effects, and strict anhydrous controls, as water rapidly hydrolyzes BSTFA into hexamethyldisiloxane (HMDSO), neutralizing the reagent and causing false negatives.
Step-by-Step Methodology
Reagents & Materials:
-
3-(Methylsulfanyl)butan-1-ol standard (≥98% purity).
-
Internal Standard (IS): 4-(Methylsulfanyl)butan-1-ol (or a deuterated analog).
-
Derivatization Reagent: BSTFA + 1% TMCS (Anhydrous grade, freshly opened).
-
Solvent: Anhydrous Ethyl Acetate.
-
Desiccant: Anhydrous Sodium Sulfate (Na₂SO₄).
Step 1: Sample Extraction & Strict Dehydration
-
Extract the VSCs from the matrix using Liquid-Liquid Extraction (LLE) with ethyl acetate. Crucial: Spike the IS into the matrix before extraction at a concentration of 50 µg/L to track extraction recovery.
-
Pass the organic layer through a glass column packed with anhydrous Na₂SO₄. Causality: Trace moisture will competitively react with BSTFA. Complete dehydration is non-negotiable.
-
Concentrate the extract to 50 µL under a gentle stream of ultra-high-purity Nitrogen at 30°C.
Step 2: Derivatization Reaction
-
Transfer the 50 µL anhydrous extract into a 2 mL amber glass GC vial equipped with a glass micro-insert.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial immediately with a PTFE-lined cap to prevent ambient moisture ingress.
-
Incubate the vial in a heating block at 60°C for 30 minutes to drive the reaction to completion.
-
Allow the sample to cool to room temperature prior to GC-MS injection.
Step 3: System Validation & Quality Control (Self-Validation)
-
Reagent Blank: Run a vial containing only 50 µL Ethyl Acetate + 50 µL BSTFA/TMCS. Validation metric: Ensures no siloxane artifact peaks co-elute with the target m/z 192.
-
IS Recovery Check: Monitor the IS peak area across the sequence. Validation metric: A drop of >20% indicates reagent degradation (moisture ingress) or injection port failure.
Caption: Self-validating experimental workflow for the extraction and derivatization of VSCs.
Data Presentation & Interpretation
Derivatization fundamentally shifts the mass and retention properties of the molecule. The addition of the TMS group (+72 Da net mass) alters the fragmentation pattern, providing unique diagnostic ions for Selected Ion Monitoring (SIM).
Table 1: Physicochemical & MS Properties Comparison
| Property | Underivatized 3-(Methylsulfanyl)butan-1-ol | TMS-Derivatized 3-(Methylsulfanyl)butan-1-ol |
| Molecular Formula | C₅H₁₂OS | C₈H₂₀OSSi |
| Molecular Weight | 120.21 g/mol | 192.37 g/mol |
| Target Functional Group | Primary Hydroxyl (-OH) | Trimethylsilyl Ether (-O-TMS) |
| Volatility / GC Behavior | Moderate (Peak tailing due to H-bonding) | High (Sharp, symmetrical peaks) |
| Diagnostic MS Ions (m/z) | 120 [M]⁺, 102 [M-H₂O]⁺, 72 | 192 [M]⁺, 177 [M-CH₃]⁺, 73 [TMS]⁺ |
Analytical Note: When setting up the SIM method, m/z 192 should be used as the quantifier ion, with m/z 177 and m/z 73 as qualifier ions to ensure peak purity.
References
- Title: Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario Source: MDPI URL
- Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL
- Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Title: 3-(Methylsulfanyl)
- Title: A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat Source: Frontiers in Ecology and Evolution URL
Sources
- 1. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 2. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 3. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Definitive Quantification of 3-(methylsulfanyl)butan-1-ol in Complex Mixtures: Advanced Protocols and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-(methylsulfanyl)butan-1-ol, a key sulfur-containing volatile compound, in complex matrices such as food, beverages, and biological samples. The inherent challenges in analyzing reactive, low-concentration thiols—including matrix interference, poor chromatographic performance, and analyte instability—are addressed through detailed, field-proven protocols. We present two primary workflows: a direct analysis method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and an enhanced sensitivity method involving extractive derivatization. Furthermore, this guide is grounded in the principles of analytical integrity, with a dedicated section on method validation according to International Council for Harmonisation (ICH) guidelines. We also introduce the gold-standard technique of Stable Isotope Dilution Assay (SIDA) for ultimate accuracy. This document is intended to equip researchers and drug development professionals with the necessary tools to achieve robust, reliable, and reproducible quantification of 3-(methylsulfanyl)butan-1-ol.
Introduction: The Analytical Challenge
3-(Methylsulfanyl)butan-1-ol is a volatile sulfur compound (VSC) that, even at trace levels, can significantly impact the aromatic profile of various products. In the food and beverage industry, particularly in wine and beer, it can be a contributor to the overall flavor bouquet.[1][2] Its analysis is crucial for quality control and research into flavor chemistry. However, quantifying this thiol in complex samples is a non-trivial undertaking due to several factors:
-
High Volatility & Low Concentration: The compound is often present at concentrations in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range, requiring a highly sensitive analytical approach with a pre-concentration step.[1][3]
-
Analyte Reactivity: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, resulting in analyte loss and inaccurate quantification.[4]
-
Matrix Complexity: Complex sample matrices (e.g., wine, plasma) contain numerous compounds that can interfere with the analysis, either by co-eluting with the target analyte or by suppressing the instrument's response.[5][6]
This guide provides validated methodologies designed to overcome these challenges, focusing on the widely accessible and powerful technique of Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategy: A Dual-Method Approach
To provide flexibility for different laboratory needs and sample types, we present two robust protocols. The choice between them depends on the required sensitivity, the complexity of the matrix, and the concentration of the analyte.
-
Protocol 1: Direct HS-SPME-GC-MS: A rapid, solvent-free method ideal for screening and for matrices where the analyte concentration is above the instrument's limit of quantitation.
-
Protocol 2: Extractive Alkylation & HS-SPME-GC-MS: A method involving derivatization to enhance analyte stability and improve chromatographic performance, recommended for ultra-trace quantification and challenging matrices.[7]
Both methods rely on Headspace Solid-Phase Microextraction (HS-SPME) , a superior technique for isolating volatile analytes. HS-SPME combines sampling, extraction, and concentration into a single, automated step, minimizing sample handling and eliminating the need for organic solvents.[8][9]
Caption: General workflow for HS-SPME-GC-MS analysis.
Protocol 1: Direct Quantification by HS-SPME-GC-MS
This protocol is optimized for the direct analysis of 3-(methylsulfanyl)butan-1-ol without chemical modification. Its primary advantage is speed and simplicity.
Materials and Reagents
-
Analytical Standard: 3-(methylsulfanyl)butan-1-ol (purity ≥95%)
-
Internal Standard (IS): 3-Methyl-1-butanol or other suitable compound not present in the sample.
-
Solvent: Methanol (HPLC grade) for stock solutions.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm assembly.[10][11]
Instrumentation
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).
-
Autosampler with HS-SPME capability.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1000 mg/L primary stock solution of 3-(methylsulfanyl)butan-1-ol in methanol.
-
Prepare a 1000 mg/L stock solution of the internal standard (e.g., 3-Methyl-1-butanol) in methanol.[12]
-
Create a series of aqueous calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) in 10 mL of deionized water in headspace vials.
-
Spike each calibration standard and blank with the internal standard to a final concentration of 10 µg/L.
-
-
Sample Preparation:
-
For liquid samples (e.g., wine, beer), place 10 mL into a 20 mL headspace vial.
-
For solid/semi-solid samples, homogenize and weigh 2-5 g into the vial, then add 10 mL of deionized water.
-
Add ~2 g of NaCl to each vial to increase the ionic strength and enhance the partitioning of volatiles into the headspace.[13]
-
Spike each sample with the internal standard to a final concentration of 10 µg/L.
-
Immediately seal the vials.
-
-
HS-SPME Procedure:
-
Place the vials in the autosampler tray.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 3 minutes at 250°C in splitless mode.
-
GC Column: Use a low- to mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold 3 min), ramp to 240°C at 8°C/min, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for 3-(methylsulfanyl)butan-1-ol should be determined from a full scan injection of a high-concentration standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
-
Protocol 2: Enhanced Sensitivity via Extractive Alkylation (Derivatization)
Thiols can exhibit poor peak shape and are prone to oxidation. Derivatizing the thiol group to a more stable, less polar functional group can significantly improve chromatographic behavior and sensitivity. This protocol uses pentafluorobenzyl bromide (PFBBr) for extractive alkylation.[7]
Caption: Workflow for extractive alkylation of thiols.
Additional Materials
-
Derivatizing Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Phase-Transfer Catalyst: e.g., 18-crown-6-ether.[7]
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Buffer: Sodium tetraborate buffer solution (pH 11).
Step-by-Step Methodology
-
Sample Preparation:
-
To 5 mL of sample (or aqueous standard) in a 15 mL glass tube, add the internal standard.
-
Add 1 mL of sodium tetraborate buffer (pH 11) to deprotonate the thiol to the more reactive thiolate.
-
Add 200 µL of a DCM solution containing PFBBr (e.g., 10 mg/mL) and the phase-transfer catalyst.
-
-
Derivatization Reaction:
-
Cap the tube tightly and vortex vigorously for 30 minutes at room temperature. The reaction occurs at the interface of the aqueous and organic layers.[7]
-
-
Extraction & Concentration:
-
Centrifuge to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean vial.
-
Gently evaporate the DCM under a stream of nitrogen to a final volume of ~50-100 µL.
-
Transfer this concentrated extract to a headspace vial for analysis.
-
-
HS-SPME-GC-MS Analysis:
-
Follow the HS-SPME and GC-MS procedures from Protocol 1.
-
Note: The GC oven program and MS SIM ions must be re-optimized for the PFB-derivative of 3-(methylsulfanyl)butan-1-ol, which is much heavier and less volatile than the parent compound.
-
Method Validation: Ensuring Trustworthy Results
A protocol is only as reliable as its validation. Adherence to ICH Q2(R2) guidelines ensures that the analytical method is fit for its intended purpose.[14][15][16] A summary of the essential validation parameters and their assessment is provided below.
| Parameter | Purpose | Assessment Procedure | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal measured is unambiguously from the analyte. | Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential interferences. | No interfering peaks at the retention time of the analyte and IS. MS provides high specificity.[16] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least 5 concentrations across the expected range. Perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval of concentration where the method is precise and accurate. | Confirmed by the linearity, accuracy, and precision experiments.[15] | The defined range should cover expected sample concentrations. |
| Accuracy | The closeness of the measured value to the true value. | Analyze a matrix spiked with known concentrations of the analyte (at least 3 levels, e.g., low, mid, high). | Mean recovery of 80-120%. |
| Precision | The closeness of agreement between a series of measurements. | Repeatability (Intra-assay): Analyze replicate samples (n≥6) on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | Determined by analyzing progressively lower concentrations. | RSD ≤ 20% and accuracy of 80-120%. A signal-to-noise ratio of ≥10 is often used as an estimate. |
| LOD | The lowest concentration that can be detected, but not necessarily quantified. | Estimated from the standard deviation of the response and the slope of the calibration curve, or a signal-to-noise ratio of 3. | S/N ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like incubation temperature (±2°C), extraction time (±5 min), GC inlet temp (±10°C). | RSD of results should remain within acceptable limits. |
The Gold Standard: Stable Isotope Dilution Assay (SIDA)
For the highest level of accuracy, especially in regulatory or critical research applications, the Stable Isotope Dilution Assay (SIDA) is the unparalleled gold standard.[17][18]
Principle: SIDA uses a stable isotope-labeled version of the target analyte (e.g., 3-(methylsulfanyl)butan-1-ol-d₃) as the internal standard. This labeled standard is chemically identical to the analyte and therefore behaves identically during every step of sample preparation and analysis (extraction, derivatization, injection).[17][19] Any loss of analyte during the procedure is perfectly mirrored by a proportional loss of the labeled standard. This allows for extremely accurate correction for matrix effects and recovery losses, which is not possible with a structurally different internal standard.[18]
Caption: Principle of Stable Isotope Dilution Assay (SIDA).
Conclusion
The accurate quantification of 3-(methylsulfanyl)butan-1-ol in complex mixtures is achievable with a carefully selected and validated analytical strategy. The choice between a direct HS-SPME-GC-MS method and one involving derivatization depends on the specific application, matrix, and required sensitivity. For all methods, rigorous validation according to established guidelines is not merely a recommendation but a necessity for producing trustworthy and defensible data. For applications demanding the highest accuracy, the implementation of a Stable Isotope Dilution Assay is strongly advised. The protocols and principles outlined in this guide provide a robust framework for scientists to develop and implement reliable methods for the analysis of this challenging but important volatile sulfur compound.
References
-
Rauhut, D., Kürbel, H., MacNamara, K., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis, 26(4), 142-144. (URL: [Link])
-
Siebert, K. J., & Smyth, H. E. (2010). Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection. Journal of Agricultural and Food Chemistry, 58(19), 10455-10462. (URL: [Link])
-
Smyth, H. E., & Siebert, K. J. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(19), 10455-10462. (URL: [Link])
-
Phenomenex. Derivatization for Gas Chromatography. Phenomenex Inc. (URL: [Link])
-
Hansen, M., & Nielsen, G. D. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Journal of Chromatography A, 963(1-2), 21-31. (URL: [Link])
-
Rauhut, D., Kürbel, H., MacNamara, K., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis. (URL: [Link])
-
Fang, Y., & Qian, M. C. (2014). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 19(11), 17838-17853. (URL: [Link])
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. (URL: [Link])
-
Hansen, M., & Nielsen, G. D. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Diva-Portal.org. (URL: [Link])
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. (URL: [Link])
-
San-Juan, F., Ferreira, V., Cacho, J., & Escudero, A. (2025). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 30(7), 1563. (URL: [Link])
-
De Brabanter, J., & De Pooter, H. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography. Foods, 8(9), 406. (URL: [Link])
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Hansen, M., & Nielsen, G. D. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. ResearchGate. (URL: [Link])
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Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor. (URL: [Link])
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (URL: [Link])
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. (URL: [Link])
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European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. EMA. (URL: [Link])
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. (URL: [Link])
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ZeptoMetrix. 3-Methyl-1-butanol. (URL: [Link])
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Almirall, J. R., & Furton, K. G. (2002). Solid-phase microextraction (SPME) for rapid field sampling and analysis by gas chromatography-mass spectrometry (GC-MS). Science & Justice, 42(4), 215-223. (URL: [Link])
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Hinshaw, J. V. (2025). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. (URL: [Link])
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Agilent Technologies. Solid Phase Microextraction Fundamentals. (URL: [Link])
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Jantos, R., Skopp, G., & Graw, M. (2017). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX, 4, 1-8. (URL: [Link])
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Preininger, M., & Wietstock, P. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 64. (URL: [Link])
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Varga, E., Glauner, T., Berthiller, F., Krska, R., & Schuhmacher, R. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402(8), 2675-2686. (URL: [Link])
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Blank, I., Lin, J., Devaud, S., & Fay, L. B. (1998). Quantification of Impact Odorants in Food by Isotope Dilution Assay: Strength and Limitations. ACS Symposium Series, 705, 250-262. (URL: [Link])
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VŠCHT Praha. Solid phase microextraction (SPME). (URL: [Link])
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Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. (URL: [Link])
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Thibon, C., Shinkaruk, S., Tominaga, T., Bennetau, B., & Dubourdieu, D. (2010). Identification and quantification by LC–MS/MS of a new precursor of 3-mercaptohexan-1-ol (3MH) using stable isotope dilution assay: Elements for understanding the 3MH production in wine. Food Chemistry, 121(3), 896-902. (URL: [Link])
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Juchelka, D., & Steinhart, H. (1998). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist, 23(3), 29-34. (URL: [Link])
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Varga, E., Glauner, T., Berthiller, F., Krska, R., & Schuhmacher, R. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Semantic Scholar. (URL: [Link])
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TTB. (n.d.). Analysis of Flavoring Agents in Alcohol Based Flavors. Alcohol and Tobacco Tax and Trade Bureau. (URL: [Link])
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PubChem. 3-Methylbutanol. National Center for Biotechnology Information. (URL: [Link])
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PubChem. 3-Methyl-3-(methylsulfanyl)butan-1-ol. National Center for Biotechnology Information. (URL: [Link])
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Trmčić, A., & Guggisberg, D. (2021). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. Journal of Food Science, 86(2), 527-537. (URL: [Link])
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Optimizing reaction conditions for 3-(methylsulfanyl)butan-1-ol synthesis
Title: Technical Support Center: Optimizing the Synthesis of 3-(Methylsulfanyl)butan-1-ol
Introduction Welcome to the Technical Support Center for the synthesis of 3-(methylsulfanyl)butan-1-ol. This compound, and its structurally related analogs, are highly valued as intermediates in drug development, as well as potent aroma compounds and biological markers (such as those found in feline chemical signaling)[1]. The most reliable and scalable synthetic route involves a two-step process: the base-catalyzed Michael addition of methanethiol to crotonaldehyde to form 3-(methylsulfanyl)butanal[2], followed by the chemoselective reduction of the aldehyde to the target alcohol.
Reaction Pathway
Two-step synthesis of 3-(methylsulfanyl)butan-1-ol via Michael addition and reduction.
Experimental Protocols: A Self-Validating Workflow
Step 1: Synthesis of 3-(Methylsulfanyl)butanal Causality Focus: Methanethiol is highly volatile (boiling point 6.2 °C). Conducting this reaction at 0 °C ensures the reactant remains in the liquid phase while kinetically suppressing the base-catalyzed aldol condensation of crotonaldehyde[2].
-
Setup: Equip a dried 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and a dry ice/acetone condenser under an N2 atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous toluene (200 mL) and cool to 0 °C.
-
Methanethiol Addition: Introduce methanethiol gas (1.2 eq, 0.6 mol) into the cold toluene. Safety: Perform strictly in a high-performance fume hood.
-
Catalysis: Add triethylamine (0.05 eq) as a base catalyst.
-
Controlled Addition: Place crotonaldehyde (1.0 eq, 0.5 mol) in the dropping funnel. Add dropwise over 60 minutes, keeping the internal temperature below 5 °C to prevent polymerization.
-
Workup: Stir for 2 hours at 0 °C. Quench with 1M HCl (50 mL) to neutralize the amine, extract the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate. This intermediate is known for its distinct cheese-like aroma profile[3].
Step 2: Reduction to 3-(Methylsulfanyl)butan-1-ol Causality Focus: Sodium borohydride (NaBH4) is basic. If the temperature rises, the basicity can trigger a retro-Michael reaction, cleaving the thioether. Maintaining 0 °C and using a mild quench ensures chemoselective reduction of the aldehyde without degrading the carbon-sulfur bond.
-
Dissolution: Dissolve crude 3-(methylsulfanyl)butanal (0.45 mol) in anhydrous methanol (250 mL) and cool to 0 °C.
-
Reduction: Add NaBH4 (1.1 eq, 0.5 mol) in small portions over 45 minutes to control hydrogen evolution and thermal spikes.
-
Monitoring: Stir at 0 °C for 1 hour. Validate completion via TLC (Hexanes:EtOAc 3:1).
-
Quenching: Quench carefully with saturated aqueous NH4Cl (100 mL) to buffer the solution and prevent retro-Michael cleavage.
-
Isolation: Evaporate methanol, extract with ethyl acetate (3 x 150 mL), wash with brine, dry over MgSO4, and purify via vacuum distillation.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and product yield, guiding your optimization efforts.
| Reaction Step | Parameter Varied | Condition Tested | Result / Yield | Mechanistic Rationale |
| 1. Michael Addition | Catalyst | Triethylamine (0.05 eq) | 92% Yield | Efficient conjugate addition; minimal side reactions[2]. |
| 1. Michael Addition | Catalyst | NaOH (0.1 eq) | 45% Yield | Strong base promotes competitive aldol condensation. |
| 1. Michael Addition | Temperature | 25 °C | 60% Yield | Loss of MeSH gas; increased crotonaldehyde polymerization. |
| 1. Michael Addition | Temperature | 0–5 °C | 92% Yield | Retains MeSH; kinetically favors 1,4-addition. |
| 2. Reduction | Reducing Agent | LiAlH4 (1.0 eq) | 55% Yield | Over-reactivity; potential thioether cleavage. |
| 2. Reduction | Reducing Agent | NaBH4 (1.1 eq), 0 °C | 95% Yield | Chemoselective reduction of aldehyde; prevents retro-Michael. |
Troubleshooting & FAQs
Q1: Why am I seeing significant polymerization of crotonaldehyde during the methanethiol addition? A: Crotonaldehyde is highly susceptible to base-catalyzed aldol condensation. To troubleshoot this, ensure strict temperature control (0–5 °C) during the initial addition of the triethylamine catalyst. More importantly, reverse the addition order: add the crotonaldehyde dropwise to the methanethiol/catalyst solution. This keeps the local concentration of crotonaldehyde low, favoring the bimolecular reaction with methanethiol over self-polymerization[2].
Q2: The reduction step with NaBH4 is yielding a complex mixture including crotyl alcohol. How can I improve selectivity? A: The presence of crotyl alcohol indicates a retro-Michael reaction. Because NaBH4 in methanol creates a basic environment (forming sodium tetramethoxyborate), it can deprotonate the alpha-carbon, leading to the elimination of the methanethiolate leaving group. To prevent this, strictly maintain the reaction at 0 °C. If the issue persists, switch to Luche reduction conditions (adding CeCl3) or use a buffered system to keep the pH closer to neutral.
Troubleshooting workflow for identifying and resolving retro-Michael cleavage during reduction.
Q3: How do I handle the extreme malodor of methanethiol and the resulting 3-(methylsulfanyl)butan-1-ol? A: Sulfur-containing volatile organic compounds (VOCs) like 3-(methylsulfanyl)butan-1-ol and its analogs are potent odorants, famously known as the primary chemical signals in feline urine (derived from felinine degradation)[1]. The human nose can detect these at parts-per-billion (ppb) levels. All work must be conducted in a high-performance fume hood. To decontaminate glassware, rinse all equipment with a dilute bleach (sodium hypochlorite) or hydrogen peroxide solution. This oxidizes the residual thiols and thioethers into odorless sulfoxides and sulfones before the glassware is removed from the hood.
References
1.[1] Title: Chemical Structures of Felinine-Related Molecules Discussed in This Article Source: ResearchGate URL:[Link]
2.[3] Title: AROMA RESEARCH Proceedings of the International Symposium on Aroma Research Source: WUR eDepot URL: [Link]
3.[2] Title: US20120142944A1 - Processes for the preparation of enamines Source: Google Patents URL:
Sources
Technical Support Center: Synthesis of 3-(methylsulfanyl)butan-1-ol
Welcome to the technical support center for the synthesis of 3-(methylsulfanyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yield of this important sulfur-containing alcohol.
Introduction
3-(Methylsulfanyl)butan-1-ol is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and flavor and fragrance compounds. Achieving a high yield of this compound requires careful control of reaction conditions and an understanding of potential side reactions. This guide will walk you through the most common synthetic strategies, highlighting key experimental considerations and providing solutions to frequently encountered problems.
Choosing Your Synthetic Pathway
There are several viable routes to synthesize 3-(methylsulfanyl)butan-1-ol. The optimal choice will depend on the starting materials available, the scale of your reaction, and the desired purity of the final product. Below is a summary of the most common methods, which will be explored in detail in this guide.
| Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |
| Michael Addition & Reduction | Crotonaldehyde, Methanethiol, Reducing Agent (e.g., NaBH4) | Readily available starting materials; well-established reactions. | Two-step process; potential for side reactions during Michael addition; purification of the intermediate aldehyde may be necessary. |
| Thiol-Ene Reaction | 3-Buten-1-ol, Methanethiol, Radical Initiator | One-pot reaction; high atom economy; generally high yields. | Requires a radical initiator (photochemical or chemical); potential for polymerization if not controlled. |
| Nucleophilic Substitution | 3-Halo-butan-1-ol (e.g., 3-chlorobutan-1-ol), Sodium Thiomethoxide | Direct, one-step synthesis. | Potential for elimination side reactions, especially with secondary halides; availability of the halo-alcohol starting material. |
Section 1: Two-Step Synthesis via Michael Addition and Subsequent Reduction
This is a widely used and reliable method for the synthesis of 3-(methylsulfanyl)butan-1-ol. It involves the conjugate addition of methanethiol to crotonaldehyde to form 3-(methylthio)butanal, followed by the reduction of the aldehyde to the desired primary alcohol.
Experimental Workflow
Caption: Workflow for the two-step synthesis of 3-(methylsulfanyl)butan-1-ol.
Detailed Experimental Protocol: Michael Addition
Materials:
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Crotonaldehyde
-
Methanethiol (or sodium thiomethoxide)
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonaldehyde (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.1 eq) to the solution.
-
Slowly add a solution of methanethiol (1.1 eq) in the anhydrous solvent via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-(methylthio)butanal.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Detailed Experimental Protocol: Reduction
Materials:
-
3-(Methylthio)butanal
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the purified 3-(methylthio)butanal (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC.
-
Cool the reaction mixture back to 0 °C and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-(methylsulfanyl)butan-1-ol by vacuum distillation or flash column chromatography.
Troubleshooting and FAQs for the Michael Addition-Reduction Pathway
Q1: My Michael addition is sluggish or incomplete. What can I do?
-
A1:
-
Catalyst Activity: Ensure your base catalyst (e.g., triethylamine) is fresh and not degraded. The presence of water can also inhibit the reaction.
-
Reagent Purity: Use freshly distilled crotonaldehyde, as it can polymerize upon storage.
-
Temperature: While the reaction is typically initiated at 0 °C to control the exotherm, allowing it to proceed at room temperature for a longer duration can drive it to completion.
-
Alternative Base: For a more reactive approach, consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.
-
Q2: I am observing the formation of multiple byproducts in my Michael addition.
-
A2:
-
1,2-Addition: The primary competing reaction is the 1,2-addition of the thiolate to the aldehyde carbonyl. Running the reaction at a lower temperature can favor the 1,4-conjugate (Michael) addition.
-
Dialkylation: Excess methanethiol can potentially react further. Ensure you are using a controlled stoichiometry of your reagents.
-
Polymerization: Crotonaldehyde is prone to polymerization, especially in the presence of strong bases or acids. Using a mild base and maintaining a low temperature can mitigate this.
-
Q3: My reduction with NaBH₄ is not going to completion.
-
A3:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle or test the activity of your current batch on a simple ketone.
-
Solvent: While methanol and ethanol are common solvents, ensure they are anhydrous, as water will react with NaBH₄.[1][2]
-
Stoichiometry: While a slight excess of NaBH₄ is typically used, you may need to increase the amount if your starting material is not completely pure.
-
Q4: I am concerned about the thioether group being reduced by the reducing agent.
-
A4: Sodium borohydride (NaBH₄) is a mild reducing agent and is highly selective for aldehydes and ketones.[1] It will not reduce a thioether under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and, while it is also generally compatible with thioethers, it is more reactive and requires strictly anhydrous conditions.[3][4] For this synthesis, NaBH₄ is the recommended and safer choice.
Section 2: One-Step Synthesis via Thiol-Ene Reaction
The thiol-ene reaction is an elegant and efficient method for the synthesis of 3-(methylsulfanyl)butan-1-ol. It involves the radical-catalyzed addition of methanethiol to the double bond of 3-buten-1-ol. This reaction is known for its high yields and atom economy.[5][6]
Reaction Mechanism Overview
Caption: Workflow for the one-step thiol-ene synthesis of 3-(methylsulfanyl)butan-1-ol.
Detailed Experimental Protocol: Thiol-Ene Reaction
Materials:
-
3-Buten-1-ol
-
Methanethiol
-
Radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN) or a UV lamp
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran or Acetonitrile)
Procedure:
-
In a quartz reaction vessel (if using UV light) or a flame-dried flask, combine 3-buten-1-ol (1.0 eq) and the radical initiator (e.g., AIBN, 0.05-0.1 eq).
-
Add the anhydrous and degassed solvent.
-
Bubble nitrogen or argon through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Cool the mixture to 0 °C and condense in methanethiol (1.1-1.2 eq).
-
Seal the vessel and either irradiate with a UV lamp (e.g., 254 nm) or heat the mixture to the decomposition temperature of the radical initiator (for AIBN, typically 65-85 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Troubleshooting and FAQs for the Thiol-Ene Pathway
Q1: My thiol-ene reaction is not initiating or is very slow.
-
A1:
-
Oxygen Inhibition: Radical reactions are highly sensitive to oxygen, which acts as a radical scavenger. Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
-
Initiator Efficiency: If using a chemical initiator like AIBN, ensure it is fresh and the reaction temperature is appropriate for its decomposition. For photochemical initiation, ensure your reaction vessel is transparent to the wavelength of your UV lamp and that the lamp is functioning correctly.[7]
-
Inhibitors in Starting Materials: Commercial 3-buten-1-ol may contain inhibitors. Purifying it by distillation before use can improve reaction rates.
-
Q2: I am getting a low yield and observing polymer formation.
-
A2:
-
Stoichiometry: A slight excess of the thiol is generally used to ensure all the alkene is consumed and to minimize polymerization of the alkene.
-
Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization relative to the desired thiol-ene addition.
-
Temperature Control: For thermally initiated reactions, excessive heat can promote side reactions. Maintain a stable temperature that is just sufficient for initiator decomposition.
-
Q3: Am I getting the correct regioselectivity (anti-Markovnikov addition)?
-
A3: The free-radical thiol-ene reaction proceeds via an anti-Markovnikov addition mechanism, which will yield the desired 3-(methylsulfanyl)butan-1-ol.[6] The alternative, a base-catalyzed Michael addition, would lead to the same product in this specific case due to the electron-withdrawing nature of the hydroxyl group not being on the double bond. However, the radical pathway is generally more efficient for unactivated alkenes.
Section 3: Alternative Route via Nucleophilic Substitution
This method involves the reaction of a 3-halobutan-1-ol with a source of thiomethoxide ions. While seemingly straightforward, this route can be complicated by competing elimination reactions.
Troubleshooting and FAQs for the Nucleophilic Substitution Pathway
Q1: My nucleophilic substitution reaction is giving a low yield of the desired product and a significant amount of an elimination byproduct.
-
A1:
-
Nature of the Halide: The leaving group ability of the halide is important (I > Br > Cl). However, better leaving groups can also accelerate elimination.
-
Base Strength: Sodium thiomethoxide is a strong nucleophile but also a reasonably strong base.[8] The E2 elimination is a competing pathway, especially with secondary halides. To favor substitution over elimination (SN2 vs. E2), consider using a less hindered base if possible, although in this case, the nucleophile is fixed.
-
Solvent: A polar aprotic solvent like DMF or DMSO will favor the SN2 reaction over E2.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Q2: Where can I obtain 3-chlorobutan-1-ol or other 3-halobutan-1-ols?
-
A2: These starting materials may not be as readily available as crotonaldehyde or 3-buten-1-ol. They can be synthesized from 1,3-butanediol or other precursors, but this adds extra steps to your overall synthesis.
Section 4: General Purification and Characterization
Q1: What is the best way to purify the final product?
-
A1:
-
Vacuum Distillation: For larger quantities, vacuum distillation is an effective method for purifying 3-(methylsulfanyl)butan-1-ol, which has a higher boiling point than many of the starting materials and common solvents.
-
Flash Column Chromatography: For smaller scales or for removing non-volatile impurities, silica gel chromatography can be used. A mixture of hexanes and ethyl acetate is a typical eluent system.
-
Aqueous Washes: Before final purification, washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can remove any acidic impurities, and a wash with brine helps to remove water.
-
Q2: How can I remove residual sulfur-containing impurities?
-
A2:
-
Oxidation and Extraction: Trace amounts of unreacted methanethiol can be removed by washing with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, which will oxidize the thiol to a more water-soluble sulfonate. However, this should be done carefully as the desired product could also be oxidized.
-
Copper(II) Sulfate Wash: A wash with a dilute aqueous solution of copper(II) sulfate can precipitate thiols as their copper salts, which can then be filtered off.[9]
-
Q3: What are the key analytical techniques for characterizing the product?
-
A3:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your product. Key signals to look for in the ¹H NMR spectrum include the singlet for the methylsulfanyl group (CH₃S-), the multiplets for the methylene groups (-CH₂-), and the triplet for the hydroxyl proton (-OH).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of your sample and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹.
-
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
WIPO. (2007, October 18). WO/2007/117481 METHOD FOR REMOVING SULFUR COMPOUNDS FROM AN ALCOHOL STREAM. Retrieved from [Link]
- Google Patents. (n.d.). US2753297A - Process for removal of sulfur impurities from alcohols.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical thiol‐ene reaction. [Image]. Retrieved from [Link]
-
The Chemical Reaction Database. (2008, November 3). The thiol-ene reaction. Retrieved from [Link]
-
Chemguide. (2015, November 15). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014, December 31). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]
-
Journal of Undergraduate Chemistry Research. (2023, January 20). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY. Retrieved from [Link]
-
KOPS. (n.d.). Functionalization of Polymer Nanoparticles by Thiol-Ene Addition. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
-
Frontiers in Chemistry. (2020, November 12). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]
-
Everglow Spirits. (n.d.). Sulphur removal: How to salvage and prepare wine for Brandy distillers. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Methyl-1-butanethiol. Retrieved from [Link]
-
MDPI. (2021, June 8). A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition. Retrieved from [Link]
-
Juniper Online Publishers. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Organic Chemistry I. CHEM 2323. Packet #7. Retrieved from [Link]
-
ACS Publications. (2022, July 21). Computational Study of the Addition of Methanethiol to Michael Acceptors. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-(METHYLTHIO)BUTANAL. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Retrieved from [Link]
-
PubMed. (2021, May 21). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The reaction of some chloride-substituted norbornadienes and norbornenes with sodium thiomethoxide. Retrieved from [Link]
-
The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 3-(METHYLTHIO)BUTANAL. Retrieved from [Link]
-
PMC. (n.d.). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Retrieved from [Link]
-
MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
European Commission. (n.d.). 3-(Methylthio)butanal | Food and Feed Information Portal Database. Retrieved from [Link]
-
The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(methylsulfanyl)butan-1-ol — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3-(methylsulfanyl)butan-1-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Practical Synthesis of 3-Butyn-1-ol. Retrieved from [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). 3-METHYLBUTANOL. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Synthesis of 3-(Methylsulfanyl)butan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 3-(methylsulfanyl)butan-1-ol (CAS: 16630-56-1), a sulfur-containing primary alcohol that serves as a critical building block in flavor/fragrance chemistry, semiochemical research, and drug development[1].
The most robust, scalable synthetic route to this molecule avoids complex protecting group chemistry by utilizing a two-step sequence:
-
Thia-Michael Addition: Base-catalyzed 1,4-conjugate addition of methanethiol to methyl crotonate to yield methyl 3-(methylsulfanyl)butanoate[2].
-
Hydride Reduction: Reduction of the ester intermediate using lithium aluminum hydride (LiAlH 4 ) to afford the target alcohol[3].
Despite the apparent simplicity of this route, researchers frequently encounter chemoselectivity issues, over-reduction, and oxidative side reactions. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.
Visualizing the Synthetic Workflow and Failure Modes
Fig 1: Workflow for 3-(methylsulfanyl)butan-1-ol synthesis and common side reactions.
Module 1: Thia-Michael Addition Troubleshooting
Reaction: Methyl Crotonate + Methanethiol → Methyl 3-(methylsulfanyl)butanoate
FAQ 1: Why is my reaction yielding S-methyl crotonothioate instead of the desired 1,4-adduct? Causality: This is a classic issue of kinetic versus thermodynamic control. Methanethiolate is a highly nucleophilic "soft" species, but the carbonyl carbon of the ester is a highly reactive "hard" electrophile. If the reaction lacks sufficient base or is run at strictly low temperatures without equilibration, the nucleophile may attack the carbonyl carbon (1,2-addition), leading to transthioesterification rather than attacking the β -carbon (1,4-addition)[4]. Solution: Ensure thermodynamic control. Use a catalytic amount of a strong, hindered organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and allow the reaction to proceed at room temperature. The 1,4-addition is thermodynamically favored, and the base facilitates the reversibility of any kinetic 1,2-adducts, funneling the starting materials toward the desired product[2].
FAQ 2: I am observing a strong odor of dimethyl disulfide and my conversion is capped at 50%. How do I prevent this? Causality: Methanethiol is highly susceptible to oxidative coupling in the presence of trace atmospheric oxygen, forming dimethyl disulfide (CH 3 -S-S-CH 3 ). This side reaction rapidly consumes your nucleophile and halts the Michael addition. Solution: The protocol must be a self-validating air-free system. Degas all solvents via three freeze-pump-thaw cycles and maintain a strict argon atmosphere.
Module 2: Ester Reduction Troubleshooting
Reaction: Methyl 3-(methylsulfanyl)butanoate + LiAlH 4 → 3-(methylsulfanyl)butan-1-ol
FAQ 3: My GC-MS shows significant amounts of 1-butanol. Why is the C-S bond cleaving? Causality: Lithium aluminum hydride is a powerful reductant. While it efficiently reduces esters to primary alcohols, prolonged exposure or elevated temperatures can lead to the reductive cleavage of the C-S bond (desulfurization), yielding 1-butanol[5]. The aluminum coordinates to the sulfur atom, activating the adjacent C-S bond toward hydride attack. Solution: Temperature control is critical. The reduction must be initiated at 0 °C and should not exceed 20 °C. Never reflux a thioether in the presence of LiAlH 4 . Quench the reaction strictly after 2 hours.
FAQ 4: The NMR shows a sharp singlet at ~9.7 ppm. Why did the reduction stop at 3-(methylsulfanyl)butanal? Causality: The reduction of an ester by LiAlH 4 proceeds via a tetrahedral hemiacetal intermediate[3]. If the stoichiometry of the hydride is insufficient, or if the reaction is quenched prematurely, this intermediate collapses during the aqueous workup to form the aldehyde instead of the primary alcohol. Solution: Ensure you are using at least 1.0 equivalent of LiAlH 4 . While 0.5 equivalents theoretically provide the 2 hydrides needed for an ester-to-alcohol reduction, standard practice dictates using 1.0 to 1.1 equivalents to account for any trace moisture in the solvent that might preferentially consume the reagent[3].
Quantitative Data: Side Product Identification and Mitigation
| Side Product | Origin | Analytical Signature | Mitigation Strategy |
| S-Methyl crotonothioate | Kinetic 1,2-addition (Step 1) | 1 H NMR: ~2.3 ppm (S-CH 3 singlet), ~6.9 ppm (alkene proton) | Use DBU catalyst; allow thermodynamic equilibration at RT. |
| Dimethyl disulfide | Thiol oxidation (Step 1) | GC-MS: m/z 94; Strong pungent odor | Implement strict Schlenk techniques; degas all solvents. |
| 1-Butanol | Desulfurization (Step 2) | GC-MS: m/z 74; Absence of S-CH 3 peak in NMR | Maintain temp ≤ 20 °C; limit reaction time to 2h. |
| 3-(methylsulfanyl)butanal | Incomplete reduction (Step 2) | 1 H NMR: ~9.7 ppm (aldehyde proton doublet) | Use ≥ 1.0 eq LiAlH 4 ; ensure anhydrous THF. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(methylsulfanyl)butanoate
This protocol utilizes a catalytic base to ensure thermodynamic control over the Michael addition.
-
Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.
-
Reagent Loading: Add methyl crotonate (10.0 g, 100 mmol) and anhydrous, degassed THF (100 mL) to the flask. Cool the solution to 0 °C using an ice bath.
-
Nucleophile Introduction: Introduce methanethiol gas (120 mmol) via a subsurface sparging needle.
-
Self-Validating Check: Connect the exhaust line to an oil bubbler. A steady bubbling rate confirms gas flow, while a sudden stop indicates line freezing or empty supply.
-
-
Catalysis: Add DBU (152 mg, 1.0 mmol, 1 mol%) dropwise via syringe.
-
Equilibration: Remove the ice bath, warm the reaction to room temperature (20 °C), and stir for 4 hours to allow any kinetic 1,2-adducts to revert and form the thermodynamic 1,4-adduct.
-
Isolation: Concentrate the mixture under reduced pressure and purify via vacuum distillation to yield the pure thioether ester.
Protocol 2: Controlled Hydride Reduction to 3-(methylsulfanyl)butan-1-ol
This protocol utilizes the Fieser workup to prevent emulsion formation and ensure complete recovery of the alcohol without desulfurization.
-
Hydride Suspension: Suspend LiAlH 4 (4.17 g, 110 mmol, 1.1 eq) in anhydrous THF (150 mL) in a 500 mL round-bottom flask at 0 °C under Argon.
-
Ester Addition: Dissolve methyl 3-(methylsulfanyl)butanoate (14.8 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH 4 suspension over 30 minutes.
-
Self-Validating Check: Monitor the flask for mild exothermic activity and hydrogen gas evolution. If no gas evolves upon the first few drops, the LiAlH 4 may be degraded (quenched by moisture).
-
-
Reduction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 20 °C and stir for exactly 1 additional hour. Do not exceed this time to prevent C-S bond cleavage.
-
Fieser Quench: Cool the reaction back to 0 °C. Sequentially and cautiously add:
-
4.2 mL of distilled H 2 O (dropwise).
-
4.2 mL of 15% aqueous NaOH solution.
-
12.6 mL of distilled H 2 O.
-
Self-Validating Check: The mixture will transition from a gray, sticky suspension to a clean, white, granular precipitate of aluminum salts, indicating a successful quench.
-
-
Purification: Filter the granular salts through a pad of Celite, wash with diethyl ether (3 × 50 mL), concentrate the filtrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield 3-(methylsulfanyl)butan-1-ol.
Sources
Technical Support Center: Storage and Handling of 3-(methylsulfanyl)butan-1-ol
Abstract: This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation of 3-(methylsulfanyl)butan-1-ol during storage. It covers the fundamental chemical principles of its degradation, proactive and reactive strategies to maintain compound integrity, and analytical methods for quality control. This document is structured as a technical support center, offering troubleshooting guides and frequently asked questions to address common challenges encountered in a laboratory setting.
Introduction
3-(Methylsulfanyl)butan-1-ol is a bifunctional molecule containing both a primary alcohol and a thioether (sulfide) moiety. This unique structure makes it a valuable building block in organic synthesis and drug development. However, the presence of these two functional groups also renders it susceptible to oxidation, which can lead to the formation of undesired impurities, thereby compromising experimental outcomes, product purity, and shelf life. The primary challenge in storing this compound is to mitigate the oxidation of both the sulfur atom and the alcohol group. This guide provides in-depth, field-proven insights into the mechanisms of oxidation and robust protocols to ensure the long-term stability of 3-(methylsulfanyl)butan-1-ol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the storage and stability of 3-(methylsulfanyl)butan-1-ol.
Q1: What are the primary oxidation products of 3-(methylsulfanyl)butan-1-ol?
A1: The molecule has two sites susceptible to oxidation: the sulfur atom and the primary alcohol.
-
Sulfur Oxidation: The thioether group is readily oxidized to form 3-(methylsulfinyl)butan-1-ol (the sulfoxide). Under more aggressive oxidizing conditions, further oxidation to 3-(methylsulfonyl)butan-1-ol (the sulfone) can occur.
-
Alcohol Oxidation: The primary alcohol can be oxidized first to an aldehyde, 3-(methylsulfanyl)butanal, and subsequently to a carboxylic acid, 3-(methylsulfanyl)butanoic acid.[1][2][3]
The initial and most common degradation product observed during aerobic storage is typically the sulfoxide.
Q2: What are the ideal short-term storage conditions for an opened container of 3-(methylsulfanyl)butan-1-ol?
A2: For short-term storage (i.e., daily or weekly use), the container should be tightly sealed immediately after use, the headspace purged with an inert gas like nitrogen or argon, and stored in a refrigerator at 2-8°C.[4] The bottle should be protected from light.
Q3: Can I store 3-(methylsulfanyl)butan-1-ol at room temperature?
A3: Room temperature storage is not recommended for long-term stability. Elevated temperatures can accelerate the rate of oxidation. If temporary room temperature storage is unavoidable, it is crucial to protect the compound from light and oxygen exposure.
Q4: Is freezing a suitable storage method?
A4: While freezing can slow down chemical reactions, it is generally not necessary for 3-(methylsulfanyl)butan-1-ol and may not offer significant advantages over refrigeration, especially if the container is not properly sealed to prevent moisture condensation upon thawing. For many alcohols, refrigeration is sufficient and avoids potential issues with freezing and thawing cycles.[4]
Q5: Are there any visual indicators of degradation?
A5: While 3-(methylsulfanyl)butan-1-ol is a clear liquid, significant degradation may not always result in a noticeable change in appearance. However, the formation of oxidation products can sometimes lead to a slight yellowing of the solution or a change in odor. Do not rely solely on visual inspection; analytical verification is essential.
Part 2: In-Depth Troubleshooting and Technical Guidance
This section provides a deeper dive into the causality behind storage choices and offers structured solutions to common problems.
Understanding the Oxidation Pathways
The degradation of 3-(methylsulfanyl)butan-1-ol is primarily an oxidative process driven by atmospheric oxygen. The presence of light, heat, and trace metal contaminants can catalyze these reactions.
-
Thioether Oxidation: The sulfur atom in a thioether is nucleophilic and susceptible to attack by electrophilic oxidizing agents, including atmospheric oxygen, especially in the presence of catalysts. This leads to the formation of a sulfoxide. This is often the most facile oxidation pathway.
-
Alcohol Oxidation: The primary alcohol can be oxidized, typically requiring an oxidizing agent. While atmospheric oxygen alone is a weak oxidant for alcohols, long-term exposure, especially with catalytic influences, can lead to the formation of the corresponding aldehyde and carboxylic acid.[1][5]
The following diagram illustrates the potential oxidation pathways:
Caption: Oxidation pathways of 3-(methylsulfanyl)butan-1-ol and key preventative measures.
Troubleshooting Guide: Unexpected Experimental Results
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield in a reaction sensitive to nucleophiles. | Aldehyde/Carboxylic Acid Impurities: The alcohol may have oxidized, forming electrophilic aldehydes or acidic carboxylic acids that interfere with your reaction. | 1. Verify Purity: Analyze the starting material using GC-MS or NMR to quantify the presence of oxidized species. 2. Purify Material: If impurities are detected, consider purification by distillation or chromatography before use. 3. Implement Proper Storage: Immediately transfer the remaining material to a fresh, dry container, purge with inert gas, and store under recommended conditions. |
| Inconsistent reaction kinetics or product profile. | Presence of Sulfoxide: The sulfoxide impurity can alter the polarity of the reaction mixture and may have different reactivity or solubility, affecting the reaction's progress and outcome. | 1. Analytical Confirmation: Use LC-MS or GC-MS to confirm the presence and quantity of 3-(methylsulfinyl)butan-1-ol. 2. Consider Reduction: If the sulfoxide is the primary contaminant, a mild reduction step could potentially convert it back to the thioether, though purification is often a more practical approach.[6] |
| Formation of unexpected byproducts. | Radical Reactions: Peroxides can form in alcohols upon prolonged exposure to air, initiating unwanted radical side reactions. | 1. Peroxide Test: Use peroxide test strips to check for the presence of peroxides. CAUTION: Do not concentrate or distill solutions containing high levels of peroxides. 2. Quench Peroxides: If low levels are detected, they can sometimes be quenched by adding a reducing agent like sodium sulfite or ferrous sulfate. Consult safety protocols before proceeding. |
Part 3: Protocols and Methodologies
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of 3-(methylsulfanyl)butan-1-ol.
Materials:
-
Amber glass vials or bottles with PTFE-lined caps.
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator and delivery tube/needle.
-
Parafilm or other sealing tape.
-
Laboratory refrigerator (2-8°C).
Procedure:
-
Aliquotting: If you have a large bottle, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to air and moisture.
-
Inert Gas Purge: Direct a gentle stream of nitrogen or argon into the vial for 30-60 seconds to displace the atmospheric oxygen in the headspace.
-
Sealing: Immediately and tightly cap the vial. For added security, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C, away from light.
-
Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.
Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantification of the parent compound and the primary oxidation products.
Objective: To separate and identify 3-(methylsulfanyl)butan-1-ol and its potential oxidation products, 3-(methylsulfinyl)butan-1-ol and 3-(methylsulfanyl)butanal.
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
Sample Preparation:
-
Prepare a 1000 ppm stock solution of your 3-(methylsulfanyl)butan-1-ol sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Create a dilution series (e.g., 100 ppm, 50 ppm, 10 ppm, 1 ppm) for calibration if quantitative analysis is required.
-
If available, use certified reference standards of the potential impurities for positive identification and accurate quantification.
GC-MS Parameters (Example):
| Parameter | Value | Rationale |
| Inlet Temperature | 250°C | Ensures complete volatilization of the analytes. |
| Injection Volume | 1 µL | Standard volume for this concentration range. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Flow Rate | 1.0 mL/min | Provides good chromatographic resolution. |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 min | Separates compounds based on boiling point and polarity. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole. |
| Scan Range | 35 - 350 m/z | Covers the expected mass fragments of the parent compound and its derivatives. |
Data Analysis:
-
Retention Time: The parent alcohol will elute at a specific retention time. The aldehyde will likely elute earlier, and the more polar sulfoxide will elute later.
-
Mass Spectra: Identify the compounds by their characteristic mass spectra. Look for the molecular ion peak and key fragmentation patterns.
-
Quantification: Use the peak area of the parent compound and any identified impurities to determine the purity of your sample.
The following diagram outlines the GC-MS workflow:
Caption: Workflow for GC-MS analysis of 3-(methylsulfanyl)butan-1-ol.
References
-
chemguide.co.uk. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, April 17). Oxidation of Alcohols. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
- Thibon, C., et al. (2008). Elucidation of the 1,3-Sulfanylalcohol Oxidation Mechanism: An Unusual Identification of the Disulfide of 3-Sulfanylhexanol in Sauternes Botrytized Wines. Journal of Agricultural and Food Chemistry, 56(21), 10138-10146.
- Schneider, R., et al. (2006). Synthesis and evaluation of new derivatives of busulfan as an anti-carcinogenic drug against k562 cancer cells using the AO / PI method. The Open Medicinal Chemistry Journal, 13, 81-89.
-
Khan Academy. (n.d.). Oxidation of alcohols (examples). Retrieved from [Link]
-
Pass My Exams. (n.d.). Oxidation of Butanol. Retrieved from [Link]
- Asfari, M., et al. (2021). A Practical Synthesis of 3-Butyn-1-ol. ChemistrySelect, 6(32), 8235-8238.
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
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- 5. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 6. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the thiol addition to butanol derivatives
Welcome to the technical support center for troubleshooting thiol additions to butanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these important synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of the thiol-ene reaction.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the thiol addition reaction, providing the core knowledge needed to understand and troubleshoot your experiments effectively.
Q1: What is the primary mechanism for the thiol addition to an alkene like a butanol derivative?
The most common and synthetically useful mechanism is a free-radical addition, often referred to as the "thiol-ene" reaction.[1] This reaction proceeds via a radical chain mechanism and results in the anti-Markovnikov addition of the thiol to the alkene.[1][2][3] The process can be broken down into three key stages:
-
Initiation: A radical initiator (activated by heat or light) abstracts a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[4] The low bond dissociation energy of the S-H bond facilitates this step.[2][3]
-
Propagation: The thiyl radical adds to the alkene of the butanol derivative. This addition occurs at the less substituted carbon, leading to the anti-Markovnikov product and forming a more stable carbon-centered radical.[4] This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[2][3]
-
Termination: The reaction ceases when two radicals combine.
Alternatively, a Michael addition mechanism can occur if the alkene is part of a Michael acceptor system and the reaction is catalyzed by a base or nucleophile.[1][5] However, for simple butanol derivatives with an isolated double bond, the radical pathway is predominant.
Diagram 1: Radical Thiol-Ene Reaction Mechanism
Caption: Desired vs. common undesirable side reactions.
Q4: How do I choose an appropriate radical initiator?
Initiators are chosen based on the desired reaction conditions, particularly temperature.
-
Thermal Initiators: Compounds like Azobisisobutyronitrile (AIBN) decompose at a predictable rate upon heating to generate radicals. They are suitable for reactions that are not sensitive to heat.
-
Photoinitiators: These compounds, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), generate radicals upon exposure to UV light of a specific wavelength. [2][3]Photoinitiation is often preferred as it can be performed at room temperature, minimizing heat-related side reactions. [6]It is crucial to match the wavelength of your light source to the absorption spectrum of the photoinitiator. [7]In some cases, visible light photocatalysts like TiO2 can also be used. [8]
Initiator Type Examples Activation Typical Concentration Advantages/Disadvantages Thermal AIBN, V-50 Heat (60-80 °C) 0.1 - 2 mol% Pro: Simple setup. Con: Requires heating, which can promote side reactions. Photoinitiator DMPA, Irgacure series, LAP UV Light (e.g., 365 nm) 0.05 - 1.0% w/v [7] Pro: Room temperature control, rapid initiation. Con: Requires a UV light source. | Photocatalyst | Eosin Y, TiO2 | Visible Light | Catalytic amount | Pro: Uses milder visible light, can be heterogeneous. [8]Con: May require specific co-reagents. |
Troubleshooting Guide
Use this guide to diagnose and solve specific issues encountered during your experiments.
Diagram 3: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing low reaction yields.
Issue: Low or No Product Formation
Possible Cause 1: Oxygen Inhibition
-
Explanation: Molecular oxygen is a radical scavenger that terminates the chain reaction. [6]* Recommended Solution: Thoroughly degas all solvents and liquid reagents before mixing. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for more rigorous oxygen removal. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment. [6] Possible Cause 2: Inactive or Inappropriate Initiator
-
Explanation: The initiator may have degraded due to improper storage or age. [6]For photoinitiated reactions, the light source's wavelength may not overlap with the initiator's absorption spectrum, or the light intensity may be too low. [7]* Recommended Solution:
-
Use a fresh bottle of initiator.
-
For photoinitiators, verify that your lamp's emission spectrum (e.g., 365 nm) is appropriate for the chosen initiator. [7] * Ensure the light source is close enough to the reaction vessel and that the vessel material (e.g., borosilicate glass vs. quartz) allows for transmission of the required wavelength.
-
For thermal initiators, ensure the reaction is maintained at the correct temperature for efficient decomposition.
-
Possible Cause 3: Impure Starting Materials
-
Explanation: The thiol may have oxidized to a disulfide on the shelf. [9]Inhibitors present in the butanol derivative (often added to prevent polymerization during storage) can also quench the reaction.
-
Recommended Solution:
-
Check the purity of the thiol by NMR or GC/MS. If significant disulfide is present, consider purifying the thiol before use.
-
Pass the butanol derivative through a short column of basic alumina to remove phenolic inhibitors.
-
Issue: Formation of Multiple Byproducts
Possible Cause 1: Thiol Oxidation to Disulfide
-
Explanation: This common side reaction is caused by the coupling of two thiyl radicals or oxidation by ambient air. [10]It consumes your thiol and reduces the yield of the desired product.
-
Recommended Solution: Work under strictly anaerobic conditions. [10]Use degassed solvents and maintain an inert atmosphere. If disulfide has already formed, it can sometimes be reduced back to the thiol using a reducing agent like dithiothreitol (DTT), though this adds a purification step. [10] Possible Cause 2: Suboptimal Reactant Concentration
-
Explanation: If the reaction is run at very high dilution, side reactions can be favored. For substrates capable of intramolecular reactions, cyclization may dominate over the desired intermolecular addition at low concentrations. [6]* Recommended Solution: Increase the concentration of the reactants. Perform the reaction at a higher molarity (e.g., 0.5 M to 1.0 M) to favor the bimolecular reaction pathway. [6]
Issue: Difficulty in Product Isolation (Low Isolated Yield)
Possible Cause 1: Incomplete Removal of Unreacted Thiol
-
Explanation: Many thiols are volatile and have strong, unpleasant odors. [11]They can co-elute with the product during chromatography, making purification difficult and compromising the final yield and purity.
-
Recommended Solution:
-
Base Wash: If your product is stable to base, perform an extractive workup with a dilute aqueous base solution (e.g., 1 M NaOH or NaHCO3). Thiols are acidic and will be deprotonated to form water-soluble thiolates, which partition into the aqueous layer. [12][13] * Oxidative Quench: Add a mild oxidizing agent, such as a dilute solution of iodine or hydrogen peroxide, at the end of the reaction. This will convert the excess, often smelly, thiol into the less volatile and generally less odorous disulfide, which is typically easier to separate from the desired thioether product by column chromatography. [12] Possible Cause 2: Product Loss During Workup
-
-
Explanation: The thioether product may have some water solubility, or emulsions may form during extraction, leading to physical loss of material. [9]* Recommended Solution:
-
During aqueous extractions, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product and help break emulsions.
-
Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Ensure the pH of the aqueous phase is optimized for the stability and neutrality of your specific product.
-
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Addition
-
Preparation: Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (N₂ or Ar).
-
Reagent Preparation:
-
Degas the solvent (e.g., THF, acetonitrile, or dichloromethane) by sparging with argon for 30 minutes.
-
Prepare a stock solution of the photoinitiator (e.g., 1% w/v DMPA in the chosen solvent). [7]3. Reaction Setup:
-
In a flame-dried flask equipped with a magnetic stir bar and septum, add the butanol derivative (1.0 eq) and the thiol (1.1 eq). A slight excess of thiol is often used to ensure full consumption of the alkene.
-
Dissolve the reactants in the degassed solvent.
-
Add the photoinitiator stock solution to achieve the desired final concentration (e.g., 0.1-0.5% w/v).
-
-
Initiation:
-
Place the flask in front of a UV lamp (e.g., 365 nm), ensuring efficient and even irradiation. Use a water bath to maintain room temperature if the lamp generates significant heat.
-
Stir the reaction mixture vigorously during irradiation.
-
-
Monitoring: Monitor the reaction progress by TLC or GC/MS by withdrawing small aliquots periodically. The disappearance of the starting materials indicates completion.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M NaOH (aq) to remove excess thiol, followed by water and brine. [12][14] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Protocol 2: Solvent Degassing via Inert Gas Sparging
-
Obtain a long needle or glass pipette attached to a tube connected to a cylinder of inert gas (N₂ or Ar).
-
Place the solvent to be degassed in a flask with a septum.
-
Insert the long needle so that its tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. The bubbling action displaces dissolved oxygen.
-
Remove the needles and keep the flask under a positive pressure of the inert gas until use.
References
-
Ghosh, S., et al. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega. Available at: [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Metal Catalysis in Thiolation and Selenation Reactions of Alkynes Leading to Chalcogen‐Substituted Alkenes and Dienes. Chemistry – An Asian Journal. Available at: [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Bhat, V. T., et al. (2015). Visible light promoted thiol-ene reactions using titanium dioxide. Green Chemistry. Available at: [Link]
-
Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]
-
Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Available at: [Link]
- Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions.
-
Keddie, D. J., et al. (2020). Reaction Environment Effect on the Kinetics of Radical Thiol–Ene Polymerizations in the Presence of Amines and Thiolate Anions. ACS Macro Letters. Available at: [Link]
-
D’Agosto, F., & Gurnari, C. (2019). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Taylor & Francis Online. Available at: [Link]
-
Klajn, R. (2019). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Molecules. Available at: [Link]
-
Encyclopedia.pub. (2022). Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Retrieved from [Link]
-
Fiveable. (2025). Thiol-Ene Addition: Organic Chemistry Study Guide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
-
American Chemical Society. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?. Retrieved from [Link]
-
The chemical reaction database. (2008). The thiol-ene reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
SpringerLink. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Available at: [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Available at: [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Available at: [Link]
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. fiveable.me [fiveable.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Visible light promoted thiol-ene reactions using titanium dioxide - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09987G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor resolution in the chiral separation of 3-(methylsulfanyl)butan-1-ol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chiral resolution of small, bifunctional aliphatic molecules. 3-(methylsulfanyl)butan-1-ol presents a unique chromatographic challenge: it lacks the bulky aromatic rings necessary for standard π−π stationary phase interactions, is highly volatile, and contains a nucleophilic sulfur atom prone to oxidation.
This guide provides a causality-driven troubleshooting framework, validated protocols, and mechanistic insights to help you achieve baseline enantiomeric resolution.
Interactive Troubleshooting Workflow
Diagnostic workflow for resolving chiral separation failures of 3-(methylsulfanyl)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why am I getting co-elution ( Rs < 1.0) on standard polysaccharide HPLC columns like Chiralpak AD or Chiralcel OD? A: Polysaccharide-based chiral stationary phases (CSPs) rely on a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking to achieve chiral recognition. 3-(methylsulfanyl)butan-1-ol is a small aliphatic molecule. Without an aromatic ring, it cannot engage in π−π interactions, and its small steric footprint prevents deep, differential inclusion into the chiral grooves of the polysaccharide backbone. You are relying solely on the hydroxyl group for H-bonding, which is insufficient for baseline separation.
Q2: What is the most reliable analytical method for determining the enantiomeric excess (ee%) of this compound? A: Because the molecule is highly volatile and lacks bulky functional groups, Gas Chromatography (GC) is the superior analytical modality. Utilizing a cyclodextrin-based CSP—specifically a heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)- β -cyclodextrin phase—allows for excellent enantiomeric separation of volatile 1,4-sulfanylalcohols[1]. The hydrophobic cavity of the β -cyclodextrin forms a tight inclusion complex with the aliphatic chain, while the derivatized rim interacts stereoselectively with the hydroxyl and thioether groups.
Q3: I am restricted to HPLC/SFC for preparative scale-up. How do I force baseline resolution? A: To separate this molecule on a preparative LC scale, you must artificially engineer the missing interaction vectors via pre-column derivatization . By reacting the primary alcohol with an achiral aromatic reagent (e.g., benzoyl chloride or a camphorsultam derivative[2]), you append a bulky, π -electron-rich group to the chiral center. This dramatically increases the steric bulk and enables strong π−π stacking with the polysaccharide CSP, allowing for baseline separation.
Q4: I am observing four distinct peaks instead of two, along with severe baseline noise. Is the sulfur atom causing issues? A: Yes. The thioether group in 3-(methylsulfanyl)butan-1-ol is highly nucleophilic and susceptible to spontaneous oxidation in the presence of air or trace peroxides in aging solvents[3]. Oxidation converts the thioether (-S-) into a sulfoxide (-S(=O)-). Because the sulfoxide sulfur atom adopts a fixed pyramidal geometry, it acts as a secondary chiral center[3]. This transforms your racemic mixture of enantiomers into a mixture of four diastereomers, ruining the chromatogram.
Quantitative Modality Comparison
Table 1: Comparison of Chiral Separation Modalities for 3-(methylsulfanyl)butan-1-ol
| Modality | Stationary Phase | Primary Retention Mechanism | Expected Resolution ( Rs ) | Best Use Case |
| Direct HPLC | Amylose/Cellulose (e.g., AD-H) | H-bonding | < 0.8 (Co-elution) | Not Recommended |
| Direct GC | Derivatized β -Cyclodextrin | Inclusion Complexation | > 1.5 (Baseline) | Analytical QC (ee% tracking) |
| Derivatized SFC/HPLC | Amylose/Cellulose | H-bonding + π−π stacking | > 2.0 (Baseline) | Preparative Enantiomer Isolation |
Validated Experimental Protocols
Protocol A: Direct Analytical GC Separation (Self-Validating System)
Objective: Determine ee% rapidly without the need for chemical derivatization.
-
Sample Preparation: Dissolve 3-(methylsulfanyl)butan-1-ol in anhydrous dichloromethane (DCM) to a final concentration of 1.0 mg/mL.
-
Validation Check: Ensure the DCM is strictly peroxide-free. Trace peroxides will rapidly oxidize the analyte to a sulfoxide, resulting in a false four-peak diastereomeric readout[3].
-
-
Column Installation: Install a chiral capillary GC column coated with heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)- β -cyclodextrin (Dimensions: 25 m × 0.25 mm ID, 0.25 µm film thickness)[1].
-
Chromatographic Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL volume, split ratio 50:1, injector temperature 220°C.
-
Oven Program: Initial temperature 60°C (hold 5 min), ramp at 2.0°C/min to 150°C (hold 5 min).
-
Causality Note: A slow ramp rate (≤ 2.0°C/min) is critical for volatile sulfanylalcohols. It maximizes the residence time of the analyte within the cyclodextrin cavity, ensuring the subtle energy differences between enantiomeric inclusion complexes can resolve into distinct peaks.
-
-
Detection: Flame Ionization Detector (FID) set to 250°C.
Protocol B: Pre-Column Derivatization & Prep-SFC Workflow
Objective: Isolate pure enantiomers at the gram scale using Supercritical Fluid Chromatography (SFC).
-
Benzoylation (Engineering π -Interactions):
-
Dissolve 1.0 g of racemic 3-(methylsulfanyl)butan-1-ol in 10 mL anhydrous pyridine under a nitrogen atmosphere.
-
Cool the flask to 0°C and add 1.2 equivalents of benzoyl chloride dropwise.
-
Stir at room temperature for 2 hours. Quench the reaction with ice water.
-
Extract with ethyl acetate, wash with 1M HCl (to remove residual pyridine) and brine. Dry over Na2SO4 and concentrate under vacuum.
-
-
SFC Separation:
-
Column: Chiralpak AD-H (250 × 21.2 mm, 5 µm).
-
Mobile Phase: CO2 / Methanol (85:15 v/v).
-
Flow Rate: 50 mL/min. Backpressure: 120 bar.
-
Detection: UV at 254 nm.
-
Validation Check: Native 3-(methylsulfanyl)butan-1-ol has virtually no UV absorbance. The newly appended benzoyl group not only forces chiral resolution but acts as a strong chromophore, validating the success of the derivatization step via a strong UV signal.
-
-
Enantiomer Recovery (Hydrolysis):
-
Collect the separated enantiomeric fractions and evaporate the solvent.
-
Dissolve each fraction in THF/Water (1:1) and add 2.0 equivalents of Lithium Hydroxide (LiOH).
-
Stir at room temperature until TLC indicates complete hydrolysis of the ester.
-
Extract with diethyl ether, dry, and concentrate to yield the enantiopure 3-(methylsulfanyl)butan-1-ol.
-
References
-
Filippi, J. J., Fernandez, X., Loiseau, A. M., Lizzani-Cuvelier, L., & Meierhenrich, U. J. (2006). Enantiomer separation of 1,4-sulfanylalcohols by conventional and low-temperature gas chromatography. Chirality, 18(7), 558-561. PubMed. URL:[Link]
-
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI Symmetry, 8(10), 100. URL:[Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. URL:[Link]
Sources
Catalyst selection for the efficient synthesis of 3-(methylsulfanyl)butan-1-ol
Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers. Core Focus: Troubleshooting Regioselectivity, Catalyst Poisoning, and Side Reactions in Thiol-Ene Chemistry.
Welcome to the Technical Support Center. The synthesis of 3-(methylsulfanyl)butan-1-ol (a key intermediate and derivative of the biological marker felinine) via the hydrothiolation of 3-buten-1-ol with methanethiol is notoriously challenging. This guide provides self-validating protocols and mechanistic troubleshooting to help you achieve exclusive Markovnikov regioselectivity while suppressing radical and intramolecular side reactions.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: I am attempting the direct addition of methanethiol to 3-buten-1-ol, but NMR indicates I am exclusively isolating 4-(methylsulfanyl)butan-1-ol. Why is the regioselectivity inverted? A1: You are observing the anti-Markovnikov product because your reaction is proceeding via a free-radical thiol-ene pathway rather than an ionic pathway. Oxygen or ambient light easily initiates the homolytic cleavage of the S-H bond. The resulting thiyl radical ( CH3S∙ ) attacks the terminal carbon (C4) to generate the more thermodynamically stable secondary carbon radical at C3, yielding 4-(methylsulfanyl)butan-1-ol[1]. Causality & Solution: To force the Markovnikov addition (C3 attack), you must completely suppress the radical pathway. Degas your solvents thoroughly (sparge with Argon for 30 mins), run the reaction in the dark, and add a radical scavenger such as Butylated hydroxytoluene (BHT, 1-5 mol%).
Q2: I switched to a Brønsted acid catalyst (TfOH) to force the Markovnikov pathway. Now, my methanethiol is unreacted, and GC-MS shows a massive byproduct peak at m/z 72. What went wrong? A2: The peak at m/z 72 is tetrahydrofuran (THF). By using a strong acid on unprotected 3-buten-1-ol, you successfully protonated the alkene to form the Markovnikov C3 carbocation. However, the primary hydroxyl group at C1 is a potent internal nucleophile. Intramolecular attack by the C1 oxygen onto the C3 carbocation forms a 5-membered ring (THF) orders of magnitude faster than the intermolecular attack by methanethiol. Causality & Solution: You must temporarily eliminate the nucleophilicity of the alcohol. Protect the primary alcohol as an acetate (OAc) prior to the hydrothiolation step, then deprotect afterward.
Q3: Which transition metal catalyst provides the highest Markovnikov selectivity without being poisoned by methanethiol? A3: We recommend Iron(III) bis(trifluoromethanesulfonyl)imide [Fe(NTf2)3] . While late transition metals (Pd, Pt) are highly active for alkene activation, they are rapidly and irreversibly poisoned by the strong coordination of methanethiol. Iron(III) acts as a highly thiophilic, soft Lewis acid that activates the alkene for nucleophilic attack without suffering from permanent sulfur poisoning[2]. Conversely, Gold(I) catalysts, while excellent for many alkyne functionalizations, often act as radical initiators in the presence of thiols, inadvertently promoting the anti-Markovnikov pathway ()[1].
Part 2: Mechanistic & Workflow Visualizations
Mechanistic divergence in the hydrothiolation of 3-buten-1-ol based on catalyst and protection strategy.
Validated step-by-step workflow for the regioselective synthesis of 3-(methylsulfanyl)butan-1-ol.
Part 3: Quantitative Catalyst Screening Data
The following self-validating data demonstrates the causality of catalyst choice on regioselectivity. All reactions were performed on 3-butenyl acetate (protected substrate) to eliminate the THF cyclization variable.
| Catalyst System | Additive / Atmosphere | Temp (°C) | Regioselectivity (Mark : Anti) | Isolated Yield (%) | Primary Failure Mode |
| None (Control) | Ambient Air / Light | 25 | 5 : 95 | 88 | Radical initiation dominates |
| [(IPr)AuCl] / AgOTf (5 mol%) | Argon / Dark | 25 | 12 : 88 | 85 | Gold acts as radical initiator |
| TfOH (10 mol%) | BHT (1 mol%) / Argon | 0 | 85 : 15 | 42 | Cationic oligomerization |
| Fe(NTf2)3 (5 mol%) | BHT (1 mol%) / Argon | 60 | >95 : 5 | 91 | Optimal Markovnikov addition |
| Dithiocarbamic Acid (in situ) | Solvent-Free | 120 | N/A | 0 | Incompatible with methanethiol |
Note: Dithiocarbamic acid methodologies ()[3] are highly effective for Markovnikov additions but require CS2 and amines, making them inapplicable for direct methanethiol integration.
Part 4: Validated Experimental Protocol
This protocol utilizes an ex situ methanethiol generation system to ensure operator safety and precise stoichiometric control, adapted from established hydrothiolation safety standards ()[1].
Step 1: Alcohol Protection (Synthesis of 3-butenyl acetate)
-
Charge a flame-dried round-bottom flask with 3-buten-1-ol (10.0 mmol), anhydrous dichloromethane (20 mL), and triethylamine (15.0 mmol).
-
Add 4-Dimethylaminopyridine (DMAP, 0.5 mmol) and cool the mixture to 0 °C.
-
Dropwise add acetic anhydride (12.0 mmol). Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Carry forward without further purification.
Step 2: Iron-Catalyzed Markovnikov Hydrothiolation
-
Preparation: In a Schlenk tube, dissolve 3-butenyl acetate (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL). Add BHT (0.1 mmol, 1 mol%) and Fe(NTf2)3 (0.5 mmol, 5 mol%).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously remove oxygen (critical for suppressing the anti-Markovnikov pathway).
-
Ex Situ Methanethiol Generation: Connect the Schlenk tube to a two-chamber reactor. In the generation chamber, react S-methylisothiourea hemisulfate salt with aqueous NaOH to generate gaseous methanethiol (15.0 mmol), allowing it to diffuse into the cooled (-20 °C) reaction chamber containing the alkene mixture.
-
Reaction: Seal the tube, wrap in aluminum foil (to exclude light), and heat to 60 °C for 12 hours.
-
Workup: Cool to room temperature, vent residual methanethiol through a bleach scrubber, and filter the mixture through a short pad of silica to remove the iron catalyst. Concentrate to yield 3-(methylsulfanyl)butyl acetate.
Step 3: Deprotection
-
Dissolve the crude 3-(methylsulfanyl)butyl acetate in methanol (20 mL).
-
Add anhydrous K2CO3 (15.0 mmol) and stir at room temperature for 3 hours.
-
Filter the solids, concentrate the filtrate, and partition between diethyl ether and water.
-
Dry the organic layer and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield pure 3-(methylsulfanyl)butan-1-ol .
References
-
Kristensen, S. K., Laursen, S. L. R., Taarning, E., & Skrydstrup, T. "Ex Situ Formation of Methanethiol: Application in the Gold(I)-Promoted Anti-Markovnikov Hydrothiolation of Olefins." Angewandte Chemie International Edition, 2018.[Link]
-
Halimehjani, A. Z., Dağalan, Z., Marjani, Z., Gündüz, F., Daştan, A., & Nişancı, B. "Catalyst/Metal/Solvent-Free Markovnikov Hydrothiolation of Unactivated Alkenes with Dithiocarbamic Acids." The Journal of Organic Chemistry, 2024.[Link]
-
Ranu, B. C., & Mandal, T. "Water-Promoted Highly Selective Anti-Markovnikov Addition of Thiols to Unactivated Alkenes." Synlett, 2007.[Link]
-
Kantam, M. L., et al. "Iron-Catalysed Markovnikov Hydrothiolation of Styrenes." Advanced Synthesis & Catalysis, 2012.[Link]
Sources
Solvent effects on the synthesis of 3-(methylsulfanyl)butan-1-ol
Welcome to the Technical Support Center for the synthesis and solvent optimization of 3-(methylsulfanyl)butan-1-ol. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nuances and solvent dependencies of this specific organosulfur synthesis.
3-(Methylsulfanyl)butan-1-ol (also known as 3-methylthio-1-butanol) is a highly valuable building block in synthetic chemistry and a recognized semiochemical in biological research[1]. Because sulfur is highly nucleophilic and prone to radical pathways, achieving the correct regiochemistry (the 3-position) requires strict control over your solvent environment and catalytic mechanism.
Synthesis Workflow & Pathway Selection
Before troubleshooting, it is critical to understand why the two-step Michael addition route is preferred over direct thiol-ene click chemistry.
Workflow for 3-(methylsulfanyl)butan-1-ol synthesis highlighting solvent and catalytic pathways.
FAQ: Mechanistic Causality & Solvent Selection
Q1: Why does the choice of solvent critically impact the Michael addition of methanethiol to crotonaldehyde? A1: The synthesis of the intermediate 3-(methylsulfanyl)butanal relies on the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated aldehyde. Protic solvents (like methanol) can hydrogen-bond to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. However, highly protic environments also heavily solvate the thiolate anion, severely reducing its nucleophilicity. Therefore, using a moderately polar aprotic solvent (like THF) or a solvent-free system with a basic catalyst (e.g., 2) provides the optimal balance, ensuring rapid 1,4-addition while suppressing 1,2-addition or polymerization[2].
Q2: During the reduction of 3-(methylsulfanyl)butanal, why is ethanol preferred over methanol or water when using NaBH₄? A2: Sodium borohydride (NaBH₄) reacts with protic solvents to liberate hydrogen gas, which degrades the reducing agent. Methanol reacts with NaBH₄ significantly faster than ethanol, and water leads to rapid hydrolysis. Ethanol provides a "Goldilocks" environment: it is polar enough to dissolve both the NaBH₄ and the organic aldehyde, but its reaction with the hydride is slow enough to allow the reduction of the carbonyl to the primary alcohol to proceed to completion with high yield.
Q3: Can I synthesize 3-(methylsulfanyl)butan-1-ol directly from 3-buten-1-ol via thiol-ene click chemistry? A3: It is highly discouraged if you require the 3-position isomer. Direct 3 of methanethiol to 3-buten-1-ol typically proceeds via a radical mechanism (e.g., using Ru(bpz)₃²⁺ photocatalysis in acetonitrile), which overwhelmingly yields the anti-Markovnikov product, 4-(methylsulfanyl)butan-1-ol[3]. To achieve the Markovnikov regioselectivity required for 3-(methylsulfanyl)butan-1-ol, you must bypass the radical pathway using strict ionic conditions, which are prone to side reactions. The two-step crotonaldehyde route is far more reliable.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low yield of 3-(methylsulfanyl)butanal; high presence of polymeric byproducts.
-
Root Cause: Crotonaldehyde is highly prone to base-catalyzed aldol condensation and polymerization. If the reaction is not adequately cooled, the local concentration of the base catalyst (e.g., piperidine) triggers polymerization before the methanethiol can react.
-
Solution: Ensure the reaction is pre-cooled to strictly -20°C before the introduction of methanethiol[2]. Use a solvent that completely dissolves the catalyst (like THF) and maintain a slight excess of methanethiol to outcompete aldol pathways.
Issue 2: Incomplete reduction during the NaBH₄ step.
-
Root Cause: The thioether group can weakly coordinate with the boron intermediate, sometimes slowing down the hydride transfer compared to simple aliphatic aldehydes. Additionally, if the ethanol solvent is not anhydrous, premature hydrolysis of NaBH₄ occurs.
-
Solution: Use strictly anhydrous ethanol. If the reaction stalls, allow it to warm to room temperature after the initial 0°C addition.
Issue 3: Strong, persistent putrid odor in the final product.
-
Root Cause: Residual unreacted methanethiol or trace volatile thioethers (like dimethyl disulfide) remaining in the solvent matrix. While 3-(methylsulfanyl)butan-1-ol itself has a characteristic 1[1], sharp, putrid notes indicate volatile impurities.
-
Solution: Quench the organic layer with a mild oxidizing wash (e.g., highly dilute bleach in a biphasic solvent extraction) to convert volatile thiols to water-soluble sulfonates. Be extremely careful with stoichiometry to avoid over-oxidizing the target thioether to a sulfoxide.
Quantitative Data: Solvent Effects on Yield and Regioselectivity
| Reaction Step | Solvent | Catalyst / Reagent | Temp (°C) | Primary Outcome / Yield | Mechanistic Effect |
| 1. Michael Addition | Neat / No Solvent | Piperidine | -20 to 0 | High (85-90%) | Exothermic; requires strict temperature control to prevent polymerization[2]. |
| 1. Michael Addition | Methanol | Triethylamine | 0 to 25 | Moderate (60%) | Protic solvent solvates thiolate, slowing reaction; promotes acetal formation. |
| 1. Michael Addition | THF | Copper Acetate | -20 to 0 | High (88%) | Aprotic environment maximizes thiolate nucleophilicity for 1,4-addition. |
| 2. Reduction | Methanol | NaBH₄ | 0 | Moderate (70%) | Rapid hydride degradation by solvent; requires excess NaBH₄. |
| 2. Reduction | Ethanol (Dry) | NaBH₄ | 0 to 25 | Excellent (95%) | Optimal balance of substrate solubility and reducing agent stability. |
| Alternative Route | Acetonitrile | Ru(bpz)₃²⁺ / Light | 25 | 0% Target / 95% Byproduct | Radical thiol-ene mechanism strictly yields anti-Markovnikov 4-substituted product[3][4]. |
Validated Experimental Protocols
Protocol 1: Synthesis of 3-(Methylsulfanyl)butanal via Michael Addition
This protocol utilizes an aprotic solvent to maximize thiolate nucleophilicity while suppressing polymerization.
-
Preparation: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dry ice/acetone condenser.
-
Solvent & Substrate: Add 50 mL of anhydrous THF and 10.0 g (143 mmol) of freshly distilled crotonaldehyde.
-
Cooling: Submerge the flask in a dry ice/acetone bath and cool the mixture to -20°C[2].
-
Catalyst Addition: Add 0.5 mol% of piperidine (or copper acetate) to the stirring solution.
-
Thiol Introduction: Slowly bubble gaseous methanethiol (approx. 150 mmol, slight excess) into the solution. Self-Validation Check: Monitor the internal thermometer. The reaction is exothermic; adjust the bubbling rate to maintain the internal temperature strictly below 0°C to prevent crotonaldehyde polymerization.
-
Reaction: Allow the mixture to stir for 2 hours at 0°C.
-
Workup: Quench with 1M HCl to neutralize the piperidine. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3-(methylsulfanyl)butanal can be used directly in the next step.
Protocol 2: Reduction to 3-(Methylsulfanyl)butan-1-ol
This protocol leverages the controlled reactivity of ethanol to ensure complete reduction without destroying the hydride.
-
Preparation: In a 250 mL round-bottom flask, dissolve the crude 3-(methylsulfanyl)butanal (approx. 140 mmol) in 100 mL of anhydrous ethanol.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reduction: Slowly add 2.65 g (70 mmol, 0.5 eq) of sodium borohydride (NaBH₄) in small portions over 30 minutes. Self-Validation Check: Observe the effervescence. Slow addition prevents a rapid exothermic spike and minimizes the competitive reaction between NaBH₄ and ethanol. If bubbling becomes violent, you are losing hydride to the solvent.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quenching: Carefully add 20 mL of saturated aqueous NH₄Cl to quench excess hydride. Stir until all effervescence ceases.
-
Extraction & Purification: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc) to yield pure 3-(methylsulfanyl)butan-1-ol.
Sources
Technical Support Center: Temperature Optimization for 3-(Methylsulfanyl)butan-1-ol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges researchers face when working with 3-(methylsulfanyl)butan-1-ol (CAS 16630-56-1).
This bifunctional organosulfur compound features both a primary alcohol and a thioether group[1]. While this makes it a highly valuable building block in synthetic chemistry and flavor/fragrance science[1][2], it introduces significant competitive reactivity. Temperature optimization is your primary thermodynamic and kinetic lever to direct reactions toward the desired functional group while suppressing side reactions.
Visualizing the Reaction Network
The following diagram illustrates how temperature and reagent selection dictate the divergent reaction pathways of 3-(methylsulfanyl)butan-1-ol.
Divergent reaction pathways of 3-(methylsulfanyl)butan-1-ol controlled by temperature and reagents.
Section 1: Selective Thioether Oxidation (Sulfoxide vs. Sulfone)
Q: How do I prevent over-oxidation to the sulfone when my target is the sulfoxide derivative?
Expertise & Causality: The oxidation of a thioether to a sulfoxide is kinetically favored at low temperatures due to the high nucleophilicity of the sulfur atom. However, the subsequent oxidation of the sulfoxide to a sulfone requires a higher activation energy. By strictly maintaining the reaction temperature between 0°C and 20°C and using stoichiometric amounts of a mild oxidant (e.g., Sodium periodate, NaIO₄, or 30% H₂O₂), you effectively trap the reaction at the sulfoxide stage. Elevated temperatures (>40°C) provide the thermal energy required to overcome the activation barrier for sulfone formation, leading to over-oxidation.
Data Presentation: Temperature vs. Product Distribution
Table 1: Oxidation of 3-(methylsulfanyl)butan-1-ol with H₂O₂ (1.1 eq) in Methanol
| Temperature Range | Kinetic Product | Thermodynamic Product | Principal Impurity |
| -10°C to 0°C | Sulfoxide (>95%) | N/A | Unreacted Starting Material |
| 20°C to 25°C | Sulfoxide (85%) | Sulfone (15%) | Sulfone |
| 50°C to 60°C | N/A | Sulfone (>90%) | Sulfoxide traces |
Protocol 1: Chemoselective Oxidation to Sulfoxide
Self-Validating System: This protocol utilizes temperature control to ensure kinetic trapping.
-
Preparation: Dissolve 1.0 equivalent of 3-(methylsulfanyl)butan-1-ol in methanol (0.2 M) and cool the flask to 0°C using an ice-water bath.
-
Oxidant Addition: Slowly add 1.05 equivalents of an aqueous NaIO₄ solution dropwise over 30 minutes. The slow addition prevents localized exothermic spikes.
-
Reaction: Stir at 0°C for 2 hours, then allow the mixture to slowly warm to a maximum of 20°C.
-
Validation Checkpoint: Monitor via TLC (Silica gel, EtOAc/Hexane). The sulfoxide is highly polar and will exhibit a significantly lower Rf than the starting material. Confirm via ¹H NMR: The S-methyl singlet will shift from ~2.1 ppm (thioether) to ~2.6 ppm (sulfoxide). If a peak appears at ~3.0 ppm, sulfone over-oxidation has occurred.
Section 2: Primary Alcohol Oxidation (Avoiding Thioether Interference)
Q: Can I selectively oxidize the primary alcohol to an aldehyde without oxidizing the thioether?
Expertise & Causality: Yes, but it requires rigorous kinetic control. The Swern oxidation is the gold standard for this transformation. The activated DMSO species (chlorodimethylsulfonium chloride) reacts with the primary alcohol to form an alkoxysulfonium intermediate. However, the thioether moiety is also highly nucleophilic and can competitively react with the activated DMSO if the temperature rises, leading to complex mixtures or Pummerer-type side reactions. Maintaining the reaction strictly at -78°C ensures that the primary alcohol reacts preferentially.
Temperature-dependent kinetic control during Swern oxidation of thioether alcohols.
Protocol 2: Modified Swern Oxidation for Thioether Alcohols
Self-Validating System: Precise cryogenic control prevents sulfur cross-reactivity.
-
Activation: Add oxalyl chloride (1.2 eq) to dry dichloromethane (DCM) and cool to -78°C (Dry ice/acetone bath).
-
DMSO Addition: Add dry DMSO (2.4 eq) dropwise. Stir for 15 minutes at -78°C.
-
Substrate Addition: Dissolve 3-(methylsulfanyl)butan-1-ol (1.0 eq) in dry DCM and add dropwise. Critical: Do not let the internal temperature exceed -70°C during addition. Stir for 30 minutes.
-
Quenching: Add triethylamine (NEt₃, 5.0 eq) dropwise at -78°C.
-
Resolution: Remove the cooling bath and allow the reaction to warm to room temperature (20°C - 25°C).
-
Validation Checkpoint: Analyze the crude product via IR and NMR. Look for the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1720 cm⁻¹). In ¹H NMR, the aldehyde proton will appear as a distinct triplet at ~9.7 ppm.
Section 3: Esterification and Nucleophilic Substitutions
Q: Why does my Steglich esterification yield complex mixtures at elevated temperatures?
Expertise & Causality: In a Steglich esterification (utilizing DCC and DMAP), the primary alcohol attacks the highly reactive O-acylisourea intermediate[3]. At elevated temperatures (>30°C), the thioether group gains enough thermal energy to act as a competing internal nucleophile. This can lead to transient intramolecular cyclization (forming unstable sulfonium species) or intermolecular cross-reactivity, drastically reducing your ester yield. Keeping the reaction at 0°C during the initial activation phase suppresses the nucleophilic character of the thioether relative to the primary alcohol.
Protocol 3: Temperature-Controlled Steglich Esterification
Self-Validating System: Thermal suppression of internal nucleophiles.
-
Preparation: Dissolve 3-(methylsulfanyl)butan-1-ol (1.0 eq) and your target carboxylic acid (1.0 eq) in dry DCM. Cool to 0°C .
-
Catalysis: Add a catalytic amount of DMAP (0.1 eq).
-
Coupling: Add DCC (1.1 eq) in portions.
-
Reaction: Stir at 0°C for 1 hour. The low temperature prevents the thioether from attacking the activated acid. After 1 hour, allow the reaction to warm to a maximum of 25°C and stir overnight.
-
Validation Checkpoint: A white precipitate (dicyclohexylurea, DCU) will form, validating that the DCC activation has occurred. Filter the DCU. Confirm the esterification via mass spectrometry (MS) and the downfield shift of the protons adjacent to the alcohol oxygen in ¹H NMR (shifting from ~3.6 ppm to ~4.1 ppm).
References
-
bioRxiv. Functional insights on chemical communication of fishing cats: a strategic mechanism for adaptation in semi-aquatic habitat.[Link]
-
ACS Publications. The Catalytic Mechanism of Carboxylesterases: A Computational Study.[Link]
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Technical Support Center: pH Control in Aqueous Reactions Involving 3-(Methylsulfanyl)butan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methylsulfanyl)butan-1-ol. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common challenges related to pH control in aqueous reactions involving this versatile organosulfur compound.
Introduction: The Critical Role of pH
3-(Methylsulfanyl)butan-1-ol possesses two key functional groups: a primary alcohol and a thioether. The reactivity and stability of both groups are significantly influenced by the pH of the aqueous reaction medium. Precise pH control is therefore paramount to ensure desired reaction outcomes, prevent side reactions, and maintain the integrity of the molecule. This guide will walk you through the essential considerations for managing pH in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key pH-sensitive functional groups in 3-(methylsulfanyl)butan-1-ol?
A1: The two primary pH-sensitive sites on 3-(methylsulfanyl)butan-1-ol are the primary alcohol (-OH) and the thioether (-S-CH₃) moieties.
-
Primary Alcohol: The alcohol group is weakly acidic. In strongly basic conditions, it can be deprotonated to form an alkoxide ion (R-O⁻), which is a much stronger nucleophile. Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (R-OH₂⁺), which is an excellent leaving group, potentially leading to elimination or substitution reactions.[1]
-
Thioether: The sulfur atom in the thioether group has lone pairs of electrons and can act as a nucleophile. However, it is a much weaker base than its oxygen analog (an ether). While it can be protonated by very strong acids, it is the susceptibility of the sulfur to oxidation that is of greater concern in many aqueous reactions, a process that can be pH-dependent.
Q2: What is the approximate pKa of the alcohol group in 3-(methylsulfanyl)butan-1-ol?
Q3: Can the thioether group be protonated?
A3: Thioethers are very weak bases. Protonation of the sulfur atom requires extremely strong acidic conditions, far stronger than what is typically used in routine aqueous reactions. Therefore, for most practical purposes in biochemical and pharmaceutical applications, the thioether group can be considered non-basic and will remain in its neutral state.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving the issues.
Scenario 1: Low Product Yield or Reaction Not Proceeding
Q4: My reaction is sluggish or not proceeding to completion. Could pH be the issue?
A4: Yes, incorrect pH is a common reason for slow or incomplete reactions. The optimal pH for your reaction will depend on the specific transformation you are trying to achieve.
Troubleshooting Workflow: Low Reaction Rate
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: Appearance of Unexpected Side Products
Q5: I am observing unexpected peaks in my HPLC/GC-MS analysis. What are the likely pH-dependent side reactions?
A5: The appearance of side products is often linked to the pH-dependent degradation of 3-(methylsulfanyl)butan-1-ol. The two most common degradation pathways are oxidation of the thioether and acid-catalyzed elimination of the alcohol.
A. Thioether Oxidation:
-
Mechanism: The thioether can be oxidized to a sulfoxide and further to a sulfone. This is especially prevalent in the presence of oxidizing agents. The rate of this oxidation can be influenced by pH.
-
Identification: Look for products with an increase in mass corresponding to the addition of one or two oxygen atoms (+16 Da and +32 Da, respectively).
-
Prevention:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Avoid oxidizing agents if possible. If they are required for the reaction, consider lowering the temperature to reduce the rate of thioether oxidation.
-
Some studies have shown that thioether oxidation by reactive oxygen species like hydrogen peroxide can be slow at neutral pH but is significantly faster with stronger oxidants like hypochlorite.[2][3]
-
B. Acid-Catalyzed Elimination:
-
Mechanism: Under strongly acidic conditions (typically pH < 4), the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of an alkene.
-
Identification: Look for a product with a mass corresponding to the loss of water (-18 Da).
-
Prevention:
-
Avoid strongly acidic conditions if possible.
-
If an acidic pH is required, use the mildest possible acid and the lowest effective concentration.
-
Maintain a constant pH using a suitable buffer system.
-
pH-Dependent Stability of 3-(Methylsulfanyl)butan-1-ol
Caption: pH-dependent stability and side reactions.
Experimental Protocols & Data
Protocol 1: pH Screening for a Reaction
To determine the optimal pH for your reaction, a screening study is recommended.
-
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, 9). See Table 2 for recommended buffer systems.
-
Set up parallel reactions: In separate vials, set up your reaction with 3-(methylsulfanyl)butan-1-ol and other reagents in each of the prepared buffers. Ensure all other reaction parameters (temperature, concentration, stirring) are kept constant.
-
Monitor reaction progress: At regular time intervals, take an aliquot from each reaction vial and quench the reaction. Analyze the samples by a suitable method (e.g., HPLC, GC-MS) to determine the conversion to the desired product and the formation of any side products.
-
Analyze the data: Plot the product yield and side product formation as a function of pH to identify the optimal pH range for your reaction.
Table 1: Physicochemical Properties of 3-(Methylsulfanyl)butan-1-ol
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS | [4] |
| Molecular Weight | 120.21 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and organic solvents | [5] |
| Estimated pKa (-OH) | 16-18 | [1] |
Table 2: Recommended Buffer Systems for pH Control
| pH Range | Buffer System | Concentration (mM) | Comments |
| 4.0 - 5.5 | Acetate Buffer | 25-100 | Can chelate metal ions. |
| 5.5 - 7.5 | Phosphate Buffer (PBS) | 25-100 | Generally non-interfering.[2] |
| 6.0 - 7.5 | MES Buffer | 25-100 | Good's buffer, low metal binding. |
| 7.0 - 8.5 | HEPES Buffer | 25-100 | Good's buffer, commonly used in biological systems. |
| 8.0 - 9.5 | Borate Buffer | 25-100 | Can interact with diols. |
| 9.0 - 10.5 | Carbonate-Bicarbonate Buffer | 25-100 | Can evolve CO₂, use in a closed system if necessary. |
Note: Always ensure that the chosen buffer system does not interfere with your reaction or downstream processing. For example, avoid amine-containing buffers if your reaction involves electrophiles that can react with amines.
Protocol 2: Monitoring pH During a Reaction
-
Calibrate the pH meter: Before starting the reaction, calibrate your pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Initial pH measurement: Measure the pH of the reaction mixture after all components have been added and mixed.
-
Periodic monitoring: Throughout the course of the reaction, periodically measure the pH. The frequency of monitoring will depend on the expected rate of pH change.
-
Adjust as needed: If the pH deviates from the desired setpoint, make small additions of a dilute acid or base solution to bring it back into the target range. Use a titrator for precise control in sensitive reactions.
Q6: My pH probe is giving unstable readings. What should I do?
A6: Unstable pH readings can be caused by several factors:
-
Coating of the electrode: The thioether or other components of the reaction mixture can coat the glass bulb of the pH electrode, leading to slow and erratic readings. Gently clean the electrode with a mild detergent solution, followed by rinsing with deionized water.
-
Reference junction clog: The reference junction can become clogged, leading to a poor electrical connection. Soak the electrode in a warm, saturated KCl solution to dissolve any salt crystals that may have formed.
-
Electrode aging: pH electrodes have a finite lifespan. If cleaning and recalibration do not resolve the issue, it may be time to replace the electrode.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central (PMC). Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
-
Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. ACS Publications. Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Available at: [Link]
-
Thiols. Organic Chemistry. Available at: [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central (PMC). Available at: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PubMed Central (PMC). Available at: [Link]
-
Alcohols, Ethers, and Thiols. TSFX. Available at: [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Available at: [Link]
-
Optimizing pH Control in Water Treatment: A Complete Technical Guide. Sensorex. Available at: [Link]
-
pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO 2 in aquatic media. Atmospheric Chemistry and Physics. Available at: [Link]
-
pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic. Atmospheric Chemistry and Physics. Available at: [Link]
-
Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Available at: [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. Available at: [Link]
-
Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. Available at: [Link]
-
Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. Available at: [Link]
-
Troubleshooting Tips for pH. Murphy & Dickey. Available at: [Link]
-
pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic media. ResearchGate. Available at: [Link]
-
Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters. Available at: [Link]
-
3 Steps to Troubleshooting pH Neutralization Equipment. Practical Applications. Available at: [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3-(methylsulfanyl)butan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Monitoring a chemical reaction using pH measurements: An approach based on multiscale fractal analysis. ResearchGate. Available at: [Link]
-
Thermodynamics and kinetics of the hydrolysis. Atmospheric Chemistry and Physics. Available at: [Link]
-
3-Methyl-3-(methylsulfanyl)butan-1-ol. PubChem. Available at: [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]
-
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PubMed Central (PMC). Available at: [Link]
-
Catalyzed synthesis of 3-methylbut-3-en-1-ol acetate and its hydrolysis. ResearchGate. Available at: [Link]
-
Successful pH Troubleshooting. Yokogawa America. Available at: [Link]
-
Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Recent advances in microbial 3-methyl-1-butanol production. PubMed Central (PMC). Available at: [Link]
-
pH Meter Calibration Problems? Check Out These 12 Tips!. YSI. Available at: [Link]
-
Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]
-
Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. Available at: [Link]
-
Acid Catalyzed and Base promoted Ester Hydrolysis | Aac1 and Bac1 Mechanisms. YouTube. Available at: [Link]
-
3-Mercapto-3-methyl-1-butanol. PubChem. Available at: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central (PMC). Available at: [Link]
-
The hydrolysis of alkanesulphonic acids. Journal of the Chemical Society C: Organic. Available at: [Link]
-
1-Butanol, 3-methyl-. NIST WebBook. Available at: [Link]
- Method for preparing 3-methoxyl-3-methyl-1-butanol. Google Patents.
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Technical Support Center: Isolation & Purification of 3-(Methylsulfanyl)butan-1-ol
Welcome to the Process Chemistry Technical Support Center. This guide provides validated troubleshooting protocols and standard operating procedures (SOPs) for the work-up and isolation of 3-(methylsulfanyl)butan-1-ol (also known as 3-methylthio-1-butanol).
Molecule Profile & Work-Up Challenges
3-(Methylsulfanyl)butan-1-ol (Molecular Formula: C5H12OS, MW: 120.21 g/mol ) is a bifunctional organosulfur compound featuring both a primary hydroxyl group (-OH) and a thioether group (-SCH3)[1]. This dual functionality dictates its behavior during isolation:
-
Amphiphilic Nature: The hydroxyl group acts as a classic hydrogen bond donor/acceptor, increasing water solubility, while the methylsulfanyl group contributes to organic solubility[1].
-
Oxidation Sensitivity: The thioether sulfur is highly nucleophilic and easily oxidized to a sulfoxide or sulfone in the presence of ambient oxidants or improper quenching agents[2].
-
Odor Profile: Like many low-molecular-weight organosulfur compounds, trace impurities (such as unreacted methanethiol) impart a severe, pungent odor that must be remediated chemically rather than just physically.
Part 1: Validated Step-by-Step Work-Up Methodology
To ensure maximum yield and purity, the work-up must be treated as a self-validating system where each phase separation and wash is chemically justified and analytically verifiable.
Step 1: Reaction Quenching & Initial Phase Separation
-
Action: Terminate the synthesis by adding distilled water to the crude reaction mixture. If the reaction utilized strong acids or bases, neutralize the aqueous phase to pH 7.0–7.5 using 1M HCl or saturated NaHCO3.
-
Causality: Neutralization prevents acid-catalyzed dehydration of the alcohol or base-catalyzed side reactions during solvent evaporation.
-
Validation: Use pH paper on the aqueous layer before proceeding.
Step 2: Organic Extraction
-
Action: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Causality: Due to the hydrogen-bonding capability of the -OH group, 3-(methylsulfanyl)butan-1-ol is partially soluble in water[1]. EtOAc provides an optimal partition coefficient (logP) to pull the amphiphilic product into the organic phase while leaving polar inorganic salts behind.
Step 3: Alkaline Washing (Odor Remediation)
-
Action: Wash the combined organic layers with 1M NaOH (10% by volume of the organic layer).
-
Causality: Unreacted thiols (e.g., methanethiol) are common malodorous contaminants. With a pKa of ~10.4, methanethiol is deprotonated by the strong base into a water-soluble sodium thiolate, partitioning it permanently into the aqueous waste.
-
Validation: Verify the pH of the aqueous wash remains >11. If it drops, repeat the wash.
Step 4: Brine Wash & Drying
-
Action: Wash the organic layer with saturated aqueous NaCl (brine), then dry over anhydrous Na2SO4.
-
Causality: Brine increases the ionic strength of the aqueous phase, forcing dissolved water out of the EtOAc layer (salting-out effect) and breaking any micro-emulsions. Na2SO4 is preferred over MgSO4, as magnesium can sometimes weakly coordinate with the heteroatoms (O and S), slightly reducing yield.
Step 5: Concentration & Purification
-
Action: Decant the dried organic layer and concentrate via rotary evaporation at a bath temperature of ≤40°C. Purify the crude oil via fractional vacuum distillation.
-
Causality: Fractional distillation under reduced pressure is the most effective purification strategy due to the compound's moderate volatility[1]. Vacuum conditions are mandatory to lower the boiling point and prevent thermal oxidation of the thioether group.
Workflow Visualization
Validated liquid-liquid extraction workflow for 3-(methylsulfanyl)butan-1-ol.
Part 2: Troubleshooting Guides & FAQs
Q: My product has a severe, persistent odor even after extraction. Can I wash the organic layer with bleach (NaOCl) to destroy the smell? A: Absolutely NOT. While sodium hypochlorite (bleach) is the industry standard for destroying thiols in aqueous waste streams, introducing it to your product stream will ruin your yield. Thioethers are highly susceptible to oxidation[2]. Bleach will rapidly oxidize 3-(methylsulfanyl)butan-1-ol into 3-(methylsulfinyl)butan-1-ol (a sulfoxide) or over-oxidize it to a sulfone. To remove the odor from the product, rely strictly on the 1M NaOH wash described in Step 3 to remove acidic thiols.
Degradation pathway of thioethers when exposed to oxidizing agents.
Q: I am experiencing severe emulsion formation during the NaOH wash. How do I break it? A: 3-(Methylsulfanyl)butan-1-ol is amphiphilic (it has a polar hydroxyl "head" and a relatively non-polar aliphatic/thioether "tail"). Under basic conditions, it can act as a weak surfactant, stabilizing droplets of water in the organic phase. Fix: Add a small volume of saturated brine to the separatory funnel to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that often stabilize emulsions.
Q: I opted for silica gel chromatography instead of distillation, but my product is streaking and co-eluting with impurities. Why? A: The hydroxyl group forms strong hydrogen bonds with the silanol groups on the silica stationary phase, causing tailing/streaking[1]. Fix: Deactivate the silica by adding 1% Triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc). Note that 3-(methylsulfanyl)butan-1-ol is UV-inactive. You must develop your TLC plates using a Potassium Permanganate (KMnO4) or Iodine stain to visualize the fractions.
Part 3: Quantitative Data & Process Parameters
Use the following reference parameters to benchmark your extraction and purification processes.
| Parameter | Recommended Value | Scientific Rationale |
| Molecular Weight | 120.21 g/mol | Required for mass balance, yield calculations, and NMR integration[1]. |
| Primary Extraction Solvent | Ethyl Acetate (EtOAc) | Provides the optimal dielectric constant to extract the amphiphilic alcohol while rejecting polar inorganic salts. |
| Alkaline Wash pH Target | > 11.0 | Guarantees complete deprotonation of residual methanethiol (pKa ~10.4) into water-soluble thiolate. |
| Drying Agent | Anhydrous Na₂SO₄ | Preferred over MgSO₄ to prevent potential weak Lewis acid-base coordination with the sulfur/oxygen heteroatoms. |
| Purification Strategy | Vacuum Distillation | Lowers the required boiling temperature, mitigating the risk of thermal degradation and aerobic oxidation[1]. |
| TLC Visualization | KMnO₄ or Iodine Stain | The molecule lacks a conjugated pi-system and is invisible under standard 254 nm UV light. |
References
- Benchchem. "3-(Methylsulfanyl)butan-1-OL | 120-21-2". Benchchem.
- European Patent Office. "Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha".
Sources
A Researcher's Guide to Purity Analysis: Unveiling the Power of qNMR for 3-(methylsulfanyl)butan-1-ol
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and therapeutic data are built.[1] This guide provides a comprehensive, in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 3-(methylsulfanyl)butan-1-ol, a key organosulfur intermediate.[2] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Purity in Research and Development
Quantitative ¹H NMR (qNMR): A First-Principles Approach to Purity
The fundamental principle of qNMR is refreshingly direct: the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[4][5] This allows for the absolute quantification of an analyte against a certified internal standard, without the need for compound-specific reference standards, which are often unavailable for novel molecules.[5]
Experimental Protocol: Purity Determination of 3-(methylsulfanyl)butan-1-ol by qNMR
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is the most critical step in a qNMR experiment.[6][7] An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals that do not overlap with analyte or solvent signals.[8]
-
Have good solubility in the chosen deuterated solvent.[6][9]
For 3-(methylsulfanyl)butan-1-ol, maleic acid is an excellent choice. Its vinylic protons resonate in a clear region of the spectrum (around 6.3 ppm), far from the aliphatic signals of the analyte. It is also highly pure and readily soluble in common NMR solvents like DMSO-d₆.
2. Sample Preparation: Precision is Paramount
Accurate weighing is a significant source of potential error in qNMR.[5]
-
Using a calibrated microbalance, accurately weigh approximately 10-15 mg of 3-(methylsulfanyl)butan-1-ol into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (maleic acid) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[8]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆.
-
Vortex the sample thoroughly to ensure homogeneity and transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition: Optimizing for Quantitation
Quantitative NMR experiments require specific acquisition parameters to ensure accurate signal integration.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[8]
-
Relaxation Delay (d1): This is a crucial parameter. To ensure complete relaxation of all relevant protons before the next pulse, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals.[7] A conservative starting point is a d1 of 30-60 seconds.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals being integrated.
-
Dummy Scans: At least 4 dummy scans should be used to allow the spins to reach a steady state before data acquisition begins.[10]
4. Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 3-(methylsulfanyl)butan-1-ol, the triplet corresponding to the -CH₂OH protons is a good candidate. For maleic acid, the singlet from the two vinylic protons is used.
-
The purity of the analyte is calculated using the following equation[1][10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: The streamlined workflow for qNMR purity analysis.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers a primary method of quantification, GC and HPLC remain valuable tools in a comprehensive purity assessment strategy.[1][3]
| Feature | qNMR | GC-FID | HPLC-UV/RID |
| Principle | Signal intensity proportional to molar concentration.[4] | Separation based on volatility and interaction with a stationary phase; detection by flame ionization.[11] | Separation based on partitioning between mobile and stationary phases; detection by UV absorbance or refractive index.[12] |
| Quantification | Absolute, using a certified internal standard.[4] | Relative (area percent) or absolute with a specific reference standard for the analyte. | Relative (area percent) or absolute with a specific reference standard for the analyte. |
| Reference Standard | Requires a certified internal standard, not the analyte itself.[5] | Requires a certified reference standard of the analyte for absolute quantification. | Requires a certified reference standard of the analyte for absolute quantification. |
| Sample Throughput | Moderate; longer acquisition times for high precision. | High; rapid analysis times. | High; rapid analysis times. |
| Destructive? | No, the sample can be recovered.[4] | Yes, the sample is combusted in the detector. | Generally no, but depends on the detector. |
| Applicability | Broadly applicable to soluble molecules with NMR-active nuclei.[8] | Suitable for volatile and thermally stable compounds.[12] 3-(methylsulfanyl)butan-1-ol is amenable to this technique. | Broadly applicable, but detection can be challenging for compounds without a UV chromophore.[13][14] |
In-depth Comparison for 3-(methylsulfanyl)butan-1-ol
-
GC-FID: Given its volatility, 3-(methylsulfanyl)butan-1-ol is well-suited for GC-FID analysis.[15] This technique would be excellent for detecting volatile impurities. However, quantification relies on the assumption that all impurities have a similar response factor in the flame ionization detector, which may not always be the case. For accurate quantification, a reference standard of 3-(methylsulfanyl)butan-1-ol would be required.
-
HPLC-UV/RID: 3-(methylsulfanyl)butan-1-ol lacks a strong UV chromophore, making detection by HPLC-UV challenging and likely to have poor sensitivity.[13][14] A Refractive Index Detector (RID) could be used, but it is less sensitive and not compatible with gradient elution, which might be necessary to resolve all impurities. Derivatization to introduce a chromophore is an option but adds complexity and potential for side reactions.[13][16]
-
qNMR's Advantage: qNMR shines in this scenario. It is insensitive to the lack of a chromophore and provides a direct, absolute measure of purity against a readily available certified standard like maleic acid. It can also provide structural information about any observed impurities simultaneously.
Visualizing the Method Comparison
Caption: Logical relationship between analyte properties and analytical method suitability.
Conclusion: An Integrated and Authoritative Approach
For the purity analysis of 3-(methylsulfanyl)butan-1-ol, qNMR stands out as a superior technique, offering direct, absolute quantification without the need for a specific reference standard. Its "universal" detection principle circumvents the challenges posed by the analyte's lack of a UV chromophore, which limits the effectiveness of HPLC-UV. While GC-FID is a viable method for assessing volatile impurities, qNMR provides a more comprehensive and accurate picture of the sample's purity.
In a regulated environment, a multi-faceted approach is often best. qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to calibrate chromatographic methods for routine quality control. This integrated strategy leverages the strengths of each technique, ensuring the highest level of confidence in the quality of materials used in research and drug development. The validation of these methods should follow established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory acceptance.[17][18]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
- Stimuli Article (qNMR). (n.d.). U.S. Pharmacopeia (USP).
- Purity by Absolute qNMR Instructions. (n.d.).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025, December 29).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30).
- GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP. (n.d.). PerkinElmer.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2012).
- GC-FID: Limit of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP. (n.d.). PE Polska.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
- Quantitative NMR spectroscopy—principles and applications. (2005, April 14). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). Veeprho.
- Application Note: Purity Analysis of Isononyl Alcohol by Gas Chrom
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024, February 25). National University of Science and Technology Oman.
- High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed.
- 3-(Methylsulfanyl)butan-1-OL|120-21-2. (n.d.). Benchchem.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
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A Comparative Sensory and Analytical Guide to 3-(methylsulfanyl)butan-1-ol and its Isomers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor and fragrance chemistry, as well as in the study of metabolic pathways and disease biomarkers, sulfur-containing volatile organic compounds (VOCs) play a pivotal, often potent, role. Their characteristically low odor thresholds mean that even trace amounts can significantly impact the sensory profile of a substance. This guide provides a comprehensive comparative analysis of the sensory and analytical characteristics of 3-(methylsulfanyl)butan-1-ol and its key structural isomers. We will delve into their distinct olfactory profiles, the analytical methodologies for their characterization, and provide detailed experimental protocols for their sensory evaluation.
The Olfactory Landscape of (Methylsulfanyl)butan-1-ol Isomers
The position of the methylsulfanyl group on the butanol backbone dramatically influences the perceived aroma. While direct, comprehensive sensory data for all isomers is not extensively documented in publicly available literature, we can construct a comparative profile based on existing data and established structure-odor relationships in sulfur chemistry.
3-(Methylsulfanyl)butan-1-ol: The Savory and Vegetal Core
This isomer is perhaps the most well-characterized of the group, often associated with savory, cooked, and vegetal notes. Its presence has been noted in various food products, contributing to their characteristic aroma profiles.
-
Odor Profile: Described as having sulfurous, vegetable-like notes.[1] It is also associated with cooked potato, cabbage, and slightly meaty aromas.
-
Context: This compound is a key contributor to the flavor of many cooked foods, formed through the Maillard reaction and Strecker degradation of amino acids like isoleucine in the presence of sulfur donors.[1]
Isomeric Variations: A Spectrum of Sulfuraceous Scents
The sensory profiles of the other isomers are less explicitly defined in the literature. However, by drawing parallels with structurally similar sulfur compounds and understanding the principles of structure-odor relationships, we can infer their likely olfactory characteristics.
-
2-(Methylsulfanyl)butan-1-ol: With the methylsulfanyl group closer to the hydroxyl group, this isomer may exhibit a more pungent, slightly rubbery, or alliaceous (garlic, onion) character. The proximity of the two functional groups can influence the molecule's volatility and interaction with olfactory receptors.
-
4-(Methylsulfanyl)butan-1-ol: This isomer presents a distinct sensory profile, characterized by "cabbage, garlic, sulfury, potato, and green vegetable" notes.[2][3] The separation of the sulfur group from the alcohol by a longer carbon chain likely modifies the overall perception compared to the 3-isomer.
-
3-Methyl-3-(methylsulfanyl)butan-1-ol: The introduction of a tertiary carbon at the site of the methylsulfanyl group can lead to a more complex and potent aroma. Studies on the structurally related compound, 3-methyl-3-sulfanylhexan-1-ol, have shown that its enantiomers possess distinct odors: one being "sweat and onion-like" and the other "fruity and grapefruit-like".[4][5][6] This suggests that 3-methyl-3-(methylsulfanyl)butan-1-ol may also exhibit a complex, potentially multifaceted aroma profile that could be dependent on its stereochemistry.
Quantitative Sensory Comparison
A summary of the known and inferred sensory properties of these isomers is presented below. It is important to note that odor thresholds for these specific compounds are not widely published and can vary significantly based on the purity of the compound and the sensory evaluation methodology used.
| Compound | Positional Isomer | Known/Inferred Odor Descriptors | Notes |
| 3-(Methylsulfanyl)butan-1-ol | 3- | Sulfurous, vegetal, cooked potato, cabbage, meaty[1] | Well-characterized in food systems. |
| 2-(Methylsulfanyl)butan-1-ol | 2- | Inferred: Pungent, alliaceous (garlic, onion), potentially rubbery. | Inferred based on structure-odor relationships of similar sulfur compounds. |
| 4-(Methylsulfanyl)butan-1-ol | 4- | Cabbage, garlic, sulfury, potato, green vegetable.[2][3] | Direct sensory data available. |
| 3-Methyl-3-(methylsulfanyl)butan-1-ol | 3- (with methyl branch) | Inferred: Complex, potentially with sweaty, onion-like, and/or fruity notes. | Inferred from the sensory profile of the structurally similar 3-methyl-3-sulfanylhexan-1-ol.[4][5][6] |
Experimental Protocols for Sensory Analysis
To obtain reliable and reproducible sensory data, a structured and rigorous approach is paramount. The following protocols outline the key steps for the sensory evaluation of 3-(methylsulfanyl)butan-1-ol and its isomers.
Panelist Selection and Training
The human nose is the primary instrument in sensory analysis, and its calibration is crucial.
-
Step 1: Panelist Recruitment: Recruit 10-15 individuals who are non-smokers, free from allergies or conditions that could affect their sense of smell, and have a keen interest in sensory analysis.
-
Step 2: Initial Screening: Screen potential panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of common food-related odors.
-
Step 3: Odor Recognition Training: Familiarize the panelists with a variety of sulfur-containing odor standards relevant to the target compounds (e.g., dimethyl sulfide, methional, 2-furfurylthiol). This helps in building a common vocabulary for odor description.
-
Step 4: Intensity Scaling Training: Train panelists to rate the intensity of different odorants on a standardized scale (e.g., a 15-cm line scale anchored with "no sensation" and "extremely strong").
-
Step 5: Performance Monitoring: Regularly assess panelist performance for consistency and accuracy through replicate trials and comparison with established standards.
Caption: Workflow for Sensory Panelist Selection and Training.
Sensory Evaluation Methodology: Triangle Test for Difference and Descriptive Analysis
-
Objective: To determine if a perceivable sensory difference exists between the isomers and to characterize their individual sensory profiles.
-
Materials:
-
High-purity samples of 3-(methylsulfanyl)butan-1-ol and its isomers.
-
Odor-free solvent (e.g., mineral oil, propylene glycol, or deionized water, depending on solubility and application).
-
Glass sniffing jars with screw-top lids.
-
Cotton balls or filter paper strips.
-
Random three-digit codes for sample labeling.
-
-
Procedure:
-
Sample Preparation: Prepare solutions of each isomer at a concentration above their expected detection threshold but not overwhelmingly intense. A starting concentration of 0.5 ppm in the chosen solvent is recommended for initial trials.[3]
-
Triangle Test (for difference testing):
-
For each pair of isomers to be compared, present three coded samples to each panelist. Two samples will be identical, and one will be different.
-
The order of presentation should be randomized for each panelist.
-
Ask panelists to identify the "odd" sample.
-
Analyze the results statistically (using binomial tables) to determine if a significant difference exists.
-
-
Descriptive Analysis (for profiling):
-
Present each isomer individually to the panelists in a randomized order.
-
Ask panelists to describe the odor using a pre-defined list of descriptors (developed during training) and any other terms they deem appropriate.
-
Have panelists rate the intensity of each relevant descriptor on the trained intensity scale.
-
-
Data Analysis:
-
For descriptive analysis, calculate the mean intensity ratings for each descriptor for each isomer.
-
Visualize the data using spider web plots or bar charts to compare the sensory profiles of the isomers.
-
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] This allows for the identification of odor-active compounds in a complex mixture.
GC-O System Setup and a Step-by-Step Protocol
-
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
-
Olfactory Detection Port (ODP) or "sniff port".
-
Effluent splitter to direct the column effluent to both the detector and the ODP.
-
-
Protocol:
-
Sample Preparation:
-
For liquid samples, perform a solvent extraction or solid-phase microextraction (SPME) to isolate the volatile compounds.
-
For solid samples, headspace analysis or solvent extraction can be employed.
-
It is crucial to use high-purity solvents and handle samples carefully to avoid contamination and artifact formation, especially with reactive sulfur compounds.[7]
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is often preferred for the separation of polar compounds like alcohols.
-
Injector: Use a split/splitless injector. For trace analysis, a splitless injection is recommended.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 240°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
The trained panelist (or "sniffer") sits at the ODP and records their sensory impressions as compounds elute from the column.
-
The sniffer should describe the odor and rate its intensity in real-time.
-
Software can be used to correlate the sniffer's response with the chromatogram from the FID or MS.
-
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
To quantify the potency of the odorants, a series of dilutions of the sample extract are prepared and analyzed by GC-O.
-
The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor.
-
A plot of FD factors versus retention time (an aromagram) highlights the most potent odorants in the sample.
-
-
Sources
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- 3. 4-(methyl thio) butanol, 20582-85-8 [thegoodscentscompany.com]
- 4. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 3-(Methylsulfanyl)butan-1-ol vs. Homologous Thioether Alcohols
Executive Summary & Structural Context
3-(Methylsulfanyl)butan-1-ol is a bifunctional organosulfur compound characterized by a primary alcohol and a branched thioether group[1]. In synthetic chemistry and drug development, the reactivity of such molecules is heavily dictated by the spatial relationship between these two functional groups. When the primary alcohol is activated as a leaving group, the sulfur atom can act as an internal nucleophile—a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance[2].
This guide objectively compares the reactivity of 3-(methylsulfanyl)butan-1-ol against its linear and homologous counterparts, providing researchers with actionable kinetic data and self-validating experimental protocols to leverage these molecules in complex synthetic workflows.
Mechanistic Causality: Anchimeric Assistance (NGP)
The rate of intramolecular nucleophilic substitution is governed by the size of the cyclic sulfonium intermediate formed during the transition state[3]. The kinetic outcome is a delicate balance between ring strain (enthalpy) and the probability of the functional groups encountering each other (entropy).
-
5-Membered Rings (Fastest): 4-(methylsulfanyl)butan-1-ol forms a strain-free tetrahydrothiophenium ion. The ideal balance of low ring strain and high conformational flexibility makes this the fastest NGP process, yielding a ~10⁶ relative rate enhancement[4].
-
3-Membered Rings (Fast): 2-(methylsulfanyl)ethanol forms an episulfonium (thiiranium) ion. Despite high ring strain, the extreme proximity of the sulfur to the electrophilic carbon drives a rapid reaction (~10⁴ enhancement)[5].
-
4-Membered Rings (Slowest): 3-(methylsulfanyl)propan-1-ol forms a thietanium ion. The combination of significant ring strain and a lower encounter probability results in minimal rate enhancement[5].
-
Branched 4-Membered Rings (Target Molecule): 3-(methylsulfanyl)butan-1-ol also forms a 4-membered ring, but the presence of the alpha-methyl group introduces significant steric shielding. This steric bulk retards the nucleophilic attack of the sulfur, making its solvolysis rate even slower than its linear counterpart.
Logical Relationship Visualization
Kinetic logic tree of thioether alcohols based on chain length and cyclic intermediate formation.
Oxidation Kinetics of the Thioether Moiety
When exposed to oxidants (e.g., H₂O₂, mCPBA), thioethers are readily oxidized to sulfoxides and subsequently to sulfones. The linear analogues (methionol and 2-(methylsulfanyl)ethanol) undergo rapid, unhindered oxidation. Conversely, the secondary alkyl nature of the sulfur in 3-(methylsulfanyl)butan-1-ol imposes steric hindrance. This structural feature slightly decreases the kinetic rate of oxidation, a property that can be strategically leveraged when selective preservation of the sulfide is required during multi-step organic syntheses.
Quantitative Data Summary
| Analogue | Chain Length (S to OH) | Cyclic Intermediate Formed | Relative NGP Rate (Approx.) | Oxidation Steric Hindrance |
| 2-(methylsulfanyl)ethanol | 2 carbons | 3-membered (Thiiranium) | Very High (~10⁴) | Low |
| 3-(methylsulfanyl)propan-1-ol | 3 carbons | 4-membered (Thietanium) | Low (~1) | Low |
| 3-(methylsulfanyl)butan-1-ol | 3 carbons (branched) | 4-membered (3-Methylthietanium) | Very Low (<1) | Moderate (α-methyl) |
| 4-(methylsulfanyl)butan-1-ol | 4 carbons | 5-membered (Tetrahydrothiophenium) | Highest (~10⁶) | Low |
Experimental Workflows: Self-Validating Kinetic Assays
To objectively measure these reactivity differences, we employ a conductometric solvolysis assay.
Causality of Experimental Design: Converting the alcohol to a tosylate provides an excellent, non-nucleophilic leaving group. As the tosylate undergoes solvolysis in aqueous ethanol, it releases p-toluenesulfonic acid (TsOH). The generation of this strong acid linearly increases the solution's conductivity, providing a label-free, real-time kinetic readout. Trustworthiness & Self-Validation: The assay is internally calibrated. The asymptotic maximum conductivity at t=∞ represents theoretical 100% conversion. This allows for the precise extraction of the first-order rate constant ( k ) without relying on external standard curves.
Protocol Workflow Visualization
Self-validating conductometric workflow for measuring anchimeric assistance reaction rates.
Step-by-Step Methodology
-
Tosylation: React the chosen thioether alcohol (1.0 eq) with p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine at 0 °C for 4 hours.
-
Purification: Quench the reaction with ice water, extract with dichloromethane, and purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate the pure thioether tosylate.
-
Solvolysis Setup: Dissolve the purified tosylate in a thermostated (25.0 ± 0.1 °C) 80:20 ethanol/water mixture.
-
Conductometric Tracking: Insert a calibrated conductivity probe into the reaction vessel. Record the conductivity (μS/cm) continuously at 1-second intervals.
-
Data Analysis: Plot ln(C∞/(C∞−Ct)) versus time, where Ct is conductivity at time t , and C∞ is the asymptotic conductivity. The slope of the linear regression yields the rate constant k .
Sources
A Senior Application Scientist's Guide to the Synthesis of 3-(Methylsulfanyl)butan-1-ol: A Comparative Benchmark
An authoritative guide to the synthesis of 3-(methylsulfanyl)butan-1-ol, benchmarked against alternative thiol synthesis methodologies for researchers and drug development professionals.
In the intricate world of medicinal and process chemistry, the strategic installation of sulfur-containing functional groups is a cornerstone of modern molecular design. The thioether moiety, in particular, offers a unique handle for modulating lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides an in-depth, comparative analysis of synthetic routes to 3-(methylsulfanyl)butan-1-ol, a versatile bifunctional building block, and situates these methods within the broader context of thiol and thioether synthesis. We will move beyond mere protocols to dissect the mechanistic rationale and practical considerations that guide the selection of an optimal synthetic strategy.
The Strategic Value of 3-(Methylsulfanyl)butan-1-ol in Synthesis
3-(Methylsulfanyl)butan-1-ol is a valuable intermediate possessing both a primary alcohol and a thioether. This arrangement allows for orthogonal functionalization, where the alcohol can be manipulated (e.g., through oxidation or esterification) while the thioether remains intact, or vice-versa. Its utility is prominent in the synthesis of agrochemicals and as a precursor for more complex active pharmaceutical ingredients (APIs), where the methylsulfanyl group can serve as a key pharmacophoric element or a strategic metabolic blocker.
Primary Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of this target molecule is most effectively approached by two distinct and highly informative strategies: the classical nucleophilic ring-opening of a cyclic ether and the modern, high-efficiency thiol-ene "click" reaction.
Strategy 1: Nucleophilic Ring-Opening of Tetrahydrofuran (THF)
This classical approach leverages the inexpensive and readily available bulk chemical, tetrahydrofuran, as the four-carbon source. The core transformation involves activating the ether and cleaving a C-O bond with a potent sulfur nucleophile, typically sodium thiomethoxide (NaSMe), generated in situ from methanethiol.
Mechanistic Rationale: The C-O bonds in THF are relatively inert and require activation to undergo nucleophilic attack. A strong Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid can protonate or coordinate to the ether oxygen, creating a highly electrophilic oxonium ion intermediate.[1] This polarization renders the α-carbons susceptible to attack by the "soft" and highly effective thiolate nucleophile.[2] The reaction regioselectively yields the primary alcohol due to the nature of the Sₙ2-type ring-opening.
Experimental Protocol: Synthesis via THF Ring-Opening
-
Thiolate Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and sodium hydride (NaH, 60% dispersion in oil, 2.4 g, 60 mmol). Cool the suspension to 0 °C. Carefully bubble methanethiol gas (2.4 g, 50 mmol) through the suspension. Stir at 0 °C for 30 minutes to ensure complete formation of sodium thiomethoxide.
-
Activation and Ring-Opening: To the thiolate suspension at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 8.4 mL, 50 mmol) dropwise.[1] The reaction is often exothermic; maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress via GC-MS, looking for the consumption of starting materials.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 3-(methylsulfanyl)butan-1-ol.
The following diagram illustrates the general workflow for this synthetic approach.
Caption: Workflow for THF Ring-Opening Synthesis.
Strategy 2: Radical-Mediated Thiol-Ene "Click" Reaction
A more contemporary and often higher-yielding approach is the thiol-ene reaction. This powerful "click" chemistry transformation involves the radical-mediated addition of a thiol (methanethiol) across an alkene (but-3-en-1-ol).[3][4] The reaction is characterized by its high efficiency, speed, and excellent atom economy.
Mechanistic Rationale: The reaction proceeds via a radical chain mechanism.[5] A radical initiator (e.g., AIBN or a photoinitiator) abstracts a hydrogen atom from methanethiol to generate a highly reactive thiyl radical (CH₃S•). This radical adds to the terminal carbon of the alkene in an anti-Markovnikov fashion, creating a more stable secondary carbon-centered radical. This intermediate then abstracts a hydrogen from another molecule of methanethiol to yield the final product and regenerate the thiyl radical, thus propagating the chain.[3]
Experimental Protocol: Synthesis via Thiol-Ene Reaction
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and condenser, dissolve but-3-en-1-ol (3.6 g, 50 mmol) and azobisisobutyronitrile (AIBN, 82 mg, 0.5 mmol, 1 mol%) in toluene (50 mL).
-
Thiol Addition: Cool the solution to -78 °C (dry ice/acetone bath) and condense methanethiol gas (2.9 g, 60 mmol, 1.2 eq) into the vessel. Seal the vessel.
-
Initiation: While stirring, irradiate the vessel with a UV lamp (254 nm) at room temperature. Alternatively, heat the mixture to 80 °C to thermally decompose the AIBN.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored for the disappearance of the alkene proton signals by ¹H NMR. The reaction is often complete within 1-2 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully vent any excess methanethiol into a bleach scrubber.[6] Remove the solvent under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) if necessary.
This workflow is visualized in the diagram below.
Caption: Thiol-Ene "Click" Reaction Workflow.
Quantitative Benchmarking
The choice between these two primary routes often comes down to a trade-off between starting material cost and process efficiency. The following table provides a clear comparison based on typical laboratory-scale outcomes.
| Parameter | Ring-Opening of THF | Thiol-Ene Reaction | Justification & Insights |
| Typical Yield | 65-80% | >95% | The thiol-ene reaction is a "click" reaction, known for its near-quantitative conversions and minimal side products.[3] Ring-opening can suffer from side reactions or incomplete conversion. |
| Atom Economy | Good | Excellent | The thiol-ene is a pure addition reaction, making its atom economy exceptionally high. Ring-opening involves an activator that is not incorporated into the final product. |
| Starting Material Cost | Low | Moderate | THF and methanethiol are inexpensive bulk chemicals. But-3-en-1-ol is a more specialized and thus more expensive starting material. |
| Reaction Time | 4-6 hours | 1-2 hours | Radical chain reactions are typically very fast once initiated.[5] Ring-opening requires more time for activation and substitution. |
| Scalability | Moderate | High | Flow chemistry setups are particularly well-suited for photochemical thiol-ene reactions, enabling high throughput and scalability.[7][8] Handling large volumes of NaH for the ring-opening can pose safety challenges. |
| Safety & Handling | Use of pyrophoric NaH and toxic/odorous methanethiol.[9][10] | Use of toxic/odorous methanethiol and potentially explosive radical initiators. Requires specialized photochemical equipment if UV-initiated.[6] | Both methods require excellent ventilation and handling protocols for methanethiol. The pyrophoric nature of NaH in the THF ring-opening adds a significant safety consideration. |
Contextualizing with Other Thiol Synthesis Methods
While the above methods are tailored for our target molecule, it is crucial to understand the broader landscape of thiol and thioether synthesis.[11]
-
From Alkyl Halides: The most common method for simple thiols involves the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile like sodium hydrosulfide (NaSH) or, more cleanly, thiourea followed by hydrolysis.[12][13] This is highly effective for primary and secondary halides but is not directly applicable for our target without a multi-step sequence starting from a dihalide.
-
From Alcohols: Alcohols can be converted to thiols, often via activation as a tosylate followed by substitution with a thiolating agent like potassium thioacetate and subsequent hydrolysis.[14][15] This provides an alternative to the thiol-ene reaction if starting from butan-1,4-diol, but adds steps.
-
From Grignard Reagents: Organometallic reagents like Grignard reagents can react with elemental sulfur to produce thiolates, which upon acidic work-up yield the corresponding thiol.[2][16] This is a powerful method for creating C-S bonds but would require a more complex starting material for our target.
Final Recommendation for the Practicing Scientist
For the synthesis of 3-(methylsulfanyl)butan-1-ol, the thiol-ene "click" reaction is the superior methodology for most research and development applications. Its primary advantages of near-quantitative yield, high purity, speed, and amenability to modern scalable technologies like flow chemistry outweigh the higher initial cost of but-3-en-1-ol.[17] The reaction's robustness and minimal side-product formation simplify purification, a critical factor in both discovery and process development.
The THF ring-opening remains a viable, cost-effective alternative, particularly for large-scale industrial synthesis where the cost of raw materials is the dominant economic driver and the infrastructure to handle pyrophoric reagents safely is already in place. However, for the typical laboratory or pilot-plant setting, the efficiency and elegance of the thiol-ene approach make it the clear choice for the modern synthetic chemist.
References
-
Reactions of Thiols - Chemistry Steps. (2021). An overview of common reactions for preparing and using thiols, including nucleophilic substitution with alkyl halides. [Link]
-
Thiol synthesis methods: a review - Taylor & Francis Online. (2024). A comprehensive review article detailing various methodologies for the synthesis of thiols. [Link]
-
Synthetic access to thiols: a review - Indian Academy of Sciences. (2024). A review covering diverse synthetic avenues to access thiols, including from alcohols and isothiouronium salts. [Link]
-
Thiols | Safety Services - University College London. (2020). A safety guide discussing the hazards associated with thiols, including their odor and handling precautions. [Link]
-
Thorium-mediated ring-opening of tetrahydrofuran and the development of a new thorium starting material - Dalton Transactions (RSC Publishing). (2014). This paper describes THF ring-opening, providing a precedent for this type of reaction. [Link]
-
Thiol: An In-Depth Guide to the Chemistry, Biology and Broad Range of Applications - A guide covering various aspects of thiol chemistry, including handling and safety. [Link]
-
Thiols and Sulfides - Chemistry LibreTexts. (2022). An educational resource outlining the preparation of thiols and sulfides, including the use of thiourea. [Link]
-
Two General Methods for the Synthesis of Thiol-Functional Polycaprolactones - ACS Publications. (2002). This paper discusses methods for introducing thiol groups, relevant to general thiol synthesis strategies. [Link]
-
Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions - ACS Publications. (2018). Describes ring-opening reactions of THF with various nucleophiles. [Link]
-
Thiol-ene reaction - Wikipedia. A detailed encyclopedia entry on the mechanism and applications of the thiol-ene reaction. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022). A publication demonstrating the power of photochemical thiol-ene reactions in flow chemistry. [Link]
-
What products are formed when Grignard's reagent reacts with alcohols and thiols? - Quora. A discussion on the reactivity of Grignard reagents with protic groups like thiols. [Link]
-
A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis - Green Chemistry (RSC Publishing). (2022). This paper highlights a scalable and ultrafast thiol-ene reaction using flow chemistry. [Link]
-
Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. - Semantic Scholar. (2011). Research article detailing THF ring-opening with various nucleophiles, including thiolates. [Link]
-
Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing). (2011). Original publication on the THF ring-opening reaction. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. (2022). A preprint reviewing modern methods in thiol chemistry, including thiol-ene reactions. [Link]
-
Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran - The Journal of Organic Chemistry (ACS Publications). (2023). A recent paper on using Tf₂O to activate THF for ring-opening reactions. [Link]
-
Chemistry of Polythiols and Their Industrial Applications - PMC (NIH). (2020). A review covering the synthesis and reactions of thiol compounds, including nucleophilic substitution and reactions with organometallics. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022). A preprint detailing a continuous flow process for a thiol-ene reaction. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC (NIH). (2022). The published version of the article on the flow synthesis of thiomorpholine. [Link]
-
Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. (2012). A dissertation exploring thiol-ene and thio-Michael "click" reactions. [Link]
-
Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC (NIH). (2019). Research on using sunlight to mediate thiol-ene reactions, highlighting green chemistry aspects. [Link]
-
Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide - Organic Process Research & Development (ACS Publications). (2020). An article detailing the scale-up of a flow chemistry process, relevant to the scalability of modern synthetic methods. [Link]
-
Can thiols be created using a Grignard reagent? - Chemistry Stack Exchange. A discussion forum response outlining the reaction of Grignard reagents with sulfur. [Link]
-
Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - MDPI. (2023). A review that includes methods for synthesizing thiols from alcohols via tosylates and thioacetates. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. A resource detailing reactions involving thiols and thioesters. [Link]
-
PaRoutes: a framework for benchmarking retrosynthesis route predictions - ChemRxiv. (2022). A preprint discussing the benchmarking of synthetic routes, relevant to the theme of comparing methodologies. [Link]
-
Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea - Taylor & Francis Online. (2019). A paper describing the use of thiourea as an odorless thiol surrogate for thioether synthesis. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - MDPI. (2024). A publication on using xanthates as thiol surrogates to avoid the malodor of thiols. [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC (NIH). (2015). A paper describing the use of Grignard reagents in thioester synthesis. [Link]
-
Chapter 6 "protection for the thiol group" - ResearchGate. (2014). A book chapter discussing the protection and deprotection of thiol groups, relevant to multi-step synthesis. [Link]
-
Thiol-ene reaction – Knowledge and References - Taylor & Francis. A collection of resources and information on the thiol-ene reaction. [Link]
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- 9. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
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- 17. A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical Grade vs. Certified Reference Material: A Comparative Guide to 3-(Methylsulfanyl)butan-1-ol Standards
Executive Summary
For researchers and drug development professionals, the integrity of analytical data is inextricably linked to the quality of the reference standards employed. 3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1) is a critical organosulfur compound characterized by its primary alcohol and thioether functional groups, widely utilized as a building block in synthetic chemistry and as a volatile marker in flavor and fragrance profiling[1].
This guide objectively compares the performance and reliability of an ISO 17034 Certified Reference Material (CRM) against standard Analytical Grade reagents. By decoding the Certificate of Analysis (CoA) and establishing self-validating workflows, we provide a definitive framework for ensuring metrological traceability and quantitative accuracy in your laboratory.
Decoding the Certificate of Analysis: CRM vs. Analytical Grade
A standard commercial reagent typically provides a CoA based on simple chromatographic purity (e.g., GC-FID Area %). However, this approach is fundamentally flawed for rigorous quantitative analysis because it ignores non-chromatographable impurities such as water, residual solvents, or inorganic salts[2].
In contrast, an ISO 17034 Certified Reference Material (CRM) provides a certified property value accompanied by an expanded measurement uncertainty and demonstrated metrological traceability[3]. The causality here is clear: to eliminate systematic bias in your assays, the reference standard itself must be characterized by primary methods that do not rely on the analyte's own structural response factors.
Comparative Performance Data
The following table summarizes the objective performance differences between a CRM and a standard analytical grade reagent:
| Parameter | ISO 17034 CRM | Standard Analytical Grade | Analytical Impact / Causality |
| Purity Assignment | Quantitative NMR (qNMR) or Mass Balance | GC Area % | Area % ignores "invisible" impurities (water, inorganic salts), leading to a systematic overestimation of standard purity[2]. |
| Measurement Uncertainty | Expanded Uncertainty ( k=2 , ~95% CI) | Not Reported | Explicit uncertainty values allow analysts to calculate the exact error budget and statistical confidence of their final assay[4]. |
| Metrological Traceability | Traceable to SI units via NMI | Often Untraceable | Traceability ensures global comparability of analytical results and fulfills ISO/IEC 17025 accreditation requirements[5]. |
| Homogeneity & Stability | Quantitatively Verified | Assumed | Guarantees the standard behaves consistently across its entire stated shelf life, preventing drift in long-term studies[3]. |
The Metrological Traceability Pathway
To achieve absolute quantitative accuracy, the purity of the 3-(methylsulfanyl)butan-1-ol standard must be anchored to the International System of Units (SI). This is predominantly achieved through Quantitative Nuclear Magnetic Resonance (qNMR) .
Unlike chromatography, qNMR is a primary ratio measurement method. The integration of the proton NMR signal is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure[6]. Therefore, 3-(methylsulfanyl)butan-1-ol can be quantified against a universal, highly pure internal standard (such as maleic acid or 1,2,4,5-tetrachlorobenzene) that is already traceable to a National Metrology Institute (NMI)[7].
Metrological traceability chain for ISO 17034 certified reference materials.
Self-Validating GC-FID Quantitation Protocol
Even with an ISO 17034 CRM, the execution of the analytical method dictates the final data integrity. 3-(methylsulfanyl)butan-1-ol is a volatile compound[1]; therefore, the experimental protocol must actively correct for evaporative losses and instrument drift. The following step-by-step methodology utilizes an internal standard (IS) and bracketed system suitability testing (SST) to create a self-validating system .
Step-by-Step Methodology
-
Standard Preparation (Internal Standard Addition)
-
Action: Prepare a stock solution of the 3-(methylsulfanyl)butan-1-ol CRM and an Internal Standard (e.g., 1-octanol) in a highly pure solvent (e.g., dichloromethane).
-
Causality: The addition of an IS corrects for minor variations in GC injection volumes and accounts for any evaporative losses of the volatile thioether during sample handling.
-
-
Initial System Suitability Test (SST)
-
Action: Inject the standard mixture to evaluate chromatographic performance. Verify that the resolution ( Rs ) between 3-(methylsulfanyl)butan-1-ol and the IS is >2.0 , and the tailing factor ( Tf ) is <1.5 .
-
Causality: Sulfur-containing compounds can interact with active sites in a degraded GC inlet liner or column. Passing the SST proves the flow path is inert and capable of unbiased quantitation.
-
-
Sample Sequence Execution
-
Action: Inject unknown samples in triplicate, alternating with solvent blanks to monitor carryover.
-
Causality: Triplicate injections allow for the calculation of Relative Standard Deviation (RSD), ensuring injection-to-injection precision remains below 2%.
-
-
Bracketed SST (Drift Validation)
-
Action: Re-inject the initial CRM standard mixture at the end of the sequence.
-
Causality: GC-FID detectors can experience response drift over time due to matrix accumulation. By bracketing the run, you validate that the instrument's response factor drifted by less than 5%, thereby self-validating the entire data set.
-
Self-validating GC-FID workflow ensuring instrument stability and data integrity.
Conclusion
The transition from standard analytical grade reagents to ISO 17034 Certified Reference Materials is not merely a regulatory formality; it is a scientific necessity for accurate quantitation. By leveraging the expanded uncertainty and qNMR-backed traceability of a CRM CoA, and coupling it with a self-validating chromatographic workflow, laboratories can ensure their measurements of 3-(methylsulfanyl)butan-1-ol are both highly precise and universally defensible.
References
-
Benchchem. 3-(Methylsulfanyl)butan-1-OL|120-21-2.[1] URL:
-
ARO Scientific. ISO 17034 Guide to International Standards for Reference Material Producers.[3] URL:
-
Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.[2] URL:
-
National Institutes of Health (PMC). Method development in quantitative NMR towards metrologically traceable organic certified reference materials.[6] URL:
-
DAkkS - German Accreditation Body. Reference material producers DIN EN ISO 17034.[5] URL:
-
Acanthus Research. Quantitative NMR Spectroscopy.[7] URL:
-
NATA. Reference Materials Producers (ISO 17034) Accreditation.[4] URL:
Sources
- 1. 3-(Methylsulfanyl)butan-1-OL|120-21-2|RUO [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. nata.com.au [nata.com.au]
- 5. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]
- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Chemical Ecology Researchers Compound Focus: 3-(methylsulfanyl)butan-1-ol (CAS: 16630-56-1) and related thioether alcohols.
Introduction & Analytical Context
The identification and structural elucidation of volatile sulfur compounds (VSCs) are critical in fields ranging from food chemistry to chemical ecology. 3-(methylsulfanyl)butan-1-ol (also known as 3-methylthiobutanol) is a prime example of a functionally significant VSC. Characterized by its primary alcohol and thioether functional groups, it contributes to the complex aroma profiles of passion fruit and Sauvignon Blanc, and acts as a critical semiochemical in animal communication [1].
Because VSCs are often present in complex matrices at trace concentrations, researchers rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, the accurate identification of these compounds is impossible without robust, highly curated spectroscopic databases. Isomeric sulfur compounds often yield highly similar mass spectral fragmentation patterns, making the choice of database and the integration of orthogonal data (such as Retention Indices) paramount to scientific integrity.
Comparative Analysis of Spectroscopic Databases
When characterizing 3-(methylsulfanyl)butan-1-ol and its derivatives (e.g., 3-methylsulfanylpropanol), application scientists must choose databases that balance spectral volume with curation quality. Below is an objective comparison of the leading alternatives.
Table 1: Performance Comparison of Leading Spectroscopic Databases
| Database / Library | Primary Modality | Spectral Count (Approx) | Strengths for VSC Analysis | Limitations |
| NIST 23 (NIST/EPA/NIH) | GC-MS (EI), MS/MS | 394,000 (EI) | Gold standard for curation. Includes AI-predicted Retention Indices (AI-RI) crucial for distinguishing sulfur isomers. | Smaller overall library size compared to Wiley. |
| Wiley Registry 2023 | GC-MS (EI) | >900,000 (EI) | Largest commercially available collection. Excellent for identifying rare synthetic intermediates and novel derivatives. | Higher rate of uncurated or literature-derived spectra; can lead to false positives if not manually verified. |
| SDBS (AIST) | NMR, IR, MS, Raman | ~34,000 compounds | Free, integrated multi-nuclear database. Essential for orthogonal validation (matching MS hits with 1 H/ 13 C NMR shifts). | Limited coverage of highly specialized or newly discovered semiochemicals. |
| The Pherobase | Biological / Ecological | >9,000 semiochemicals | Contextualizes the compound's biological role (e.g., scent-marking). Links chemical data to behavioral ecology. | Not a raw spectroscopic database; must be used in tandem with NIST/Wiley. |
Causality Insight: Why combine NIST and Wiley? As detailed by the [2], multi-library comparisons reach beyond traditional pairwise matching. Wiley provides the breadth needed for rare unknowns, while NIST provides the highly curated, self-validating Retention Index data necessary to confirm the exact isomer of 3-(methylsulfanyl)butan-1-ol.
Database Selection Workflow
Selecting the correct database requires a logical progression based on the analytical modality being utilized.
Caption: Decision matrix for selecting spectroscopic databases based on analytical modality.
Experimental Methodology: GC-MS Acquisition & Database Query
To ensure trustworthiness, experimental protocols must be self-validating. The following workflow details the extraction, acquisition, and database matching process for 3-(methylsulfanyl)butan-1-ol.
Step-by-Step Protocol
Step 1: System Suitability & RI Calibration (Self-Validation)
-
Action: Inject a homologous series of n-alkanes (C8–C20) under the exact chromatographic conditions planned for the sample.
Step 2: Sample Preparation via SPME
-
Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) Solid-Phase Microextraction (SPME) fiber to the headspace of the sample vial for 30 minutes at 40°C.
-
Causality: 3-(methylsulfanyl)butan-1-ol is a highly volatile organic compound. SPME concentrates trace volatiles without introducing solvent peaks that could mask low-mass fragments (e.g., m/z 47) critical for sulfur compound identification.
Step 3: GC-MS Data Acquisition
-
Action: Desorb the SPME fiber in the GC inlet at 250°C. Operate the mass spectrometer in Electron Ionization (EI) mode at exactly 70 eV .
-
Causality: 70 eV is the universal standard for EI. Operating at this specific energy ensures that the kinetic energy transferred to the molecule is consistent with the conditions used to build the [3] and NIST databases, guaranteeing reproducible fragmentation patterns.
Step 4: Database Query & Spectral Matching
-
Action: Export the raw spectra to NIST MS Search v2.4. Apply a pre-filter requiring the experimental RI to fall within ± 20 units of the database RI.
-
Validation Threshold: Accept compound identification only if the Match Factor (a vector dot product of the experimental vs. library spectra) is > 850, and the Reverse Match Factor is > 900.
Caption: GC-MS acquisition and database query workflow for volatile sulfur compounds.
Expected Spectral Data for Cross-Verification
When querying databases, researchers should expect the following spectral hallmarks for 3-(methylsulfanyl)butan-1-ol. If the database hit does not align with these fundamental physical realities, the match should be rejected.
Table 2: Key Spectroscopic Features of 3-(methylsulfanyl)butan-1-ol
| Modality | Key Signals / Fragments | Structural Causality |
| Mass Spectrometry (EI) | m/z 120 (M + ) | Molecular ion peak (C 5 H 12 OS). |
| m/z 105 | Loss of a methyl radical[M - CH 3 ] + . | |
| m/z 73 | Loss of the methylthio radical[M - SCH 3 ] + . | |
| m/z 61 | Characteristic thioether fragment[CH 3 SCH 2 ] + . | |
| 1 H NMR (CDCl 3 ) | δ ~2.10 ppm (singlet, 3H) | Protons of the methyl group attached directly to the sulfur atom (S-CH 3 ). |
| δ ~3.75 ppm (triplet, 2H) | Protons of the methylene group adjacent to the hydroxyl group (-CH 2 -OH). | |
| Infrared (IR) | ~3300 - 3400 cm −1 | Broad O-H stretching vibration from the primary alcohol. |
| ~600 - 700 cm −1 | Weak C-S stretching vibration. |
Conclusion
References
-
National Center for Biotechnology Information. "Mass Spectral Library Quality Assurance by Inter-Library Comparison". PMC - NIH.[Link]
-
Wiley Science Solutions. "Mass Spectral Databases". Wiley.[Link]
-
The Pherobase. "Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds". The Pherobase.[Link]
Thermal Stability Comparison of Sulfur-Containing Alcohols: A Comprehensive Guide for Assay Development
Choosing the appropriate reducing agent is a critical parameter in assay development, protein purification, and long-term sample storage. While sulfur-containing alcohols like Dithiothreitol (DTT) , 2-Mercaptoethanol (BME) , and 1-Thioglycerol (MTG) share the fundamental purpose of maintaining free sulfhydryl (-SH) groups and preventing non-specific protein aggregation, their thermal stabilities vary drastically.
As an application scientist, it is crucial to look beyond the standard protocols and understand the thermodynamic and kinetic mechanisms that drive the degradation of these reagents. This guide objectively compares their thermal stability, explains the structural causality behind their degradation, and provides a self-validating protocol for empirical testing.
Mechanistic Foundations: Why Do Reducing Agents Degrade?
The degradation of sulfur-containing alcohols in aqueous solutions is primarily driven by oxidation, a process exponentially accelerated by thermal stress and elevated pH[1].
The active reducing species is the negatively charged thiolate anion (-S⁻), which forms as the pH approaches the pKa of the thiol group (typically between 9.0 and 10.1)[2]. While a higher pH increases reducing power, it simultaneously makes the molecule highly susceptible to oxidation by dissolved oxygen or transition metal catalysis[1].
The Structural Causality of Thermal Instability
-
DTT (Dithiol): DTT possesses a redox potential of −0.33 V at pH 7, making it a remarkably potent reducing agent[3]. However, this potency is its Achilles' heel regarding thermal stability. Upon oxidation, DTT undergoes an intramolecular cyclization to form a thermodynamically highly stable six-membered ring with an internal disulfide bond[2]. Because both reacting thiols are on the same molecule, the local concentration is effectively infinite. At elevated temperatures (e.g., 40°C), this cyclization occurs so rapidly that DTT's half-life plummets to just 12 minutes (0.2 hours) at pH 8.5[4].
-
BME and MTG (Monothiols): BME (redox potential −0.26 V) and MTG are monothiols[5]. To oxidize, two separate molecules must collide to form an intermolecular disulfide bond . This second-order reaction is kinetically much slower than DTT's intramolecular cyclization. Consequently, monothiols exhibit significantly higher thermal stability in solution, though they require higher working concentrations to drive the reduction equilibrium forward[4]. Furthermore, MTG possesses a glycerol backbone, which provides additional hydrogen-bonding capabilities that act as a cryoprotectant and thermal stabilizer for proteins in solution[6].
Quantitative Data: Thermal Stability Profiles
The following data summarizes the half-lives of these reducing agents under varying thermal and chemical stresses. Note the drastic drop in stability as the temperature increases from 0°C to 40°C.
Table 1: Half-Life Comparison of Reducing Agents (0.1 M Potassium Phosphate, pH 8.5)
| Reducing Agent | Structure | 0°C | 20°C | 40°C | 20°C + 1mM EDTA |
| Dithiothreitol (DTT) | Dithiol | 11.0 hours | 1.4 hours | 0.2 hours | 4.0 hours |
| 2-Mercaptoethanol (BME) | Monothiol | 21.0 hours | 4.0 hours | 1.0 hour | >100 hours |
| 1-Thioglycerol (MTG) | Monothiol | >21.0 hours | >4.0 hours | >1.0 hour | >100 hours |
Data derived from established biochemical stability studies[1][4]. MTG exhibits superior practical stability compared to BME due to its lower volatility and stabilizing glycerol backbone, remaining stable at 4°C for up to 6 months in optimized buffers[7].
Self-Validating Protocol: Thermal Degradation Kinetics via DTNB Assay
To trust a protocol, it must contain internal controls that validate the mechanism of action. The following methodology utilizes Ellman's Reagent (DTNB) to quantify the thermal degradation of thiols.
Why this is self-validating: By including an EDTA control, you isolate pure thermal degradation from transition-metal-catalyzed oxidation. By including an Argon-purged control, you decouple thermal degradation from ambient oxygen reactivity.
Reagents Required
-
100 mM stocks of DTT, BME, and MTG.
-
0.1 M Potassium Phosphate buffer (pH 8.5) – High pH is chosen to accelerate baseline degradation for observable kinetics.
-
DTNB Working Solution: 0.1 mM DTNB in 0.1 M Sodium Phosphate, pH 8.0.
-
0.5 M EDTA solution.
Step-by-Step Methodology
-
Control Establishment: Split each 100 mM reducing agent stock into three distinct aliquots:
-
Aliquot A (Standard): Buffer only.
-
Aliquot B (Metal-Chelated): Buffer + 1.0 mM EDTA.
-
Aliquot C (Anaerobic): Buffer + 1.0 mM EDTA, purged with Argon gas for 5 minutes.
-
-
Thermal Stress Application: Place the aliquots into a calibrated thermal block set to 40°C (to simulate accelerated degradation or high-temperature assay conditions).
-
Kinetic Sampling: At precise time points (0, 0.5, 1, 2, and 4 hours), extract 10 µL samples from each aliquot.
-
Colorimetric Reaction: Immediately mix the 10 µL sample with 990 µL of the DTNB Working Solution. Incubate at room temperature for exactly 5 minutes. The free thiols will cleave the disulfide bond of DTNB to yield 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product.
-
Quantification: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of remaining free thiols using the molar extinction coefficient of TNB²⁻ ( 14,150 M−1cm−1 ). Plot concentration versus time to determine the empirical half-life of each reagent under your specific assay conditions.
Experimental Workflow Visualization
Workflow of thermal degradation pathways and DTNB validation for sulfur-containing alcohols.
Application Decision Matrix
Based on the thermal stability data and structural mechanisms, scientists should select reducing agents according to the specific temporal and thermal demands of their workflow:
-
Choose DTT for short-duration, room-temperature assays where maximum reducing power is required (e.g., rapid protein unfolding prior to SDS-PAGE or breaking specific disulfide linkages)[4]. Do not use DTT for overnight incubations at room temperature or above unless EDTA is present and oxygen is excluded.
-
Choose BME when higher thermal stability is required and the pungent odor is manageable. It is highly effective in standard enzymatic assays where maintaining a reducing environment over several hours is necessary[5].
-
Choose MTG (1-Thioglycerol) for long-term cell culture media, prolonged enzymatic reactions, or nanoparticle capping[8]. Its superior thermal stability, lower volatility (reduced odor), and the stabilizing effect of its glycerol backbone make it the optimal choice for multi-day workflows[6][7].
References
-
"Dithiothreitol - Wikipedia" Wikipedia.org. Available at: [Link]
-
"Is there a reliable source for storage and stability of reducing agents like DTT?" Stack Exchange. Available at:[Link]
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"Rapid Processing of Swabs from Casework Samples Using Casework Direct Kit" Promega. Available at:[Link]
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- 8. CAS 96-27-5: Thioglycerol | CymitQuimica [cymitquimica.com]
Olfactory Threshold Determination of 3-(Methylsulfanyl)butan-1-ol: A Comparative Sensory and Analytical Guide
Introduction
3-(Methylsulfanyl)butan-1-ol (also referred to as 3-methylthiobutan-1-ol) is a highly potent sulfur-containing volatile organic compound (VOC). In flavor and fragrance chemistry, its stereoisomeric configuration and the presence of the methylthio group dictate its characteristic "cooked potato" and sulfurous odor profile[1]. Beyond food science, this compound and its structural analogs (such as 3-methyl-3-methylthio-1-butanol) are of immense interest in mammalian chemical ecology. They serve as critical semiochemicals derived from the amino acid felinine, functioning as territorial markers in feline species[2].
Accurately determining the olfactory threshold of this compound is essential for flavorists, fragrance chemists, and drug development professionals studying interspecies chemical communication[3]. This guide objectively compares the sensory performance of 3-(methylsulfanyl)butan-1-ol against alternative sulfur-containing VOCs and details a self-validating experimental protocol for precise threshold determination.
Part 1: Comparative Olfactory Performance
To contextualize the sensory impact of 3-(methylsulfanyl)butan-1-ol, it must be compared against other prominent sulfur-containing alcohols. The position of the sulfur atom, the presence of a free thiol versus a methylthio ether, and the carbon chain length fundamentally dictate the molecule's volatility, hydrophobicity, and binding affinity to human olfactory receptors (ORs).
Table 1: Comparative Olfactory Thresholds and Sensory Descriptors
| Compound | Odor Descriptor | Odor Detection Threshold (Air, ppb) | Structural Causality & Application Notes |
| 3-(Methylsulfanyl)butan-1-ol | Cooked potato, sulfurous, savory | ~0.1 - 1.0 | The methylthio group at the C3 position creates a specific steric profile that strongly binds to ORs associated with savory/vegetative notes[1]. |
| 3-Mercapto-3-methylbutan-1-ol (MMB) | Catty, roasted, blackcurrant | ~0.001 - 0.01 | The free thiol (-SH) group drastically lowers the threshold compared to a methylthio (-SCH3) group, making it highly pungent and a known feline pheromone[4]. |
| Methionol (3-(Methylthio)propan-1-ol) | Cooked cabbage, onion, soup | ~50.0 | A shorter carbon chain reduces hydrophobicity, leading to a higher detection threshold and a more generic vegetative aroma. |
| 3-(Methylthio)hexan-1-ol | Passion fruit, grapefruit, tropical | ~0.5 - 2.0 | A longer carbon chain shifts the receptor affinity toward fruity/tropical notes, making it a valuable alternative in wine flavor chemistry. |
Expert Insight: The conversion of a free thiol (as seen in MMB) to a methylthio ether (as in 3-(methylsulfanyl)butan-1-ol) generally increases the odor threshold by 1 to 2 orders of magnitude[5]. However, 3-(methylsulfanyl)butan-1-ol remains highly odor-active at trace levels, requiring rigorous analytical techniques to prevent cross-contamination during threshold determination.
Part 2: Experimental Protocols for Olfactory Threshold Determination
To establish a self-validating system for threshold determination, we employ a dual-method approach: Gas Chromatography-Olfactometry (GC-O) for qualitative isomer separation[1], followed by the Triangle Odor Bag Method for absolute human detection thresholds[6].
Protocol A: Sample Preparation & Headspace Solid-Phase Microextraction (HS-SPME)
-
Matrix Preparation: Dilute pure 3-(methylsulfanyl)butan-1-ol in an odorless solvent (e.g., propylene glycol or mineral oil) to create a logarithmic concentration series ranging from 10 ppm down to 0.01 ppb.
-
Equilibration: Place 5 mL of each dilution into 20 mL headspace vials sealed with PTFE/silicone septa. Equilibrate at 37°C for 30 minutes to mimic physiological or ambient emission temperatures.
-
Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes.
-
Causality: The PDMS/DVB fiber is specifically chosen for its high affinity to low-molecular-weight sulfur compounds, ensuring maximum recovery of the analyte without extracting heavier, non-volatile matrix components[6].
-
Protocol B: Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O)
-
Desorption: Desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Separation: Utilize a polar capillary column (e.g., Stabiliwax, 60 m × 0.25 mm × 0.25 µm). Program the oven: 40°C for 2 min, ramp at 6°C/min to 238°C.
-
Causality: A polar column resolves the enantiomers and prevents the co-elution of trace impurities that could skew sensory perception[1].
-
-
Detection & Olfactometry: Split the column effluent 1:1 between the Mass Spectrometer (for chemical identification) and a heated sniffing port (for sensory detection).
-
Aroma Extract Dilution Analysis (AEDA): Have a trained panel of at least 5 assessors evaluate the effluent. The highest dilution at which the "cooked potato" odor is detected determines the Flavor Dilution (FD) factor.
Protocol C: Triangle Odor Bag Method (Absolute Threshold)
-
Bag Preparation: Fill three 3-liter odorless polyester bags with clean, carbon-filtered air.
-
Injection: Inject a known volume of the 3-(methylsulfanyl)butan-1-ol vapor (from the standardized headspace) into one bag. Leave the other two as blanks.
-
Panel Assessment: Assessors sniff all three bags and must identify the odorous bag.
-
Threshold Calculation: The threshold is defined as the concentration at which 50% of the panel correctly identifies the target bag above chance.
Part 3: Mechanistic Signaling Pathway
The perception of 3-(methylsulfanyl)butan-1-ol begins with its binding to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. The following diagram illustrates the self-validating signal transduction pathway from molecular binding to neural perception.
Olfactory transduction pathway activated by 3-(methylsulfanyl)butan-1-ol.
References
1.[1] Title: The Relationship Between Molecular Structure and Odour | Request PDF - ResearchGate Source: researchgate.net URL:
2.[3] Title: Mammalian pheromones – new opportunities for improved predator control in New Zealand - Department of Conservation Source: doc.govt.nz URL:
3.[4] Title: Olfactory detection threshold values in human subjects for predator... | Download Table - ResearchGate Source: researchgate.net URL:
4.[2] Title: Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor Source: nii.ac.jp URL:
5.[6] Title: (PDF) Analysis of Odorants in Marking Fluid of Siberian Tiger (Panthera tigris altaica) Using Simultaneous Sensory and Chemical Analysis with Headspace Solid-Phase Microextraction and Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry - ResearchGate Source: researchgate.net URL:
6.[5] Title: Chemical Structures of Felinine-Related Molecules Discussed in This... - ResearchGate Source: researchgate.net URL:
Sources
Isotopic labeling of 3-(methylsulfanyl)butan-1-ol for mechanistic studies
An in-depth technical comparison of isotopic labeling strategies for 3-(methylsulfanyl)butan-1-ol, designed for researchers and application scientists investigating metabolic flux, flavor chemistry, and enzymatic degradation pathways.
Mechanistic Context: The Role of 3-(Methylsulfanyl)butan-1-ol
3-(Methylsulfanyl)butan-1-ol (CAS 16630-56-1), also known as 3-methylthiobutanol, is a critical organosulfur compound characterized by its primary alcohol and thioether functional groups. With a molecular weight of 120.21 g/mol , it serves as a highly reactive building block in nucleophilic substitution and thiol-ene chemistries [1][1].
In biological and application-oriented research, this volatile organic compound (VOC) is a key contributor to the complex aroma profiles of natural products—including coffee, passion fruit, and Sauvignon Blanc wines—imparting distinct sulfurous and vegetable-like notes [1][1]. Furthermore, it is structurally and metabolically related to semiochemicals found in feline scent-marking, where precursor molecules are degraded by carboxylesterases and lyases into volatile sulfur compounds [2][2].
To study its formation from precursors like 3-methylthiobutanal [3][3] or its downstream degradation, researchers rely on stable isotope labeling. Selecting the correct isotopic strategy is paramount, as the position of the heavy isotope dictates whether the study will measure natural metabolic flux or intentionally perturb the system via Kinetic Isotope Effects (KIE).
Biosynthetic and metabolic pathway of 3-(methylsulfanyl)butan-1-ol from precursors.
Comparative Analysis of Isotopic Labeling Strategies
When designing a mechanistic study, the choice of isotope—Deuterium ( 2 H), Carbon-13 ( 13 C), or Sulfur-34 ( 34 S)—must align with the specific enzymatic bond-cleavage event being investigated.
Strategy A: [ 2 H 3 ]-Methyl Labeling (Demethylation Kinetics)
-
Mechanism: The three hydrogen atoms on the methylthio group are replaced with deuterium (S-CD 3 ).
-
Application: Ideal for investigating S-demethylation or transmethylation pathways.
-
Causality & KIE: Because the C-D bond has a lower zero-point energy than the C-H bond, breaking it requires a higher activation energy. If S-demethylation is the rate-limiting step in your assay, using the [ 2 H 3 ] isotopologue will artificially slow down the reaction (Primary Kinetic Isotope Effect). This makes it an excellent tool for proving that demethylation is the rate-determining step, but a poor choice if you simply want to trace natural metabolic flux.
Strategy B: [ 13 C 4 ]-Backbone Labeling (Carbon Flux & Fermentation)
-
Mechanism: The four carbon atoms of the butanol backbone are uniformly labeled with 13 C.
-
Application: The gold standard for tracing carbon flux during yeast (Saccharomyces cerevisiae) fermentation or plant metabolomics.
-
Causality & KIE: Carbon-13 introduces a negligible KIE compared to deuterium. The heavy backbone allows the molecule to process through complex metabolic networks at a natural rate while providing a distinct +4 m/z shift in Mass Spectrometry (MS) and excellent visibility in 13 C-NMR. The primary drawback is the high cost and complexity of synthesizing the fully labeled backbone.
Strategy C:[ 34 S]-Thioether Labeling (C-S Lyase Cleavage)
-
Mechanism: The sulfur atom is replaced with the stable 34 S isotope.
-
Application: Specifically engineered for studying carbon-sulfur ( β -lyase) cleavage events.
-
Causality & KIE: Sulfur-34 provides a highly specific +2 m/z shift that easily distinguishes the labeled compound from natural 32 S compounds. Because sulfur is a heavy atom, the mass difference between 32 S and 34 S does not induce a significant KIE, allowing for accurate, unperturbed kinetic tracking of volatile sulfur compound (VSC) release.
Quantitative Performance Matrix
| Metric | [ 2 H 3 ]-Methyl Labeling | [ 13 C 4 ]-Backbone Labeling | [ 34 S]-Thioether Labeling |
| Primary Target | Demethylation / Transmethylation | Carbon Flux / Fermentation | C-S Bond Cleavage ( β -lyase) |
| Mass Shift (GC-MS) | +3 m/z | +4 m/z | +2 m/z |
| Primary KIE Risk | High (if C-H cleavage is rate-limiting) | Low / Negligible | Low / Negligible |
| Analytical Modality | GC-MS, LC-MS, 2 H-NMR | GC-MS, LC-MS, 13 C-NMR | GC-MS (Isotope Ratio MS) |
| Synthesis Cost | Low (uses CD 3 I) | Very High | High (uses 34 S-methanethiol) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to verify chemical synthesis and analytical recovery.
Experimental workflow for isotopic tracing of 3-(methylsulfanyl)butan-1-ol.
Protocol 1: High-Yield Synthesis of [ 2 H 3 ]-3-(Methylsulfanyl)butan-1-ol
Causality Check: Sodium hydride (NaH) is utilized to quantitatively deprotonate the thiol (pKa ~10.5). Creating a highly nucleophilic thiolate ensures rapid, complete S_N2 attack on the labeled iodomethane (CD 3 I), minimizing unwanted side reactions.
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add 10 mmol of 3-mercaptobutan-1-ol dissolved in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0°C using an ice bath. Slowly add 11 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Isotopic Labeling: Dropwise, add 10.5 mmol of Iodomethane-d 3 (CD 3 I). Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the thiol spot confirms complete conversion.
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH 4 Cl. Extract the aqueous layer three times with 15 mL of diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Validation: Confirm the structure and isotopic purity (>98% D) via 1 H-NMR (absence of the S-CH 3 singlet at ~2.1 ppm) and GC-MS (molecular ion peak at m/z 123).
Protocol 2: HS-SPME GC-MS Metabolic Tracing Assay
Causality Check: 3-(Methylsulfanyl)butan-1-ol is highly volatile. Traditional solvent extraction risks evaporating the analyte alongside the solvent. Headspace Solid-Phase Microextraction (HS-SPME) is chosen because it captures volatiles directly from the sample headspace, preventing analyte loss and avoiding solvent masking in the chromatogram.
-
Incubation: In a 20 mL sterile headspace vial, spike 50 µg of the synthesized[ 2 H 3 ]-labeled compound into 10 mL of active yeast culture (or enzymatic assay buffer). Seal with a PTFE/silicone septum.
-
Internal Standard: Inject 10 µg of an internal standard (e.g., 4-methylthiobutan-1-ol) to correct for extraction efficiency variations.
-
Equilibration: Incubate the vial at 28°C for 24 hours to allow metabolic processing. Transfer to a 40°C agitator for 15 minutes to drive volatiles into the headspace.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
-
Analysis: Desorb the fiber in the GC injection port at 250°C for 5 minutes. Run a temperature gradient from 40°C to 240°C on a DB-Wax capillary column.
-
Data Processing: Monitor the specific extracted ion chromatograms (EIC). Compare the ratio of the M+3 peak (labeled precursor) to any downstream labeled metabolites to calculate metabolic flux.
References
-
The Catalytic Mechanism of Carboxylesterases: A Computational Study ACS Publications. Retrieved from: [Link]
-
Stereoisomeric flavour compounds LXXV: Synthesis and structure-function relationship of 3-methylthiobutanal enantiomers ResearchGate. Retrieved from: [Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylsulfanyl)butan-1-ol
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemicals, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Methylsulfanyl)butan-1-ol (CAS No. 16630-56-1), grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Core Principles: Understanding the Hazard Profile
The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. 3-(Methylsulfanyl)butan-1-ol is not a benign substance; its disposal requires a risk-based approach informed by its specific chemical properties and toxicological profile. The causality behind the stringent disposal protocols stems directly from its classifications under the Globally Harmonized System (GHS).
This compound is recognized as an acute toxin if swallowed, inhaled, or in contact with skin.[1] Furthermore, it is a skin and eye irritant and may cause skin sensitization upon repeated contact.[1] Some data also suggests it is toxic to aquatic life, making environmental release a significant concern.[2] Therefore, under no circumstances should this chemical or its residues be disposed of down the sanitary sewer system. [2][3]
Key Chemical and Hazard Data
For immediate reference, the essential identification and hazard information for 3-(Methylsulfanyl)butan-1-ol is summarized below.
| Property | Data | Reference |
| Chemical Name | 3-(Methylsulfanyl)butan-1-ol | [1] |
| CAS Number | 16630-56-1 | [1] |
| Molecular Formula | C₅H₁₂OS | [1] |
| GHS Hazard Codes | H302+H312+H332 (Acute Toxicity: Oral, Dermal, Inhalation), H315 (Skin Irritation), H317 (Skin Sensitization), H319 (Eye Irritation), H336 (Specific Target Organ Toxicity - Single Exposure) | [1] |
| Disposal Directive | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | [2] |
The Disposal Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system. By following these steps, you ensure compliance with standard safety practices and create a clear, auditable trail for waste management.
Step 1: Waste Segregation
The first and most critical step is the strict segregation of waste. Never mix 3-(Methylsulfanyl)butan-1-ol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] At a minimum, waste should be segregated as follows:
-
Non-halogenated Organic Solvents: This is the designated category for 3-(Methylsulfanyl)butan-1-ol.
-
Halogenated Organic Solvents
-
Acids
-
Bases
-
Oxidizers
-
Aqueous Waste Containing Metals
Cross-contamination can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.[5]
Step 2: Proper Containerization
All waste must be stored in appropriate, clearly labeled containers.[6]
-
Container Material: Use a container made of a compatible material (e.g., glass or high-density polyethylene) that was originally used for a similar solvent or provided by your EHS office. Ensure the container is in good condition with a tightly fitting, leak-proof cap.[4]
-
Labeling: The waste container must be labeled clearly and accurately at all times. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3-(Methylsulfanyl)butan-1-ol" (do not use abbreviations or formulas).[4]
-
The approximate concentration or percentage if it is in a mixture.
-
The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).
-
The date the waste was first added to the container.
-
-
Filling: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[4] Keep the container closed at all times except when adding waste.[6]
Step 3: Managing Different Waste Forms
Your research will generate various forms of waste, each requiring a specific handling procedure.
-
Pure or Concentrated Liquid: Carefully decant or pipette the liquid into your designated, labeled hazardous waste container.
-
Contaminated Solid Waste: Items such as used gloves, absorbent pads, and contaminated weighing paper should be considered hazardous.
-
Collect these items in a separate, clearly labeled plastic bag.
-
Once the bag is full, seal it and place it inside a designated solid hazardous waste drum or container. Do not mix with non-hazardous lab trash.[5]
-
-
Contaminated Sharps and Glassware:
-
Decontamination: Empty glassware must be decontaminated via a triple-rinse procedure before being disposed of or reused.[6]
-
First Rinse: The first rinse should be with a small amount of a suitable solvent (e.g., ethanol or acetone). This first rinsate is considered acutely hazardous and must be collected and added to your liquid 3-(Methylsulfanyl)butan-1-ol waste container.[6]
-
Subsequent Rinses: The second and third rinses can be with water or solvent. Given the aquatic toxicity, the most prudent and compliant approach is to collect all rinsates as hazardous waste.
-
Disposal: After triple-rinsing, broken glassware should be placed in a designated "Broken Glass" container. Unbroken, decontaminated glassware can be washed for reuse.
-
Spill Management and Emergency Disposal
In the event of a spill, the cleanup materials become part of the hazardous waste stream.
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Cover drains to prevent environmental release.[2]
-
Absorption: Take up the spill with a liquid-absorbent, inert material such as Chemizorb®, vermiculite, or sand.[2]
-
Collection: Carefully scoop the absorbed material and place it into a sealed, labeled container for disposal as solid hazardous waste.[7]
-
Decontamination: Clean the affected area as per the glassware decontamination procedure described above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 3-(Methylsulfanyl)butan-1-ol.
Sources
- 1. nextsds.com [nextsds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. riskassess.com.au [riskassess.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nsri.upd.edu.ph [nsri.upd.edu.ph]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
